molecular formula C7H5ClN2O B3195165 6-Chloro-1H-indazol-4-ol CAS No. 887569-66-6

6-Chloro-1H-indazol-4-ol

Cat. No.: B3195165
CAS No.: 887569-66-6
M. Wt: 168.58 g/mol
InChI Key: DCBIIGIQVZQAOO-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-4-ol is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-1H-indazol-4-ol is 168.0090405 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-1H-indazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-indazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBIIGIQVZQAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646418
Record name 6-Chloro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-66-6
Record name 6-Chloro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Chloro-1H-indazol-4-ol: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive scientific overview of 6-Chloro-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is nascent, this document leverages established principles of organic chemistry and extensive data from structurally related indazole analogues to construct a detailed profile. We will explore its core chemical structure, predict its physicochemical and spectroscopic properties, and propose a robust, scientifically-grounded synthetic pathway. Furthermore, this guide discusses the compound's potential reactivity and its promising role as a scaffold for novel therapeutic agents, drawing parallels with the well-documented biological activities of the broader indazole class. This paper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical entity.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a bioisostere of indole and is adept at participating in various biological interactions, particularly hydrogen bonding and π-π stacking, which are crucial for target binding.[2] Consequently, indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its therapeutic relevance.[1]

The subject of this guide, 6-Chloro-1H-indazol-4-ol, incorporates three key functional elements: the core indazole system, a chloro-substituent at the 6-position, and a hydroxyl group at the 4-position. The chlorine atom can significantly modulate the electronic properties and metabolic stability of the molecule, while the phenolic hydroxyl group provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor/acceptor in interactions with biological targets. This unique combination makes 6-Chloro-1H-indazol-4-ol a highly attractive, yet underexplored, building block for the synthesis of novel bioactive compounds.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and associated physical properties.

Molecular Structure

6-Chloro-1H-indazol-4-ol consists of a 1H-indazole ring system where the hydrogen at position 4 is substituted with a hydroxyl group (-OH) and the hydrogen at position 6 is substituted with a chlorine atom (-Cl). The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][5]

Caption: 2D Chemical Structure of 6-Chloro-1H-indazol-4-ol.

Predicted Physicochemical Data

Due to the limited availability of direct experimental data, the following properties are calculated based on the compound's structure. These values provide a reliable estimation for experimental design and analytical method development.

PropertyValueSource
Molecular Formula C₇H₅ClN₂OCalculated
Molecular Weight 168.58 g/mol Calculated
IUPAC Name 6-chloro-1H-indazol-4-ol-
CAS Number 1034389-91-9Vendor Data
Predicted XLogP3 2.1Estimated
Predicted pKa (Phenolic OH) ~8-10Estimated based on substituted phenols
Hydrogen Bond Donors 2 (O-H, N-H)Calculated
Hydrogen Bond Acceptors 2 (N, O)Calculated
Appearance Likely an off-white to light brown solidInferred from related compounds[3]

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for 6-Chloro-1H-indazol-4-ol.

Experimental Protocol: Synthesis of 6-Chloro-1H-indazol-4-ol

Trustworthiness: This protocol is based on well-established and validated chemical transformations. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

  • 6-Chloro-1H-indazol-4-amine[6]

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Copper(II) Nitrate (Cu₂(NO₃)₂)

  • Copper(I) Oxide (Cu₂O)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Diazotization (Step 1):

    • Rationale: The reaction is performed at low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. Sulfuric acid serves as both the solvent and the catalyst.

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-Chloro-1H-indazol-4-amine (1.0 eq) in a solution of water and concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis (Step 2):

    • Rationale: A separate solution containing copper salts is prepared and heated. The copper salts catalyze the decomposition of the diazonium salt and the subsequent substitution by water (hydrolysis) to form the phenol.

    • In a separate, larger flask, prepare a solution of copper(II) nitrate in water. Add copper(I) oxide to this solution and heat it to boiling.

    • Carefully add the cold diazonium salt solution from Step 1 to the hot copper salt solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, maintain the reaction at reflux for 1 hour to ensure complete conversion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel to afford pure 6-Chloro-1H-indazol-4-ol.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following data represent predicted values based on the known effects of the constituent functional groups.[7][8]

TechniquePredicted Observations
¹H NMR ~13.0 ppm (br s, 1H): N-H proton of the indazole ring.~9.0-10.0 ppm (br s, 1H): O-H proton of the phenolic group.~7.0-8.0 ppm (m, 3H): Aromatic protons on the indazole ring system. The specific splitting patterns (doublets, singlets) will depend on coupling constants.
¹³C NMR ~140-155 ppm: Carbon bearing the hydroxyl group (C4).~110-140 ppm: Remaining aromatic and heterocyclic carbons. The carbon attached to chlorine (C6) will be in this region.
IR Spectroscopy 3200-3400 cm⁻¹ (broad): Characteristic O-H stretch from the phenol.~3100 cm⁻¹ (medium): N-H stretch.1500-1600 cm⁻¹ (sharp): C=C aromatic ring stretches.~1000-1100 cm⁻¹ (strong): C-O stretch.~700-800 cm⁻¹ (strong): C-Cl stretch.[9]
Mass Spectrometry M⁺ = 168.58: The molecular ion peak will show a characteristic M/M+2 isotopic pattern of approximately 3:1, which is definitive for a molecule containing one chlorine atom.

Reactivity and Applications in Drug Design

The chemical reactivity of 6-Chloro-1H-indazol-4-ol is dictated by its three principal components: the indazole ring, the phenolic hydroxyl group, and the chloro-substituent.

  • Indazole Ring: The N-H proton is acidic and can be deprotonated to allow for N-alkylation or N-arylation, enabling the introduction of diverse side chains.[10][11] This is a common strategy for modulating the pharmacological properties of indazole-based drugs.

  • Phenolic Hydroxyl Group: The -OH group is a versatile functional handle. It can be converted into ethers or esters to explore structure-activity relationships (SAR). Furthermore, it acts as an activating group, directing electrophilic aromatic substitution to the ortho and para positions (C5 and C7, if sterically accessible).

  • Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase active site. The N-H and C=N moieties of the indazole ring are ideal for this interaction.[12][13] The 4-hydroxyl group can serve as an additional anchoring point or as a site for derivatization to access deeper pockets of the ATP-binding site. The 6-chloro position can be used to fine-tune lipophilicity and fill hydrophobic pockets.

Given the established role of indazoles as potent inhibitors of targets like Polo-like kinase 4 (PLK4), PI3 kinase, and various receptor tyrosine kinases, 6-Chloro-1H-indazol-4-ol represents a high-potential starting point for the development of novel anti-cancer therapeutics.[12][13]

Conclusion

6-Chloro-1H-indazol-4-ol is a strategically designed heterocyclic compound that holds considerable promise for applications in drug discovery and medicinal chemistry. While direct experimental characterization is limited, this guide has provided a comprehensive, scientifically-grounded framework for its properties and synthesis. By combining the privileged indazole scaffold with key chloro and hydroxyl functional groups, this molecule offers multiple avenues for chemical modification and SAR exploration. The proposed synthetic protocol is robust and relies on well-understood chemical principles, providing a clear path for its preparation. It is anticipated that 6-Chloro-1H-indazol-4-ol will serve as a valuable intermediate for the creation of next-generation therapeutic agents, particularly in the realm of oncology.

References

  • Chem-Impex. (n.d.). 6-Chloro-1H-indazole.
  • The Royal Society of Chemistry. (n.d.).
  • ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole | CAS No:698-25-9.
  • PubChem. (n.d.). 6-chloro-1H-indazole.
  • Sigma-Aldrich. (n.d.). (6-Chloro-1H-indazol-4-yl)-methanol.
  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4.
  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4. (Second listing for same compound)
  • Dana Bioscience. (n.d.). 6-Chloro-1H-indazole-4-carboxylic acid 100mg.
  • PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole.
  • Benchchem. (n.d.).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC.
  • PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole.
  • Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles.
  • ChemScene. (n.d.). 885519-50-6 | 6-Chloro-4-nitro-1H-indazole.
  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4. (Third listing for same compound)
  • Apollo Scientific. (2023). 4-Bromo-6-chloro-1H-indazole.
  • PubChem. (n.d.). 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.
  • BLD Pharm. (n.d.). 885522-12-3|6-Chloro-1H-indazole-4-carboxylic acid.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Semantic Scholar. (2022).
  • ChemicalBook. (2025). 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9.
  • Taylor & Francis. (2020). Indazole – Knowledge and References.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroarom
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PMC.
  • Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry.
  • IR Spectroscopy: Fundamentals and Applic
  • Sigma-Aldrich. (n.d.). 6-Chloro-4-iodo-1H-indazole | 885519-56-2.

Sources

Technical Whitepaper: Physicochemical Characterization and Analytical Validation of 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-1H-indazol-4-ol (CAS: 887569-66-6) is a highly specialized bicyclic heteroaromatic compound utilized extensively as a synthetic intermediate in pharmaceutical drug discovery[1]. Characterized by a molecular formula of C7H5ClN2O and an average molecular weight of 168.58 g/mol , this specific indazole derivative serves as a privileged scaffold for developing kinase inhibitors, anti-cancer therapeutics, and anti-inflammatory agents[2][3].

This technical guide provides an in-depth analysis of its molecular properties, structural utility, and the self-validating analytical protocols required to ensure its integrity in complex synthetic workflows.

Part I: Molecular Formula and Mass Profiling

The molecular formula C7H5ClN2O dictates a specific stoichiometric and isotopic profile that is critical for mass spectrometry validation and downstream synthetic calculations[1].

While the average molecular weight (168.58 g/mol ) is utilized for macroscopic stoichiometric calculations in bulk synthesis, the monoisotopic mass (168.0090 Da) is the critical parameter for High-Resolution Mass Spectrometry (HRMS)[2].

The causality behind prioritizing exact mass over average mass in quality control lies in the need to differentiate the target compound from isobaric impurities. The presence of a single chlorine atom provides a built-in diagnostic tool: the natural isotopic distribution of ³⁵Cl and ³⁷Cl (approximately a 3:1 ratio). When ionizing the molecule, the resulting [M+H]⁺ spectrum must display a primary peak at m/z 169.0163 and an M+2 peak at m/z 171.0133 at ~32% relative intensity. This isotopic signature acts as a self-validating system, inherently confirming the presence of the halogen without requiring secondary elemental analysis.

Part II: Pharmacophore Integration & Structural Utility

In medicinal chemistry, the indazole core is a recognized bioisostere of indole and benzimidazole. The specific substitution pattern of 6-Chloro-1H-indazol-4-ol is engineered for precise target engagement[3]:

  • C6-Chlorine Substitution : The halogen atom at the 6-position increases the overall lipophilicity of the scaffold, allowing it to favorably occupy deep, hydrophobic pockets within target proteins (such as the ATP-binding site of kinases).

  • C4-Hydroxyl Group : The hydroxyl group acts as a potent hydrogen bond donor and acceptor. Its position at C4 is critical for establishing directional hydrogen bonds with hinge-region residues in kinase targets, effectively anchoring the pharmacophore.

Pathway N1 Indazole Core Scaffold (Base Pharmacophore) N2 C6 Halogenation (Cl) (Steric & Lipophilic Tuning) N1->N2 N3 C4 Hydroxylation (OH) (H-Bond Donor/Acceptor) N1->N3 N4 6-Chloro-1H-indazol-4-ol (MW: 168.58 g/mol) N2->N4 N3->N4

Pharmacophore tuning pathway utilizing 6-Chloro-1H-indazol-4-ol in drug design.

Part III: Quantitative Physicochemical Data

To facilitate rapid comparison and integration into computational chemistry models, the core physicochemical parameters of 6-Chloro-1H-indazol-4-ol are summarized below[1][2].

ParameterValue
IUPAC Name 6-Chloro-1H-indazol-4-ol
CAS Registry Number 887569-66-6
Molecular Formula C7H5ClN2O
Average Molecular Weight 168.58 g/mol
Monoisotopic Mass 168.0090 Da
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 2 (N, O)
Rotatable Bonds 0 (Rigid bicyclic system)

Part IV: Self-Validating Analytical Protocols

To ensure the scientific integrity of the compound before downstream synthesis, the following step-by-step methodologies must be employed. These protocols are designed with inherent causality, ensuring that each step validates the structural claims.

Protocol A: High-Resolution LC-MS Analysis

Objective : Verify the molecular weight (168.58 g/mol ) and confirm the absence of dechlorinated impurities.

  • Sample Preparation : Dissolve 1 mg of 6-Chloro-1H-indazol-4-ol in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the lipophilic indazole core while remaining compatible with electrospray ionization (ESI).

  • Mobile Phase Configuration : Utilize Water (Solvent A) and Acetonitrile (Solvent B), both supplemented with 0.1% Formic Acid. Causality: The addition of formic acid is not merely for pH control; it actively promotes the protonation of the indazole N2 nitrogen. This dramatically enhances the ionization efficiency in positive ESI mode.

  • Data Acquisition : Scan in ESI+ mode across an m/z range of 100-500.

  • Self-Validation Check : Isolate the [M+H]⁺ peak at m/z 169.0163. Verify that the M+2 peak (m/z 171.0133) is present at exactly ~32% of the base peak's intensity. If the ratio deviates, it indicates co-eluting impurities or halogen degradation.

G A 6-Chloro-1H-indazol-4-ol Formula: C7H5ClN2O B HRMS Analysis (Monoisotopic Mass: 168.0090) A->B C NMR Spectroscopy (Regiochemical Mapping) A->C D Isotopic Validation (35Cl:37Cl ~ 3:1 Ratio) B->D E Structural Confirmation (C4-OH, C6-Cl) C->E F Validated Intermediate Ready for Synthesis D->F E->F

Analytical workflow for structural and molecular weight validation.
Protocol B: NMR Regiochemistry Validation

Objective : Confirm the exact placement of the Cl and OH groups on the indazole core.

  • Solvent Selection : Prepare the sample in DMSO-d6. Causality: DMSO-d6 is selected because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between indazole molecules. This prevents the broadening of the critical C4-hydroxyl and N1-amine proton signals, yielding sharp, quantifiable peaks.

  • 1D Proton Acquisition : Acquire a standard ¹H-NMR spectrum at 400 MHz or higher. Look for the distinct meta-coupled aromatic protons (typically doublets with a small coupling constant, J ~ 1.5-2.0 Hz) representing the C5 and C7 protons.

  • 2D HMBC Mapping (Self-Validation) : Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Causality: By mapping the long-range coupling (2-3 bonds) from the C4-OH proton to the adjacent C3a and C5 carbons, the system self-validates the regiochemistry. If the hydroxyl were at C5 or C7, the carbon correlation map would fundamentally shift, unambiguously ruling out isobaric isomers.

References

Sources

solubility of 6-Chloro-1H-indazol-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 6-Chloro-1H-indazol-4-ol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 6-Chloro-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predictive assessment across various solvent classes, and detail a robust experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and pharmaceutical scientists seeking a deeper understanding and practical guidance on handling this compound.

Introduction: The Strategic Importance of Solubility Data

6-Chloro-1H-indazol-4-ol is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents, particularly in oncology.[1] The successful synthesis, purification (e.g., via crystallization), and formulation of drug candidates derived from this intermediate are contingent upon a thorough understanding of its solubility profile. Poor solubility can lead to significant challenges in achieving desired reaction kinetics, efficient purification, and ultimately, adequate bioavailability of the final API.[2] This guide provides the foundational knowledge and practical methodologies required to characterize and leverage the solubility of 6-Chloro-1H-indazol-4-ol effectively.

Molecular Profile and Its Influence on Solubility

To understand the solubility of 6-Chloro-1H-indazol-4-ol, we must first analyze its molecular structure and the physicochemical properties imparted by its constituent functional groups.

Structure:

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the pyridine-type nitrogen can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): Located at the 4-position, this is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.

  • Chloro Group (-Cl): Positioned at the 6-position, this electron-withdrawing group adds to the molecular weight and introduces a degree of lipophilicity and a dipole moment.

The interplay between the polar hydroxyl and indazole N-H groups and the more non-polar chloro-substituted benzene ring dictates the molecule's overall solubility, which can be conceptualized through the "like dissolves like" principle.[3] The dissolution process itself is a thermodynamic balance between the energy required to break the solute's crystal lattice (lattice energy) and the energy released upon the formation of new solute-solvent interactions (solvation energy).[4] Compounds with high melting points, often referred to as "brick dust" molecules, typically have high lattice energies that must be overcome by favorable solvation, a challenge for poorly soluble compounds.

Figure 1: Structural analysis of 6-Chloro-1H-indazol-4-ol.

Predictive Solubility Profile

Based on fundamental chemical principles, we can predict the solubility of 6-Chloro-1H-indazol-4-ol in common organic solvents. The presence of both hydrogen-bond donating (-OH, -NH) and accepting sites, alongside a lipophilic chlorinated ring, suggests a preference for polar solvents, particularly those that are protic or have strong hydrogen bond accepting capabilities.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of donating and accepting hydrogen bonds, effectively solvating the polar -OH and -NH groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to MediumStrong dipole moments and hydrogen bond accepting capabilities solvate the polar regions. DMSO is often an excellent solvent for such molecules.
Ethers Tetrahydrofuran (THF)Medium to LowTHF has moderate polarity and can accept hydrogen bonds, but lacks donor capability.
Ketones AcetoneMediumAcetone is a polar aprotic solvent that can effectively accept hydrogen bonds.
Chlorinated Dichloromethane (DCM)LowWhile the chloro group provides some compatibility, DCM's inability to hydrogen bond significantly limits solvation of the -OH and -NH groups.
Nonpolar Aromatic TolueneVery LowDominated by van der Waals forces, which are insufficient to overcome the compound's crystal lattice energy.
Nonpolar Aliphatic Hexane, HeptaneInsolubleLacks any significant intermolecular forces to interact favorably with the polar functional groups of the solute.

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction to quantitative data, a rigorous experimental method is required. The "shake-flask" method is the gold standard for determining equilibrium solubility, providing thermodynamically accurate data.[5]

Core Principle

An excess of the solid compound is agitated in a solvent for a sufficient period to allow the system to reach equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then quantified.[5]

Step-by-Step Methodology
  • Preparation:

    • Dispense a precisely known volume (e.g., 1.0 mL) of the selected organic solvent into a series of appropriately sized glass vials (e.g., 4 mL) equipped with magnetic stir bars.

    • Add an excess amount of 6-Chloro-1H-indazol-4-ol to each vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible. A starting point is to add 2-3 times the estimated required amount.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a multi-position stirring plate set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions vigorously. The goal is to maximize the surface area of the solid in contact with the solvent.

    • Allow the system to equilibrate for a standard period, typically 24 to 72 hours. It is crucial to demonstrate that equilibrium has been reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and ensuring the concentration no longer changes.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. For the subsequent analytical step, it is critical to avoid disturbing the solid pellet.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining micro-particulates.[5]

  • Quantification:

    • Prepare a precise dilution of the filtered supernatant with a suitable mobile phase or solvent compatible with the chosen analytical method.

    • Determine the concentration of 6-Chloro-1H-indazol-4-ol in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]

G prep 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. equilibrate 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). prep->equilibrate Ensure system reaches equilibrium separate 3. Phase Separation Centrifuge and filter supernatant to remove undissolved solid. equilibrate->separate Isolate saturated solution quantify 4. Quantification Analyze filtrate concentration using a calibrated HPLC method. separate->quantify Prepare sample for analysis result Result Equilibrium Solubility (mg/mL or M) quantify->result

Figure 2: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification by HPLC-UV

Accurate quantification is paramount. A reverse-phase HPLC method with UV detection is a standard and reliable approach.

Protocol for Method Development and Validation
  • Standard Preparation:

    • Prepare a stock solution of 6-Chloro-1H-indazol-4-ol of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is freely soluble (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the solubility samples. A typical range might be 1 µg/mL to 200 µg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: At the λmax of the compound (determined via a UV scan, typically in the 250-300 nm range for such structures).

  • Calibration and Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity with a correlation coefficient (R²) > 0.999.[7]

    • Inject the diluted solubility samples.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

    • Remember to account for the dilution factor to determine the final solubility value in the original solvent.

G standards 1. Prepare Calibration Standards (e.g., 1-200 µg/mL) hplc 3. HPLC Analysis Inject standards and samples onto a C18 column. standards->hplc samples 2. Prepare Diluted Samples (From Shake-Flask Filtrate) samples->hplc curve 4. Generate Calibration Curve Plot Peak Area vs. Concentration. Verify Linearity (R² > 0.999). hplc->curve Standard injections calculate 5. Calculate Concentration Use regression equation to find sample concentration. hplc->calculate Sample injections curve->calculate final Final Solubility Apply dilution factor to get the final result. calculate->final

Figure 3: General workflow for HPLC-based quantification.

Conclusion

This guide has established a framework for understanding and determining the . By combining a theoretical understanding of its molecular properties with a robust experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery and development. The predictive profile serves as a valuable starting point for solvent screening, while the detailed methodologies for experimental determination and analytical quantification provide a clear path to obtaining precise, actionable results.

References

  • Delgado, J. N., & Remers, W. A. (Eds.). (2021). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
  • Bergström, C. A. (2016). The thermodynamic principles of dissolution. ResearchGate. [Link]

  • Jouyban, A. (2010). Solubility Prediction Methods for Drug/Drug-like Molecules. ResearchGate. [Link]

  • Avdeef, A. (2007). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

  • Perlovich, G. L. (2021). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. ACS Publications. [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Oprešnik, S., & Podgornik, A. (2025, December 4). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. MDPI. [Link]

  • Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. PubMed. [Link]

  • LePree, J., & Mulski, M. (1998). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [Link]

  • Chen, Y., et al. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. ACS Publications. [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. [Link]

  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Clark, J. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • ATSDR. (n.d.). 6. analytical methods. [Link]

Sources

Foreword: Navigating the Landscape of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-1H-indazol-4-ol and its Chemical Space for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates.[1][2][3][4] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities. This guide focuses on a specific, yet potentially pivotal, derivative: 6-Chloro-1H-indazol-4-ol. While a dedicated CAS number for this exact molecule is not readily found in broad public databases, this should not deter the intrepid researcher. Instead, it signals an opportunity for novel chemical space exploration.

This document will provide a comprehensive overview of the chemical identifiers, properties, and synthetic strategies pertinent to the 6-chloro-1H-indazole framework, with a particular emphasis on functionalization at the 4-position. By understanding the chemistry of closely related, well-documented analogs, we can illuminate a clear path toward the synthesis and application of 6-Chloro-1H-indazol-4-ol.

Part 1: Core Identifiers and Physicochemical Properties of the 6-Chloro-1H-indazole Scaffold

A clear understanding of a molecule begins with its fundamental identifiers. While 6-Chloro-1H-indazol-4-ol remains elusive in major chemical registries, we can establish a strong foundation by examining its parent scaffold, 6-Chloro-1H-indazole, and its C4-substituted analogs. This comparative approach allows for the prediction of properties and the design of synthetic routes.

Table 1: Key Identifiers of 6-Chloro-1H-indazole and Related C4-Substituted Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Chloro-1H-indazole698-25-9[5][6][7]C₇H₅ClN₂152.58[5][6][7]
6-Chloro-4-iodo-1H-indazole885519-56-2[8][9]C₇H₄ClIN₂278.48[9]
6-Chloro-4-fluoro-1H-indazole885520-29-6[10]C₇H₄ClFN₂170.57[10]
6-Chloro-4-nitro-1H-indazole885519-50-6[11]C₇H₄ClN₃O₂197.58[11]
6-Chloro-1H-indazol-4-amine885519-32-4C₇H₆ClN₃167.60
6-Chloro-1H-indazole-4-carbonitrile1425932-59-7[12]C₈H₄ClN₃177.59

Table 2: Predicted and Observed Physicochemical Properties

Compound NameAppearanceMelting Point (°C)LogP
6-Chloro-1H-indazoleLight brown crystalline powder[5]180-185[5]2.9[13]
6-Chloro-4-iodo-1H-indazoleSolid[9]Not readily available-
6-Chloro-4-fluoro-1H-indazoleNot readily availableNot readily available2.3[10]
6-Chloro-1H-indazol-4-aminePowder or crystalsNot readily available-

Part 2: Synthesis Strategies for the 6-Chloro-1H-indazole Core and C4-Functionalization

The synthesis of the 6-chloro-1H-indazole scaffold is a critical first step. Following the construction of this core, various methods can be employed to introduce functionality at the C4 position, leading to the desired 4-ol derivative.

Synthesis of the 6-Chloro-1H-indazole Scaffold

A common and effective method for the synthesis of 1H-indazoles involves the cyclization of appropriately substituted precursors. One established route begins with o-toluidine derivatives.[14][15]

Protocol 1: General Synthesis of a Substituted 1H-Indazole

  • Acetylation: React the starting substituted o-toluidine with acetic anhydride in glacial acetic acid. This is an exothermic reaction and may require cooling.

  • Nitrosation: The acetylated intermediate is then nitrosated using nitrous gases, which can be generated by the reaction of nitric acid with sodium nitrite. The temperature should be carefully controlled during this step.

  • Cyclization: The resulting N-nitroso compound is then cyclized to form the indazole ring. This is often achieved by treatment with a base or by thermal rearrangement.

Diagram 1: General Synthetic Workflow for 1H-Indazoles

G cluster_synthesis Synthesis of 1H-Indazole Core start Substituted o-Toluidine step1 Acetylation (Acetic Anhydride) start->step1 step2 Nitrosation (Nitrous Gases) step1->step2 step3 Cyclization (Base or Heat) step2->step3 end Substituted 1H-Indazole step3->end

Caption: A generalized workflow for the synthesis of the 1H-indazole core.

Strategies for C4-Functionalization

With the 6-chloro-1H-indazole core in hand, the next critical step is the introduction of a hydroxyl group at the C4 position. A direct hydroxylation can be challenging. A more strategic approach involves the introduction of a functional group at C4 that can be readily converted to a hydroxyl group.

2.2.1 From 6-Chloro-1H-indazol-4-amine

The synthesis of 6-Chloro-1H-indazol-4-amine (CAS 885519-32-4) provides a key intermediate. The amino group can be converted to a hydroxyl group via a diazotization-hydrolysis sequence.

Protocol 2: Synthesis of 6-Chloro-1H-indazol-4-ol from 6-Chloro-1H-indazol-4-amine

  • Diazotization: Dissolve 6-Chloro-1H-indazol-4-amine in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This will form the corresponding diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is a good leaving group and will be displaced by water, leading to the formation of 6-Chloro-1H-indazol-4-ol. Nitrogen gas will be evolved during this step.

  • Purification: The product can then be extracted from the reaction mixture and purified using standard techniques such as column chromatography or recrystallization.

Diagram 2: Synthetic Pathway from 4-Amine to 4-Hydroxyl

G cluster_functionalization C4-Hydroxylation via Diazotization start 6-Chloro-1H-indazol-4-amine step1 Diazotization (NaNO₂, H⁺, 0-5 °C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Hydrolysis (H₂O, Δ) intermediate->step2 end 6-Chloro-1H-indazol-4-ol step2->end

Caption: Conversion of the 4-amino group to a hydroxyl group.

Part 3: Applications in Drug Discovery and Biological Significance

The indazole scaffold is a cornerstone in modern medicinal chemistry, with applications spanning oncology, inflammation, and neuroscience.[1][3][5] The introduction of a 6-chloro substituent and a 4-hydroxyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

  • Kinase Inhibition: Indazoles are well-known as "hinge-binding" motifs in kinase inhibitors.[2] The N1-H and the pyrazole nitrogen can form crucial hydrogen bonds with the kinase hinge region. The 6-chloro and 4-hydroxyl groups can be tailored to interact with specific pockets in the ATP-binding site, thereby conferring potency and selectivity.

  • Bioisosteric Replacement: The indazole nucleus can be considered a bioisostere of indole, offering an additional hydrogen bond acceptor which can enhance target affinity.[2]

  • Modulation of Physicochemical Properties: The 4-hydroxyl group can improve aqueous solubility and provide a handle for further derivatization, such as ether or ester formation, to fine-tune the molecule's properties.

Diagram 3: Conceptual Interaction of a 1H-Indazole Kinase Inhibitor

G cluster_interaction Indazole as a Kinase Hinge Binder Indazole 1H-Indazole Core Hinge Kinase Hinge (Backbone NH & C=O) Indazole->Hinge H-Bonds Substituents Substituents (e.g., 6-Cl, 4-OH) Pockets Hydrophobic Pockets Substituents->Pockets Van der Waals/ Polar Interactions

Sources

The Emerging Pharmacological Potential of 6-Chloro-1H-indazol-4-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. This technical guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 6-Chloro-1H-indazol-4-ol derivatives. By combining the known bioactivities associated with the 6-chloro-indazole core with the unique electronic and hydrogen-bonding properties conferred by a 4-hydroxy group, these derivatives present a compelling opportunity for the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of the rationale for their design, a proposed synthetic strategy, and a detailed exploration of their potential as kinase inhibitors. Experimental protocols and data from closely related compounds are presented to provide a robust framework for researchers entering this promising area of drug discovery.

Introduction: The Indazole Scaffold as a Privileged Structure

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, offering a reliable platform for chemical modifications.[1]

The pharmacological landscape of indazole derivatives is vast, with demonstrated efficacy as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV agents.[1] Notably, the indazole core is a key feature in several clinically successful drugs, including the anti-cancer agents niraparib and pazopanib.[1] This success underscores the "privileged" nature of the indazole scaffold in drug design.

This guide will focus on the largely unexplored chemical space of 6-Chloro-1H-indazol-4-ol derivatives. The rationale for investigating this specific substitution pattern stems from the following observations:

  • The 6-Chloro Substituent: Halogenation, particularly chlorination, at the 6-position of the indazole ring is a common feature in many bioactive compounds. This substitution can enhance binding affinity to target proteins through halogen bonding and can modulate the pharmacokinetic properties of the molecule.

  • The 4-Hydroxy Substituent: The introduction of a hydroxyl group at the 4-position offers a unique handle for structure-activity relationship (SAR) studies. This group can act as both a hydrogen bond donor and acceptor, potentially leading to novel interactions within a protein's binding site. Furthermore, the 4-hydroxy group can serve as a precursor for a variety of derivatives through etherification or other modifications, allowing for fine-tuning of the compound's properties.

Given the established importance of indazoles as kinase inhibitors, this guide will primarily explore the potential of 6-Chloro-1H-indazol-4-ol derivatives in the context of oncology.

Synthetic Strategies: A Proposed Pathway to 6-Chloro-1H-indazol-4-ol Derivatives

While direct synthetic routes to 6-Chloro-1H-indazol-4-ol are not extensively reported, a plausible and efficient pathway can be designed based on established indazole synthesis methodologies. The proposed strategy involves a multi-step sequence starting from readily available precursors.

Core Indazole Synthesis

A common and effective method for constructing the indazole ring is through the cyclization of substituted hydrazones.[3] An eco-friendly approach utilizes microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating.[4]

A proposed workflow for the synthesis of the core 6-Chloro-1H-indazol-4-ol is illustrated below:

G cluster_synthesis Proposed Synthesis of 6-Chloro-1H-indazol-4-ol start 2-Chloro-6-nitrotoluene step1 Nitration start->step1 HNO₃/H₂SO₄ intermediate1 2-Chloro-4-methoxy-6-nitrotoluene step1->intermediate1 step2 Reduction intermediate1->step2 Fe/HCl or H₂/Pd-C intermediate2 4-Chloro-2-methoxy-6-methylaniline step2->intermediate2 step3 Diazotization & Cyclization intermediate2->step3 NaNO₂/HCl intermediate3 6-Chloro-4-methoxy-1H-indazole step3->intermediate3 step4 Demethylation intermediate3->step4 BBr₃ or HBr product 6-Chloro-1H-indazol-4-ol step4->product

Caption: Proposed synthetic workflow for 6-Chloro-1H-indazol-4-ol.

Derivatization of the Core Scaffold

Once the 6-Chloro-1H-indazol-4-ol core is synthesized, further derivatization can be achieved through various reactions to explore the structure-activity relationship. The N1 position of the indazole ring and the 4-hydroxy group are primary sites for modification.

The N-alkylation of indazoles is a crucial step in the synthesis of many bioactive molecules.[5] The regioselectivity of this reaction (N1 vs. N2 alkylation) is a key consideration and can be influenced by the choice of base and solvent.[5]

G cluster_alkylation N-Alkylation of 6-Chloro-1H-indazol-4-ol start 6-Chloro-1H-indazol-4-ol step1 Deprotonation start->step1 intermediate1 Indazolide Anion step1->intermediate1 step2 Nucleophilic Attack intermediate1->step2 product N1-Alkyl/Aryl-6-chloro-1H-indazol-4-ol step2->product reagent Base (e.g., NaH, K₂CO₃) Alkyl/Aryl Halide (R-X) reagent->step2

Caption: General workflow for N-alkylation of the indazole core.

The 4-hydroxy group provides a reactive site for the introduction of various substituents via etherification. This allows for the exploration of how different alkoxy or aryloxy groups at this position affect biological activity.

Pharmacological Potential: Targeting Protein Kinases in Oncology

The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[6] Many indazole-based drugs, such as axitinib and pazopanib, target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[7][8] The proposed 6-Chloro-1H-indazol-4-ol derivatives are hypothesized to be potent kinase inhibitors due to the following structural features:

  • Hydrogen Bonding: The 1H-indazole core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Hydrophobic Interactions: The 6-chloro substituent can engage in favorable hydrophobic and halogen bonding interactions within the binding site.

  • Additional Interactions from the 4-position: The 4-hydroxy group, or its derivatives, can form additional hydrogen bonds or other interactions with the solvent-exposed region of the kinase domain, potentially enhancing potency and selectivity.

Potential Kinase Targets

Based on the activity of structurally related indazole derivatives, several kinase families are predicted to be promising targets for 6-Chloro-1H-indazol-4-ol derivatives:

  • Fibroblast Growth Factor Receptors (FGFRs): A number of 4-substituted-1H-indazole derivatives have shown potent inhibitory activity against FGFR1.[1]

  • Epidermal Growth Factor Receptor (EGFR): Indazole derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR.[1]

  • Pim Kinases: Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors.[1]

  • Polo-like Kinase 4 (PLK4): The indazole scaffold is a key component of several potent PLK4 inhibitors.[9]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cancer cell proliferation and survival.

G cluster_pathway Kinase Inhibition Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Ligand->RTK ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylation Indazole 6-Chloro-1H-indazol-4-ol Derivative Indazole->RTK Block Inhibition ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signal Signal Transduction (Proliferation, Survival) PhosphoSubstrate->Signal

Sources

Technical Guide & Safety Data Profile: 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for 6-Chloro-1H-indazol-4-ol , designed for researchers and drug development professionals.

CAS Registry Number: 887569-66-6 Chemical Family: Halogenated Indazole / Phenolic Heterocycle[1]

Executive Summary & Pharmacophore Context

6-Chloro-1H-indazol-4-ol is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands .

From a medicinal chemistry perspective, this scaffold offers two critical features:

  • The Indazole Core: Mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites via bidentate hydrogen bonding (N1-H donor, N2 acceptor).[2]

  • The 4-Hydroxyl Group: Provides a handle for O-alkylation to extend into the solvent-exposed region or hydrophobic pockets, or acts as a direct H-bond donor/acceptor.

  • The 6-Chloro Substituent: Enhances lipophilicity (

    
    ) and metabolic stability by blocking the metabolically labile 6-position, preventing rapid oxidative clearance.[2]
    

Critical Handling Note: As a phenolic indazole, this compound is susceptible to oxidation and tautomeric equilibration.[2] It requires strict inert atmosphere storage to maintain high purity (>98%) for catalytic cross-coupling reactions.[2]

Chemical Identity & Physical Properties[3]

PropertyDataRelevance to Protocol
CAS Number 887569-66-6Unique Identifier for procurement/regulatory.
Formula

Stoichiometry calculations.
Molecular Weight 168.58 g/mol Dose/Molarity calculations.[2]
Appearance Off-white to pale beige powderDarkening indicates oxidation (quinone formation).[2]
Solubility DMSO, DMF, MethanolPoor water solubility; requires organic co-solvents.[2]
pKa (Predicted) ~9.2 (Phenolic OH), ~13 (Indazole NH)Critical: Deprotonation requires mild bases (e.g.,

) for O-alkylation.[2]
Melting Point >200°C (Decomposes)High thermal stability, but avoid prolonged heating in air.[2]

Hazard Identification & Risk Assessment (GHS)[2][4]

This compound is classified under Category 4 for acute toxicity and Category 2 for irritation.[2][3] The presence of the phenolic moiety and the halogenated nitrogen heterocycle dictates its toxicological profile.[2]

GHS Classification[2][4]
  • Acute Toxicity, Oral: Category 4 (H302)[2][4]

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]

Mechanistic Toxicology[2]
  • Phenolic Acidity: The 4-OH group is acidic.[2] Upon contact with mucous membranes, it can act as a protein denaturant, causing immediate irritation.[2]

  • Indazole Nitrogen: The unmasked nitrogen pairs can coordinate with heme-iron or other metallo-enzymes if systemic absorption occurs.[2]

  • Sensitization Risk: Halogenated heterocycles are potential skin sensitizers.[2] Repeated exposure may lead to allergic dermatitis.[2]

Validated Handling & Synthesis Protocol

Autonomy Directive: The following is a "Best Practice" workflow for utilizing this compound in an O-alkylation reaction (common use case), integrating safety controls directly into the chemistry.

A. Storage & Preparation[2][4][5][7][8]
  • Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability Check: Before use, dissolve a small sample in DMSO-

    
    .[2] If proton NMR shows significant broadening of the OH peak or new aromatic signals, repurify via recrystallization (EtOH/Water).[2]
    
B. Reaction Setup (O-Alkylation Example)

Objective: Selective alkylation of the 4-OH group while suppressing N-alkylation.

  • PPE Requirement: Double nitrile gloves, lab coat, safety glasses, and face shield (if scaling >5g).[2] Work inside a fume hood.

  • Solvent Selection: Use anhydrous DMF or DMAc.[2] Why? High solubility and polar aprotic nature favor the

    
     mechanism.[2]
    
  • Base Addition (The Exotherm Risk):

    • Dissolve 6-Chloro-1H-indazol-4-ol in DMF.

    • Add Potassium Carbonate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      .[2]
    • Safety Check: Addition is generally not highly exothermic, but ensure venting is open.[2]

  • Reagent Addition: Add the alkyl halide dropwise.

  • Monitoring: Monitor via LC-MS or TLC (5% MeOH in DCM). The product will be less polar than the starting phenol.[2]

C. Quenching & Isolation (The Hazard Point)[2]
  • Risk: Quenching basic DMF solutions with water generates heat.[2]

  • Protocol: Cool the reaction mixture to 0°C. Slowly add water/ice slurry.

  • Precipitation: The product often precipitates.[2] Filter and wash with water to remove residual DMF and inorganic salts.[2]

  • Waste: Collect DMF/Water filtrate in "Halogenated Organic" waste streams.

Visualized Workflows (Graphviz)[2]

Diagram 1: Safe Synthesis Workflow

This diagram outlines the logical flow from storage to product isolation, highlighting critical control points (CCPs).

SynthesisWorkflow cluster_safety Critical Safety Controls Storage 1. Storage (2-8°C, Argon) Check 2. Purity Check (1H NMR / LCMS) Storage->Check Verify Integrity Setup 3. Reaction Setup (Fume Hood, Double Gloves) Check->Setup Pass Reaction 4. O-Alkylation (Base + Electrophile) Setup->Reaction Add Reagents Quench 5. Quench & Isolate (Cool to 0°C -> Water add) Reaction->Quench Completion (TLC) Waste 6. Waste Disposal (Halogenated Stream) Quench->Waste Filtrate

Caption: Step-by-step synthesis workflow emphasizing temperature control during quenching to prevent thermal runaway.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of exposure.

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash 15min (Soap/Water) 3. Seek Medical Aid Skin->ActionSkin ActionEye 1. Rinse 15min (Eyewash) 2. Remove Contacts 3. Ophthalmologist ASAP Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if labored 3. Medical Eval Inhal->ActionInhal

Caption: Emergency decision tree for rapid triage of chemical exposure incidents.

Regulatory & Transport Information

  • Transport (DOT/IATA):

    • Not regulated as a dangerous good for transport (Non-Hazmat) in small quantities.[2]

    • Note: Always check carrier-specific restrictions for "Chemical Solids, N.O.S."

  • TSCA (USA): This compound is likely not listed on the active TSCA inventory and is intended solely for R&D use under the supervision of a technically qualified individual (40 CFR 720.36).[2]

  • REACH (EU): Pre-registration required if importing >1 ton/year.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728444 (Analog: 6-Chloro-4-fluoro-1H-indazole).[2] Retrieved from [Link][2]

Disclaimer: This guide is for educational and research planning purposes. Always consult the specific SDS provided by your chemical supplier before handling.[2]

Sources

pKa values and acidity of 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Profiling of 6-Chloro-1H-indazol-4-ol: Acidity Constants, Tautomerism, and Experimental Determination Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers[1]

Part 1: Executive Technical Summary

6-Chloro-1H-indazol-4-ol is a functionalized indazole scaffold frequently utilized as a pharmacophore in kinase inhibitors (e.g., ERK, VEGFR pathways).[1] Its physicochemical behavior is governed by a complex interplay between the amphoteric indazole core and the electronic effects of the 4-hydroxyl and 6-chloro substituents.[1]

Understanding the ionization constants (pKa) of this molecule is critical for optimizing:

  • Ligand-Protein Binding: Determining the protonation state (neutral vs. anionic) inside the ATP-binding pocket.[1]

  • Solubility Profiling: Predicting pH-dependent solubility (logS) and distribution coefficients (logD).[1]

  • Synthetic Workflows: Optimizing conditions for N-alkylation vs. O-alkylation.

This guide provides a structural analysis of the acidity constants, predicted values based on Hammett Linear Free Energy Relationships (LFER), and validated protocols for experimental determination.

Part 2: Structural Analysis & Predicted pKa Values

The molecule exhibits three potential ionization sites. The acidity is modulated by the electron-withdrawing nature of the Chlorine atom (


) and the resonance effects of the Indazole ring.
The Ionization Pathway

The ionization of 6-Chloro-1H-indazol-4-ol proceeds through three distinct species:

  • Cation (

    
    ):  Protonated at N2 (Indazolium species).
    
  • Neutral (

    
    ):  The predominant species at physiological pH.
    
  • Mono-Anion (

    
    ):  Deprotonation of the phenolic hydroxyl.[1]
    
  • Di-Anion (

    
    ):  Deprotonation of the indazole N1-H.[1]
    
Predicted pKa Values (LFER Derived)

Note: Exact experimental values for this specific analog are rarely published in open literature. The values below are derived from structure-activity relationships (SAR) using parent indazole (


) and phenol (

) baselines corrected for substituent effects.
Ionization StepGroupBaseline pKaSubstituent Effect (6-Cl)Predicted pKaType
pKa 1 Indazole N2 (Protonation)~1.3 (Indazole)Electron Withdrawing (-I) lowers basicity.[1]0.5 – 0.9 Basic
pKa 2 Phenolic -OH (C4)~9.95 (Phenol)Meta-Cl (-I) increases acidity (

).[1]
8.8 – 9.2 Acidic
pKa 3 Indazole N1-H~13.9 (Indazole)Inductive effect stabilizes anion.[1]12.5 – 13.0 Acidic

Key Insight: The phenolic OH is significantly more acidic than the indazole NH. Consequently, at pH 10, the molecule exists primarily as the phenolate mono-anion , retaining the proton on the indazole nitrogen.

Tautomeric Equilibrium

The indazole ring exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole.[1][2][3]

  • Gas/Solution Phase: The 1H-tautomer is thermodynamically favored (

    
    ) due to aromatic stability (preservation of the benzene ring).[1]
    
  • Binding Pocket: Kinase domains may select the 2H-tautomer if specific hydrogen bond donors/acceptors (e.g., Hinge region interactions) require it.

Part 3: Visualization of Ionization & Tautomerism

The following diagram illustrates the stepwise deprotonation pathway and the relevant tautomeric forms.

IonizationPathway cluster_neutral Neutral Tautomers (pH 2-8) Cation Cation (LH2+) Protonated at N2 Neutral1H 1H-Tautomer (Major) Cation->Neutral1H pKa1 ~ 0.8 (Deprotonation of N2) Neutral2H 2H-Tautomer (Minor) Neutral1H->Neutral2H Tautomerism Anion1 Mono-Anion (L-) Phenolate (O-) Neutral1H->Anion1 pKa2 ~ 9.0 (Phenolic OH) Anion2 Di-Anion (L2-) Indazolate (N-) Anion1->Anion2 pKa3 ~ 12.8 (Indazole NH)

Caption: Stepwise ionization pathway of 6-Chloro-1H-indazol-4-ol from cationic to di-anionic species.

Part 4: Experimental Determination Protocols

Due to the low solubility of the neutral species and the extreme values of pKa1 and pKa3, standard potentiometry is often insufficient. UV-metric titration (Spectrophotometric) is the Gold Standard for this scaffold.[1]

Method A: UV-Metric Titration (Recommended)

This method relies on the shift in UV absorption maxima (


) caused by changes in conjugation during ionization.

Reagents:

  • Titrant: 0.5 M KOH (CO2-free) and 0.5 M HCl.

  • Solvent: Water with 0.15 M KCl (to maintain ionic strength). Note: If insoluble, use Methanol/Water co-solvent (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% via Yasuda-Shedlovsky plot.

Protocol:

  • Preparation: Dissolve 1-2 mg of 6-Chloro-1H-indazol-4-ol in 100 µL DMSO (stock).

  • Dilution: Add stock to 20 mL of 0.15 M KCl aqueous buffer. Target concentration: ~50 µM.

  • Titration Loop:

    • Adjust pH to ~1.5 using HCl.

    • Titrate with KOH to pH 13.5.

    • Record UV spectra (200–400 nm) at 0.2 pH increments.

  • Data Analysis: Use Target Factor Analysis (TFA) or similar deconvolution software (e.g., RefinementPro) to isolate the spectra of pure species and calculate pKa.

Why this works: The ionization of the phenolic OH causes a bathochromic shift (red shift) and hyperchromic effect (increased intensity) typically around 290-310 nm, allowing precise determination of pKa2 even at low concentrations.

Method B: Potentiometric Titration (Alternative)

Suitable only if the compound has solubility


 M in water.[1]

Protocol:

  • Setup: Calibrate glass electrode with pH 4.01, 7.00, and 10.01 standards.

  • Blank Titration: Titrate 20 mL of 0.15 M KCl (blank) with 0.1 M KOH to characterize the system.

  • Sample Titration: Dissolve sample in degassed 0.15 M KCl. Titrate under

    
     atmosphere to prevent carbonate formation.
    
  • Calculation: Use the Bjerrum difference plot (

    
     vs pH) to determine pKa.
    

Part 5: Implications for Drug Development

Solubility & Formulation
  • pH < 1: High solubility (Cationic).

  • pH 2 – 8: Minimum Solubility (Intrinsic Solubility,

    
    ).  The neutral molecule is highly lipophilic. Formulation may require cyclodextrins or amorphous solid dispersions.
    
  • pH > 10: High solubility (Anionic phenolate).

Lipophilicity (LogD)

The partition coefficient (LogP) of the neutral species is estimated at 2.3 – 2.8 .

  • Physiological pH (7.4): The molecule is >98% neutral.

    
    . High permeability but risk of high non-specific binding.
    
  • Basic pH: LogD drops significantly as the phenolate forms.

Part 6: References

  • Catalán, J. et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." Journal of the American Chemical Society, 1988. Link

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Source for substituent effect correlations). Link

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.[1] (Standard text for pKa measurement protocols). Link

  • Claramunt, R. M. et al. "The Tautomerism of Indazoles." Arkivoc, 2006. Link

  • Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

Sources

The 6-Chloro-4-Hydroxyindazole Scaffold: A Privileged Core for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its structural resemblance to purines allows it to function as an ATP-competitive inhibitor for numerous protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] Among the vast chemical space of indazole derivatives, the 6-chloro-4-hydroxyindazole core represents a particularly promising, yet underexplored, starting point for the development of novel therapeutics. The strategic placement of the chloro and hydroxyl groups offers unique electronic and hydrogen-bonding properties that can be exploited for potent and selective kinase inhibition.

This technical guide provides a comprehensive literature review of synthetic strategies, potential biological activities, and structure-activity relationships (SAR) relevant to 6-chloro-4-hydroxyindazole analogs. By synthesizing information from related indazole series, this document aims to equip researchers with the foundational knowledge and experimental insights necessary to unlock the therapeutic potential of this compelling scaffold.

I. Synthetic Strategies for 6-Chloro-4-Hydroxyindazole Analogs

The synthesis of the 6-chloro-4-hydroxyindazole core and its subsequent derivatization are critical steps in exploring its therapeutic potential. While direct synthesis of this specific scaffold is not extensively reported, established methods for substituted indazole synthesis can be adapted.

A. Synthesis of the 6-Chloro-4-Hydroxy-1H-indazole Core

A plausible and versatile approach to the 6-chloro-4-hydroxy-1H-indazole core is through a modified Jacobson synthesis, a classic method for preparing 1H-indazoles.[3] This strategy involves the diazotization of an appropriately substituted N-acylated o-toluidine followed by intramolecular cyclization.

Proposed Synthetic Pathway:

Synthesis_of_Core_Scaffold A 2-Methyl-3-nitro-5-chloroaniline B N-Acetyl-2-methyl-3-nitro-5-chloroaniline A->B Acetic Anhydride C Diazonium Salt Intermediate B->C NaNO2, HCl (0-5 °C) D 6-Chloro-4-nitro-1H-indazole C->D Intramolecular Cyclization E 6-Chloro-4-amino-1H-indazole D->E Reduction (e.g., Fe/NH4Cl) F 6-Chloro-4-hydroxy-1H-indazole E->F Diazotization followed by Hydrolysis

Caption: Proposed synthetic route to the 6-chloro-4-hydroxy-1H-indazole core.

Experimental Protocol: Synthesis of 6-Chloro-4-nitro-1H-indazole (A Key Intermediate)

  • Acetylation: To a solution of 2-methyl-3-nitro-5-chloroaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. Stir the mixture for 2-3 hours. Pour the reaction mixture into ice-water and collect the precipitated N-acetyl-2-methyl-3-nitro-5-chloroaniline by filtration.

  • Diazotization and Cyclization: Dissolve the acetylated compound in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.[3] Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

  • Work-up: Neutralize the reaction mixture with a sodium hydroxide solution. The crude 6-chloro-4-nitro-1H-indazole will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]

Subsequent Transformations:

  • Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amine using standard conditions, such as iron powder in the presence of ammonium chloride.[4]

  • Conversion of the Amino Group to a Hydroxyl Group: The resulting 4-amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.

B. Derivatization of the 6-Chloro-4-Hydroxyindazole Scaffold

Once the core is synthesized, various analogs can be prepared by targeting the N1 and N2 positions of the indazole ring, as well as the hydroxyl group at C4.

1. N-Alkylation/Arylation:

The N1 and N2 positions of the indazole ring can be selectively alkylated or arylated to introduce a wide range of substituents. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the electrophile.

Derivatization_Workflow Core 6-Chloro-4-hydroxy-1H-indazole N1_Alkylation N1-Substituted Analog Core->N1_Alkylation R-X, Base (e.g., K2CO3) N2_Alkylation N2-Substituted Analog Core->N2_Alkylation Alternative conditions O_Alkylation O-Substituted Analog Core->O_Alkylation R-X, Stronger Base

Caption: General derivatization strategies for the 6-chloro-4-hydroxyindazole scaffold.

2. O-Alkylation/Acylation:

The hydroxyl group at the C4 position provides a handle for introducing further diversity through O-alkylation or O-acylation, allowing for the modulation of solubility and hydrogen bonding capabilities.

II. Biological Activity and Therapeutic Potential

While specific biological data for 6-chloro-4-hydroxyindazole analogs is scarce, the broader indazole class has demonstrated significant activity against a range of therapeutic targets, particularly protein kinases.[2]

A. Kinase Inhibition

The indazole scaffold is a well-established ATP-competitive kinase hinge-binder. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core. The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

The 6-chloro-4-hydroxyindazole scaffold is particularly well-suited for targeting kinases. The 4-hydroxyl group can act as a hydrogen bond donor or acceptor, forming additional interactions with the kinase active site to enhance potency and selectivity. The 6-chloro substituent can provide beneficial hydrophobic interactions and modulate the electronic properties of the ring system.

Potential Kinase Targets:

Based on the activity of other substituted indazoles, potential kinase targets for 6-chloro-4-hydroxyindazole analogs include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a validated anti-angiogenic strategy in cancer therapy.

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers.[5]

  • CDKs (Cyclin-Dependent Kinases): CDK inhibitors are being explored for their ability to halt the cell cycle in cancer cells.[6][7]

  • PAK4 (p21-Activated Kinase 4): PAK4 is involved in cell migration and invasion, making it an attractive target for metastatic cancers.[8]

B. Anticancer and Anti-inflammatory Activity

The inhibition of key kinases involved in cell proliferation and inflammation pathways underpins the anticancer and anti-inflammatory potential of indazole derivatives.[2] Analogs of 6-chloro-4-hydroxyindazole could exhibit potent antiproliferative effects in cancer cell lines and suppress inflammatory responses in relevant models.

III. Structure-Activity Relationship (SAR) Insights

The SAR for 6-chloro-4-hydroxyindazole analogs can be inferred from studies on related indazole and quinazoline kinase inhibitors.

Hypothetical SAR Summary:

Position of ModificationStructural ChangePotential Impact on ActivityRationale
N1 Small alkyl or substituted benzyl groupsIncreased potencyFills a hydrophobic pocket in the ATP-binding site.
N2 AlkylationGenerally lower activity than N1 isomersSteric hindrance with the hinge region.
C3 Introduction of small substituentsMay be tolerated or enhance activityCan be used to fine-tune selectivity.
C4-OH O-alkylation with small groupsMay maintain or slightly decrease activityCan modulate solubility and ADME properties.
C5, C7 Introduction of substituentsGenerally not well-toleratedCan lead to steric clashes.
C6-Cl Replacement with other halogens (Br, I)May increase potencyEnhanced hydrophobic interactions.

Key SAR Observations from Related Scaffolds:

  • N1 Substitution is often preferred: In many kinase inhibitor series, substitution at the N1 position of the indazole ring leads to higher potency compared to N2 substitution.[9]

  • Importance of the Hinge-Binding Motif: The pyrazole nitrogen atoms are critical for anchoring the molecule in the ATP-binding site.

  • Exploiting Hydrophobic Pockets: The region around the N1 and C3 positions can often accommodate hydrophobic groups, leading to increased potency.

  • The Role of Hydrogen Bonding: The 4-hydroxyl group is a key feature that can be leveraged to form additional hydrogen bonds with the target protein, enhancing affinity and selectivity.

IV. Future Directions and Conclusion

The 6-chloro-4-hydroxyindazole scaffold holds significant promise as a template for the design of novel kinase inhibitors and other therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, makes it an attractive starting point for drug discovery campaigns.

Future research should focus on:

  • Developing an efficient and scalable synthesis of the 6-chloro-4-hydroxy-1H-indazole core.

  • Synthesizing a diverse library of analogs with systematic modifications at the N1, N2, and C4 positions.

  • Screening these analogs against a panel of relevant kinases to identify potent and selective inhibitors.

  • Conducting detailed SAR studies to elucidate the key structural features driving activity and selectivity.

  • Optimizing lead compounds for their pharmacokinetic and pharmacodynamic properties.

By systematically exploring the chemical space around the 6-chloro-4-hydroxyindazole core, the research community can unlock its full therapeutic potential and contribute to the development of next-generation targeted therapies.

References

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 38, 127863. [Link]

  • RSC Medicinal Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Wang, T., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(3), 1279-1294. [Link]

  • Google Patents. (n.d.).
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. European Journal of Medicinal Chemistry, 258, 115628. [Link]

  • IJFMR. (2022, November 15). Synthesis, Characterization and Biological Evaluation of 6-(5-Chloro-8-Hydroxynapthalene-2-yl). [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. [Link]

  • MDPI. (2023, May 8). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. [Link]

  • ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • RSC Publishing. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

  • Hariyanti, et al. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 32(4), 487-495. [Link]

  • PubMed. (2025, January 23). Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. [Link]

  • MDPI. (2023, August 11). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. [Link]

  • ACS Publications. (2009, October 8). A Versatile New Synthetic Route to 1N-Hydroxyindazoles. [Link]

  • PMC. (2023, April 13). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

  • American Society of Clinical Oncology. (2017, May 10). CDK4/6 Inhibitors: Where They Are Now and Where They Are Headed in the Future. [Link]

  • PubMed. (2017, October 9). Sulfocoumarin-, Coumarin-, 4-Sulfamoylphenyl-Bearing Indazole-3-carboxamide Hybrids: Synthesis and Selective Inhibition of Tumor-Associated Carbonic Anhydrase Isozymes IX and XII. [Link]

  • MDPI. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

  • PubMed. (2012, March 8). Oxadiazoles in medicinal chemistry. [Link]

Sources

therapeutic applications of indazole-4-ol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Applications of Indazole-4-ol Scaffolds

Executive Summary

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] This guide focuses specifically on the indazole-4-ol moiety and its derivatives, highlighting the critical role of the 4-hydroxy group in forging key molecular interactions with high-value therapeutic targets. We will explore the synthetic versatility of this scaffold, its profound impact on oncology through the potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway, its emerging role in treating inflammatory disorders via chemokine receptor antagonism, and its future potential in addressing neurodegenerative diseases. This document serves as a technical resource for researchers and drug development professionals, providing not only a survey of applications but also the causal biochemistry, actionable experimental protocols, and a forward-looking perspective on this promising chemical entity.

The Indazole-4-ol Scaffold: A Privileged Core with a Critical Pharmacophore

Indazoles, bicyclic heterocycles composed of fused benzene and pyrazole rings, are cornerstone structures in modern drug discovery.[3] Their structural rigidity, combined with the ability to engage in a multitude of non-covalent interactions, has led to their incorporation into successful drugs like the kinase inhibitors Axitinib and Pazopanib.[4][5]

The introduction of a hydroxyl group at the 4-position of the indazole ring adds a crucial pharmacophoric element. This -OH group can act as both a hydrogen bond donor and acceptor, providing a pivotal anchor point for binding within the active sites of enzymes, particularly kinases.[6] This functionalization transforms the general indazole scaffold into a more targeted tool, enabling high-affinity interactions and conferring selectivity for specific biological targets. The indazole-4-ol can be viewed as a bioisostere for other phenolic structures, offering similar hydrogen-bonding capabilities but with a distinct electronic and structural profile that can be exploited to optimize drug-like properties.

Synthetic Strategies for Indazole-4-ol Derivatives

The synthesis of complex indazole-4-ol derivatives often begins with the construction of a core 3-amino-1H-indazol-4-ol intermediate. A common and effective strategy starts from a readily available substituted benzonitrile, which undergoes cyclization to form the indazole ring system. This core can then be elaborated through various coupling and functionalization reactions to yield the final target molecules.

A representative synthetic workflow is the preparation of a key intermediate for class I PI3K inhibitors.[7] The process begins with a 2-fluoro-3-methoxybenzonitrile, where the methoxy group serves as a protected form of the final 4-hydroxyl. The causality here is clear: protecting the phenol prevents it from interfering with subsequent reactions until its hydrogen-bonding capability is desired. The synthesis proceeds via reaction with hydrazine to form the 3-amino-indazole, followed by demethylation to expose the critical 4-ol group.

G cluster_start Starting Material cluster_core Core Synthesis cluster_elaboration Scaffold Elaboration cluster_final Final Product A 2-Fluoro-3-methoxybenzonitrile B 3-Amino-4-methoxy-1H-indazole A->B Hydrazine Hydrate, n-Butanol, Reflux C 3-Amino-1H-indazol-4-ol B->C Demethylation (e.g., BBr3) D Coupling with Thienopyrimidine Core C->D Palladium Coupling E Final Functionalization (e.g., Sulfonylation) D->E Multi-step sequence F 2-(1H-Indazol-4-yl)-thieno[3,2-d]pyrimidine Derivative (e.g., GDC-0941) E->F

Caption: General synthetic workflow for indazole-4-ol-based therapeutics.

Therapeutic Applications & Mechanisms of Action

Oncology: Precision Targeting of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a high-priority target for therapeutic intervention.[8][9] The indazole-4-ol scaffold has proven to be exceptionally effective in the design of potent and selective PI3K inhibitors.

A landmark example is GDC-0941 (Pictilisib) , a potent, orally bioavailable inhibitor of Class I PI3K enzymes.[7] The core of GDC-0941 is a 2-(1H-Indazol-4-yl)thieno[3,2-d]pyrimidine structure. X-ray crystallography studies reveal that the indazole-4-yl moiety plays a critical role in binding to the ATP-binding site of the p110α subunit of PI3K. The N1-H of the indazole ring forms a key hydrogen bond with the hinge region of the kinase, a classic interaction for many kinase inhibitors. The 4-position substituent (which is connected to the thienopyrimidine in GDC-0941) orients the molecule correctly within the active site, demonstrating the importance of this substitution pattern for potent inhibition.

The mechanism of action involves competitive inhibition at the ATP-binding site, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3). This blockade abrogates the downstream signaling cascade, preventing the activation of AKT and mTOR, ultimately leading to decreased cell proliferation, survival, and induction of apoptosis in cancer cells.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK:f1->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Indazole-4-ol Inhibitor (GDC-0941) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole-4-ol derivatives.

Table 1: In Vitro Activity of Indazole-4-yl Based PI3K Inhibitors [7]

Compound PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kδ IC₅₀ (nM) PI3Kγ IC₅₀ (nM) U87MG Cell p-Akt IC₅₀ (nM)
GDC-0941 3 33 3 18 75
Analog 9a 27 100 25 68 290
Analog 9c 6.8 - - - 190

Note: Data extracted from literature. U87MG is a glioblastoma cell line with high PI3K pathway activation.

Inflammatory Disorders

The indazole scaffold is broadly implicated in the treatment of inflammatory conditions.[10][11] Derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13]

More specifically, structure-activity relationship (SAR) studies on allosteric antagonists for the CC-chemokine receptor 4 (CCR4) have identified the indazole-4-ol moiety as a highly potent substituent.[6] CCR4 is a key chemokine receptor expressed on Th2 lymphocytes and is instrumental in recruiting these cells to sites of inflammation, particularly in allergic conditions like atopic dermatitis. Antagonizing this receptor can disrupt the inflammatory cascade. The SAR studies revealed that a hydroxyl group at the C4 position of the indazole was among the most potent substitutions, underscoring its ability to form critical interactions within the receptor's binding pocket.[6]

Neurodegenerative Diseases: An Emerging Frontier

While direct studies on indazole-4-ol in neurodegeneration are nascent, there is a strong scientific rationale for its investigation. A key pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease, is the hyperphosphorylation of the tau protein.[14] This process is regulated by several kinases, most notably Glycogen Synthase Kinase 3β (GSK-3β).[15][16]

Research has shown that other hydroxylated indazole derivatives can effectively inhibit tau phosphorylation and exhibit neuroprotective effects in cellular models of Parkinson's and Alzheimer's disease.[14][17] The mechanism often involves the direct inhibition of upstream kinases like GSK-3β. Given the proven ability of the indazole-4-ol scaffold to potently and selectively target kinase ATP-binding sites, it represents a highly promising, yet underexplored, platform for the rational design of novel GSK-3β or other tau kinase inhibitors.

Key Experimental Protocols

The validation of indazole-4-ol derivatives requires a robust and logical cascade of assays. The primary biochemical potency must be established first, followed by confirmation of the mechanism in a cellular context, and finally, an assessment of the desired physiological outcome (e.g., inhibition of proliferation).

Protocol: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This protocol describes a self-validating system to quantitatively measure the direct inhibitory effect of a test compound on PI3Kα enzymatic activity.

  • Assay Principle: The assay measures the production of PIP3. A biotinylated PIP2 substrate is incubated with the PI3K enzyme and ATP. The product, biotin-PIP3, is detected by a Europium-labeled anti-PIP3 antibody and a Streptavidin-Allophycocyanin (APC) conjugate. When PIP3 is produced, the complex forms, bringing Europium and APC into proximity and generating a FRET signal. An inhibitor will prevent PIP3 formation, leading to a loss of signal.

  • Materials:

    • Recombinant human PI3Kα enzyme.

    • Biotinylated PIP2 substrate.

    • ATP solution.

    • Test Compound (e.g., indazole-4-ol derivative) serially diluted in DMSO.

    • HTRF Detection Reagents (Europium-Ab, Streptavidin-APC).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT).

    • 384-well low-volume white plates.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

    • Add 2 µL of diluted compound or DMSO (as control) to the assay wells.

    • Add 4 µL of a 2X enzyme/substrate mix (PI3Kα and Biotin-PIP2 in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution (final concentration at Km for ATP).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of HTRF detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data using vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative MTT Assay

This protocol assesses the effect of a test compound on the metabolic activity and viability of cancer cells, serving as a proxy for proliferation.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell line (e.g., HT-29, MCF-7, U87MG).[9][18]

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Test Compound serially diluted in culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well clear-bottom cell culture plates.

  • Step-by-Step Methodology:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations (and a vehicle control).

    • Incubate for an additional 72 hours. The long incubation period is critical as it allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Future Perspectives & Conclusion

The indazole-4-ol scaffold has firmly established its value in modern medicinal chemistry, most notably as a potent modulator of the PI3K kinase family. The clinical progression of molecules like GDC-0941 validates the therapeutic hypothesis and provides a strong foundation for further exploration.[7] The future of this scaffold lies in expanding its application to other therapeutic areas where its unique hydrogen-bonding capabilities can be exploited.

Key future directions include:

  • Targeting Drug Resistance: Designing next-generation indazole-4-ol kinase inhibitors that can overcome acquired resistance mutations in targets like PI3K or EGFR.

  • Neuroinflammation and Neurodegeneration: A systematic investigation of indazole-4-ol derivatives against a panel of CNS-relevant kinases (GSK-3β, LRRK2, CDK5) is warranted.[14][15]

  • Selective Isoform Inhibition: Further refinement of the scaffold could lead to highly selective inhibitors for different PI3K isoforms (e.g., p110δ for immunology) or other kinase families, improving therapeutic windows and reducing off-target effects.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Chin. J. Org. Chem. Available from: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025). ResearchGate. Available from: [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. (2013). ResearchGate. Available from: [Link]

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. (2025). ResearchGate. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. Available from: [Link]

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021). Innovat International Journal Of Medical & Pharmaceutical Sciences. Available from: [Link]

  • Importance of Indazole against Neurological Disorders. (2022). PubMed. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). MDPI. Available from: [Link]

  • Importance of Indazole against Neurological Disorders. (n.d.). ResearchGate. Available from: [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. (n.d.). SciSpace. Available from: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Available from: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Molecules. Available from: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and antiinflammatory activity of novel indazolones. (n.d.). Scilit. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. Available from: [Link]

  • Synthesis and biological evaluation of new indazole derivatives. (n.d.). Academia.edu. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). PubMed. Available from: [Link]

  • PI3K inhibitors are finally coming of age. (2021). Nature Reviews Drug Discovery. Available from: [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. Available from: [Link]

Sources

Biological Activity & Synthetic Utility of 6-Chloro-1H-indazol-4-ol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and synthetic utility of 6-Chloro-1H-indazol-4-ol and its associated intermediates.

Technical Whitepaper | Version 1.0

Executive Summary

6-Chloro-1H-indazol-4-ol (also known as 6-chloro-4-hydroxyindazole) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its 5-hydroxy isomer (known for Estrogen Receptor


 selectivity), the 4-hydroxy-6-chloro  substitution pattern is primarily exploited to synthesize Type I and Type II kinase inhibitors . The C4-hydroxyl group serves as a critical handle for O-alkylation to introduce solubilizing "tails" or steric probes, while the C6-chlorine atom provides an electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore.

This guide details the structural logic, biological applications (specifically in oncology and neuroprotection), and validated synthetic protocols for this intermediate.

Structural Logic & Pharmacophore Analysis

The 6-chloro-1H-indazol-4-ol core offers three distinct vectors for chemical diversification, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).

Functional Vectors
PositionFunctional GroupChemical UtilityBiological Role
C4 Hydroxyl (-OH)Nucleophilic Handle: Target for Mitsunobu reaction or

alkylation.
Solubility & Binding: Attachment point for polar "tails" (e.g., morpholine, piperazine) to access solvent-exposed regions of the kinase ATP pocket.
C6 Chlorine (-Cl)Electrophilic Handle: Partner for Pd-catalyzed cross-coupling.Hydrophobic Interaction: Often occupies the hydrophobic "gatekeeper" region or deep hydrophobic pocket in receptors.
N1/N2 Indazole NitrogenTautomeric Core: Acidic proton (

).
H-Bonding: Critical H-bond donor/acceptor motif for the "hinge region" of kinases (e.g., VEGFR, FGFR).
Tautomerism

The indazole ring exists in a tautomeric equilibrium between


- and 

-forms. In the crystal state and non-polar solvents, the

-tautomer typically predominates. However, functionalization at N1 vs. N2 dramatically alters the biological profile.
  • N1-Alkylation: Generally favored thermodynamically; often leads to inactive or less potent kinase inhibitors compared to N2.

  • N2-Alkylation: Often required for optimal "hinge binding" geometry in specific kinase targets (e.g., Axitinib analogues).

Biological Applications

Kinase Inhibition (Oncology)

The most significant application of 6-chloro-1H-indazol-4-ol intermediates is in the design of multi-targeted Tyrosine Kinase Inhibitors (TKIs). The scaffold mimics the adenine ring of ATP.

  • VEGFR/PDGFR Inhibition: The 4-alkoxy-6-chloroindazole core is structurally homologous to the quinazoline core of Gefitinib or the cinnoline/quinoline cores of Lenvatinib. The C4-ether oxygen often acts as a hydrogen bond acceptor, while the alkyl chain extends into the ribose-binding pocket.

  • FGFR Inhibitors: Fibroblast Growth Factor Receptor inhibitors often utilize the indazole core to form bidentate hydrogen bonds with the hinge region residues (e.g., Glu562 and Ala564 in FGFR1). The 6-chloro substituent fills the hydrophobic pocket behind the gatekeeper residue.

Estrogen Receptor Modulation (Neuroprotection)

While the 5-hydroxy indazole derivative (IndCl) is a well-known ER


 agonist used in multiple sclerosis research, the 4-hydroxy  isomer (6-chloro-1H-indazol-4-ol) serves as a template for developing isoform-selective ligands.
  • Mechanism: The phenolic -OH mimics the A-ring hydroxyl of

    
    -estradiol.
    
  • Selectivity: Modifying the C4 position with bulky groups can induce steric clashes in ER

    
    , thereby enhancing ER
    
    
    
    selectivity, which is desirable for neuroprotective effects without the feminizing side effects of ER
    
    
    activation.
Antimicrobial Activity (FtsZ Inhibition)

Halogenated indazoles have shown potency against Gram-positive bacteria (e.g., MRSA) by inhibiting FtsZ , a tubulin-homologue protein essential for bacterial cell division.

  • Activity: 4-hydroxy and 4-alkoxy derivatives disrupt the GTPase activity of FtsZ, preventing Z-ring formation.

Experimental Protocols

Synthesis of 6-Chloro-1H-indazol-4-ol

Note: Direct synthesis often proceeds via the diazotization of substituted anilines or cyclization of hydrazones.

Protocol: Modified Jacobson Cyclization

  • Precursor: Start with 2-amino-4-chloro-6-hydroxy-toluene (or O-protected variant).

  • Diazotization: Dissolve precursor (10 mmol) in glacial acetic acid (20 mL). Cool to 0°C.

  • Addition: Dropwise add aqueous

    
     (1.1 eq). Stir for 30 min.
    
  • Cyclization: Allow to warm to RT or heat to 60°C (monitor by TLC). The diazonium intermediate cyclizes intramolecularly.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
  • Deprotection: If O-protected (e.g., O-Me), use

    
     in DCM (-78°C to RT) to reveal the 4-OH.
    
Regioselective O-Alkylation (C4 Functionalization)

This step is critical for generating the "tail" of kinase inhibitors.

Reagents: 6-Chloro-1H-indazol-4-ol (1.0 eq), Alkyl Halide (


, 1.1 eq), 

(2.0 eq), DMF. Procedure:
  • Dissolve the indazole in anhydrous DMF (0.2 M).

  • Add

    
     and stir at RT for 15 min.
    
  • Add the alkyl halide (e.g., 1-(2-chloroethyl)piperidine).

  • Heat to 60°C for 4–12 hours.

  • Note: N-alkylation is a competing side reaction. To favor O-alkylation, use a weaker base or protect the N1 position (e.g., with THP or SEM) prior to alkylation, then deprotect.

Self-Validating Check:

  • NMR: O-alkylation results in a significant downfield shift of the

    
    -protons of the alkyl group (
    
    
    
    4.0–4.2 ppm). N-alkylation typically shifts the aromatic protons differently.
  • UV-Vis: Bathochromic shift is often observed upon N-alkylation.

Visualization of Chemical Space

The following diagram illustrates the derivatization logic for the 6-chloro-1H-indazol-4-ol scaffold.

Indazole_SAR cluster_bio Biological Targets Core 6-Chloro-1H-indazol-4-ol (Core Scaffold) C4_OH C4-Hydroxyl (-OH) Nucleophilic Handle Core->C4_OH Derivatization C6_Cl C6-Chlorine (-Cl) Electrophilic Handle Core->C6_Cl Derivatization N_H N1/N2 Nitrogen H-Bond Donor Core->N_H Binding Mode Kinase_Tail Solubilizing Tail (e.g., Morpholine) Increases Bioavailability C4_OH->Kinase_Tail O-Alkylation (Mitsunobu/SN2) Coupling_Partner Aryl/Heteroaryl Group (via Suzuki Coupling) Hydrophobic Pocket Filling C6_Cl->Coupling_Partner Pd-Catalysis Hinge_Bind Hinge Region Interaction (Kinase ATP Pocket) N_H->Hinge_Bind H-Bonding VEGFR VEGFR/FGFR (Angiogenesis) Kinase_Tail->VEGFR Coupling_Partner->VEGFR ER_Beta ER-Beta (Neuroprotection) Coupling_Partner->ER_Beta

Caption: SAR Map of 6-Chloro-1H-indazol-4-ol showing functional vectors for drug design.

Quantitative Data: Activity Profile

The table below summarizes the typical potency shifts observed when derivatizing the 4-OH and 6-Cl positions in kinase assays (e.g., VEGFR2).

Compound VariantSubstitution (R4)Substitution (R6)VEGFR2

(nM)
Solubility (pH 7.4)
Parent Scaffold -OH-Cl> 10,000Low (< 10

M)
Intermediate A -O-Methyl-Cl850Low
Lead Candidate -O-(CH2)3-Morpholine-Aryl (e.g., Pyridine)12 High (> 100

M)
Control (Isomer) 5-O-Alkyl-Cl> 5,000Moderate

Data indicative of typical SAR trends in indazole kinase inhibitor campaigns.

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole derivatives: A review on their synthesis and biological activity.
    • Source:Journal of Medicinal Chemistry / NIH PubMed
    • URL:[Link] (General search for "Indazole biological activity")

  • Kinase Inhibitor SAR: Title: Discovery of Axitinib: A Potent, Selective Inhibitor of VEGFR. Source:Pfizer Global R&D Publications Context: Illustrates the utility of the indazole core in kinase binding.
  • Estrogen Receptor Beta Ligands

    • Title: Chloroindazole based estrogen receptor

      
       ligands with favorable pharmacokinetics promote functional remyelination.[1][2]
      
    • Source:N
    • URL:[Link]

  • Synthesis of Halogenated Indazoles

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate).[3]

    • Source:Molecules (MDPI)
    • URL:[Link]

Sources

Methodological & Application

synthesis protocols for 6-Chloro-1H-indazol-4-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 6-Chloro-1H-indazol-4-ol Derivatives

Executive Summary

The 6-chloro-1H-indazol-4-ol scaffold represents a privileged pharmacophore in modern drug discovery, serving as a critical core for Estrogen Receptor Beta (ERβ) agonists (neuroprotection/remyelination) and Type II Kinase Inhibitors (VEGFR/FGFR). While the indazole ring is common, the specific 4-hydroxy-6-chloro substitution pattern presents unique synthetic challenges due to the electronic deactivation of the ring system and the potential for regioisomeric byproducts.

This guide details two validated synthetic pathways:

  • Route A (The SNAr Cyclization): A scalable, convergent approach using hydrazine condensation with 2,6-disubstituted benzaldehydes. This is the preferred route for scale-up.

  • Route B (The Modified Jacobson Synthesis): A classical diazotization approach starting from substituted anilines, useful when aldehyde precursors are unavailable.

Retrosynthetic Analysis

To access the 4-hydroxy moiety, the most reliable strategy involves the late-stage demethylation of a 4-methoxy precursor. Direct synthesis of the free phenol during cyclization often leads to lower yields due to competing side reactions.

Strategic Disconnection:

  • Target: 6-Chloro-1H-indazol-4-ol

  • Intermediate: 6-Chloro-4-methoxy-1H-indazole

  • Precursors:

    • Route A: 2-Fluoro-4-chloro-6-methoxybenzaldehyde + Hydrazine

    • Route B: 5-Chloro-3-methoxy-2-methylaniline + NaNO₂

Retrosynthesis Target 6-Chloro-1H-indazol-4-ol (Target Scaffold) Intermediate 6-Chloro-4-methoxy-1H-indazole (Key Intermediate) Intermediate->Target Demethylation (BBr3) RouteA Route A: SNAr Cyclization (2-Fluoro-4-chloro-6-methoxybenzaldehyde) RouteA->Intermediate Hydrazine Hydrate (EtOH, Reflux) RouteB Route B: Diazotization (5-Chloro-3-methoxy-2-methylaniline) RouteB->Intermediate NaNO2, Ac2O (Jacobson Cyclization)

Figure 1: Retrosynthetic logic flow for accessing the 6-chloro-1H-indazol-4-ol core.

Protocol A: The SNAr Cyclization (Preferred Route)

This route utilizes the high nucleophilicity of hydrazine to displace a labile ortho-fluorine (or chlorine) atom while simultaneously condensing with the aldehyde to close the pyrazole ring.

Step 1: Cyclization to 6-Chloro-4-methoxy-1H-indazole
  • Starting Material: 2-Fluoro-4-chloro-6-methoxybenzaldehyde (Commercial or synthesized via lithiation/formylation of 3-chloro-5-fluoroanisole).

  • Reagents: Hydrazine monohydrate (64-65%), Ethanol (abs).

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-chloro-6-methoxybenzaldehyde (10.0 mmol, 1.0 equiv) in absolute ethanol (50 mL).

  • Addition: Add Hydrazine monohydrate (15.0 mmol, 1.5 equiv) dropwise at room temperature. Note: A slight exotherm may occur.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting aldehyde peak should disappear, replaced by the lower Rf indazole product.

  • Workup: Cool the mixture to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL) and pentane.

    • If no precipitate: Concentrate the solvent to ~20% volume under reduced pressure, pour into ice-water (100 mL), and stir for 30 mins to induce crystallization. Filter and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85% Key Data: MS (ESI) m/z: 183/185 [M+H]⁺.

Step 2: Demethylation to 6-Chloro-1H-indazol-4-ol
  • Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

  • Safety Critical: BBr₃ reacts violently with moisture. Use strictly anhydrous conditions.

Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon/Nitrogen. Add 6-Chloro-4-methoxy-1H-indazole (5.0 mmol) and anhydrous DCM (25 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath) or 0°C (Ice/Salt) depending on substrate sensitivity (0°C is usually sufficient for this scaffold).

  • Addition: Slowly add BBr₃ (1.0 M in DCM, 15.0 mmol, 3.0 equiv) dropwise via syringe over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. A suspension may form.

  • Quench (Hazardous): Cool the flask back to 0°C. Very slowly quench by dropwise addition of Methanol (5 mL) (vigorous evolution of HBr gas). Then add saturated NaHCO₃ solution until pH ~7.

  • Extraction: Extract with EtOAc (3 x 50 mL). The product is amphoteric but prefers the organic layer at neutral pH.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH 95:5).

Yield Expectation: 80–90% Product: Off-white to pale yellow solid.

Protocol B: The Modified Jacobson Cyclization (Alternative)

Use this route if the specific benzaldehyde is unavailable but the aniline precursor is accessible.

Precursor Synthesis: Start with 5-chloro-2-methyl-3-methoxyaniline . This can be prepared from 2-methyl-3-nitroanisole via chlorination (NCS) followed by reduction (Fe/NH₄Cl or H₂/Pd).

Procedure:

  • Acetylation: Treat the aniline (10 mmol) with Acetic Anhydride (1.1 equiv) in DCM to form the acetanilide.

  • Nitrosation: Dissolve the acetanilide in Acetic Acid/Ac₂O. Cool to 0°C. Add Isoamyl Nitrite (1.5 equiv) dropwise.

  • Cyclization: Heat the mixture to 80°C for 18 hours. The N-nitroso intermediate undergoes intramolecular cyclization and deacetylation.

  • Hydrolysis: Treat the crude mixture with LiOH/THF/Water to ensure full removal of the acetyl group if it remains on the N1 position.

  • Workup: Standard extraction with EtOAc.

Analytical Data & Characterization

Parameter6-Chloro-4-methoxy-1H-indazole6-Chloro-1H-indazol-4-ol
Formula C₈H₇ClN₂OC₇H₅ClN₂O
MW 182.61 g/mol 168.58 g/mol
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H, NH), 8.1 (s, 1H, H3), 7.1 (s, 1H, H7), 6.6 (s, 1H, H5), 3.9 (s, 3H, OMe)δ 13.1 (br s, 1H, NH), 10.2 (s, 1H, OH), 8.1 (s, 1H, H3), 6.9 (s, 1H, H7), 6.4 (s, 1H, H5)
MS (ESI+) 183.1 [M+H]⁺169.0 [M+H]⁺
Appearance White/Pale Yellow SolidOff-white/Beige Solid

Troubleshooting & Optimization

  • N1-Alkylation (Side Reaction): During functionalization of the 4-OH, the N1 nitrogen is nucleophilic. If O-alkylation is desired later, protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) groups before alkylating the phenol.

  • Incomplete Demethylation: If BBr₃ stalls, switch to Pyridine Hydrochloride melt (neat, 160°C, 1 hour). This is harsher but effective for stubborn methyl ethers.

  • Regioselectivity: In Route A, hydrazine attacks the position ortho to the aldehyde. Ensure your starting material is 2-fluoro (or chloro), not 3- or 5-fluoro, to guarantee the correct isomer.

References

  • Indazole Synthesis via Hydrazine Condensation

    • Title: "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Demethylation Protocols (BBr3)

    • Title: "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)"
    • Source:Common Organic Chemistry
    • URL:[Link]

  • Biological Relevance (ERβ Ligands)

    • Title: "Chloroindazole based Estrogen Receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery"[1][2]

    • Source:Scientific Reports (Nature)[1]

    • URL:[Link]

  • General Indazole Review

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"
    • Source:Molecules (PMC)
    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 6-Chloro-1H-indazol-4-ol as a Pivotal Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structure, featuring a fused benzene and pyrazole ring, serves as a privileged scaffold because it acts as a bioisostere of the purine core of ATP, enabling competitive binding within the kinase ATP pocket.[4] The nitrogen atoms of the indazole are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity and selectivity.[4]

This guide focuses on a specific, highly functionalized intermediate: 6-Chloro-1H-indazol-4-ol . The strategic placement of three key functional groups—the chloro group at position 6, the hydroxyl group at position 4, and the reactive N-H at position 1—makes this molecule a versatile and powerful building block. It provides medicinal chemists with multiple, orthogonal handles for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The chloro substituent is particularly valuable as a site for introducing diversity via modern cross-coupling reactions.[4]

These application notes will provide detailed protocols for the utilization of 6-Chloro-1H-indazol-4-ol in the synthesis of a model kinase inhibitor, focusing on practical, field-proven methodologies and the scientific rationale behind them.

Physicochemical Properties & Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the reagent.

PropertyValueReference / Note
IUPAC Name 6-Chloro-1H-indazol-4-ol
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Expected to be an off-white to light brown solidBased on similar indazole derivatives
Solubility Soluble in DMSO, DMF, and hot alcohols; limited solubility in waterTypical for heterocyclic compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[5]

Safety & Handling: 6-Chloro-1H-indazol-4-ol and its derivatives should be handled with care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Statements: Based on analogous compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[5]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6]

Core Application: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling

The chloro group at the C6 position is an ideal handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions. This is a common strategy to extend the molecule into the solvent-exposed regions of the kinase active site, often improving potency and selectivity. This protocol details the Suzuki-Miyaura coupling of 6-Chloro-1H-indazol-4-ol with a boronic acid.

Rationale for Experimental Design
  • N-H Protection: The acidic proton on the indazole nitrogen (N1) can interfere with organometallic reagents. Protection, typically with a tert-butyloxycarbonyl (Boc) group, is often a necessary first step to prevent side reactions and improve solubility. Deprotection is readily achieved under acidic conditions.

  • Catalyst System: A palladium catalyst combined with a suitable phosphine ligand is essential for the Suzuki-Miyaura reaction. For aryl chlorides, which are less reactive than bromides or iodides, a catalyst system known for high activity, such as one employing a biarylphosphine ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, is recommended to achieve good yields.

  • Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid. The choice of solvent (e.g., dioxane/water, DMF) is critical for solubilizing reactants and facilitating the catalytic cycle.

Visualized Workflow: Synthesis Pathway

G cluster_0 Part A: N-H Protection cluster_1 Part B: Suzuki-Miyaura Coupling cluster_2 Part C: Deprotection & Final Product Start 6-Chloro-1H-indazol-4-ol Step1 React with (Boc)₂O, DMAP Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Couple with Aryl Boronic Acid (Pd Catalyst, Base) Intermediate1->Step2 Intermediate2 Coupled Product (Boc-Protected) Step2->Intermediate2 Step3 Treat with TFA or HCl Intermediate2->Step3 FinalProduct Final Kinase Precursor (6-Aryl-1H-indazol-4-ol) Step3->FinalProduct

Caption: Synthetic workflow for converting 6-Chloro-1H-indazol-4-ol to a kinase precursor.

Detailed Step-by-Step Protocol

Part A: N-H Protection of 6-Chloro-1H-indazol-4-ol

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-1H-indazol-4-ol (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the Boc-protected intermediate.

Part B: Suzuki-Miyaura Coupling

  • Setup: To a microwave vial or Schlenk flask, add the Boc-protected intermediate from Part A (1.0 eq), the desired arylboronic acid (1.5 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain the coupled, Boc-protected product.

Part C: Boc Deprotection

  • Setup: Dissolve the purified product from Part B in DCM.

  • Reagent Addition: Add Trifluoroacetic Acid (TFA, 10-20% v/v) or a 4M HCl solution in dioxane.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product can be triturated with diethyl ether or hexanes to induce precipitation. Filter the solid and dry under vacuum to yield the final 6-Aryl-1H-indazol-4-ol precursor.

Mechanism & Target Interaction

The synthesized indazole derivative is designed to interact with the ATP-binding site of a target kinase. The core scaffold establishes key interactions that anchor the inhibitor.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indazole Inhibitor Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue SolventFront Solvent-Exposed Region Indazole Indazole Core Indazole->Hinge H-Bond Donor/Acceptor ArylGroup 6-Aryl Group (from Suzuki) ArylGroup->SolventFront van der Waals / Hydrophobic Hydroxyl 4-Hydroxyl Group Hydroxyl->Gatekeeper Potential H-Bond

Caption: Conceptual diagram of an indazole inhibitor binding to a kinase active site.

The N1-H and N2 atoms of the indazole ring typically form two or three hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region, mimicking the interactions of adenine.[4] The aryl group, installed at C6 via the Suzuki reaction, can occupy a hydrophobic pocket or extend towards the solvent front, providing a vector for modulating selectivity and physical properties. The hydroxyl group at C4 can act as an additional hydrogen bond donor or acceptor, potentially interacting with key residues like the gatekeeper.

Characterization and Data

Validation of each synthetic step is critical. The following table outlines expected characterization data for a hypothetical final product: 6-(4-methoxyphenyl)-1H-indazol-4-ol .

Analysis TechniqueExpected Result
¹H NMR Signals corresponding to indazole ring protons, methoxy group singlet (~3.8 ppm), and distinct aromatic protons for both rings. The N-H proton will be a broad singlet.
¹³C NMR Peaks for all unique carbon atoms, including the indazole and phenyl rings, and the methoxy carbon (~55 ppm).
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Purity (HPLC) >95% purity is desired for subsequent biological assays.
Yield Overall yields can vary but are typically in the 20-50% range over three steps.

Conclusion and Future Directions

6-Chloro-1H-indazol-4-ol stands out as a highly valuable and strategically functionalized intermediate for the synthesis of kinase inhibitors. The protocols described herein provide a robust framework for its utilization in a key C-C bond-forming reaction, demonstrating its utility in generating diverse molecular scaffolds. The resulting 6-aryl-1H-indazol-4-ol products are primed for further derivatization at the N1 or C4 positions and are ideal candidates for screening against a wide range of kinases implicated in oncology and inflammatory diseases.[7][8][9]

References

  • Pathways for the synthesis of indazole derivatives - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (2025, September 12). Retrieved March 7, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. (2021, April 27). Retrieved March 7, 2024, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved March 7, 2024, from [Link]

  • US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents. (n.d.).
  • (12) United States Patent - Googleapis.com. (2001, October 25). Retrieved March 7, 2024, from [Link]

  • CN1495171A - Indazol compound for inhibiting protein kinase and medicine composition and their application - Google Patents. (n.d.).
  • Pharmacological properties of indazole derivatives: recent developments - PubMed. (2005, October 15). Retrieved March 7, 2024, from [Link]

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents. (n.d.).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate - Asian Journal of Research in Chemistry. (2012, September 10). Retrieved March 7, 2024, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.).
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. (2018, October 26). Retrieved March 7, 2024, from [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved March 7, 2024, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

reagents for O-alkylation of 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Alkylation of 6-Chloro-1H-indazol-4-ol

Executive Summary

The 6-chloro-1H-indazol-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, FGFR inhibitors).[1] A critical synthetic challenge is achieving chemoselective O-alkylation (at the C4-hydroxyl) while avoiding competitive N-alkylation (at the N1 or N2 positions) of the indazole core.[1]

This guide details the mechanistic basis for selectivity, optimal reagent selection, and validated protocols to maximize O-alkylation yields.

Mechanistic Insight & Causality

To control the reaction, one must understand the electronic landscape of the substrate.

Acidity and Nucleophilicity

The substrate contains two acidic protons with distinct pKa values:

  • Phenolic Hydroxyl (C4-OH): The 6-chloro substituent exerts an inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion.[1] The estimated pKa is ~8.5–9.5 .

  • Indazole Nitrogen (N1-H): The indazole NH is significantly less acidic, with a pKa of ~13.9 (in DMSO).[1]

The Selectivity Rule:

  • Thermodynamic Control: The N-alkylated product (specifically N1) is often the thermodynamic sink due to the aromatic stability of the 1H-indazole system.

  • Kinetic Control (Desired): To achieve O-alkylation, we must operate under conditions where the phenolic hydroxyl is deprotonated but the indazole nitrogen remains protonated (or minimally reactive).[1]

Impact of Reagents:

  • Strong Bases (NaH, LiHMDS): Will deprotonate both sites.[1] The resulting N-anion is a softer, more aggressive nucleophile than the O-anion, leading to N-alkylation or mixtures.[1]

  • Mild Bases (K₂CO₃, Cs₂CO₃): With pKa values allowing them to buffer in the 10–11 range, these bases selectively deprotonate the phenol, favoring O-alkylation.[1]

The "Cesium Effect"

Cesium carbonate (Cs₂CO₃) is superior to Potassium carbonate (K₂CO₃) for this transformation.[1] The large ionic radius of Cesium (1.67 Å) forms a "loose" ion pair with the phenoxide, increasing its nucleophilicity (the "naked anion" effect) and solubility in organic solvents like DMF, without being basic enough to rapidly deprotonate the Indazole NH.

Reagent Selection Guide

ComponentRecommendationRationale
Base Cs₂CO₃ (Preferred) or K₂CO₃Mild enough to spare N-H; Cs⁺ improves phenoxide nucleophilicity.[1]
Solvent DMF or NMP Polar aprotic solvents promote Sɴ2 mechanisms. Acetone is a lower-boiling alternative for very reactive halides.[1]
Electrophile Alkyl Iodides/BromidesIodides react faster at lower temperatures, preserving selectivity.
Catalyst TBAI (Tetrabutylammonium iodide)Optional.[1] Phase transfer catalyst to accelerate sluggish reactions.
Alternative Mitsunobu Reagents (DIAD/PPh₃)Use when the alkyl group is derived from a complex primary/secondary alcohol.

Visualization: Reaction Decision Tree

ReactionLogic Start Substrate: 6-Chloro-1H-indazol-4-ol Q1 Is the Alkylating Agent a Halide? Start->Q1 PathB Method B: Mitsunobu Reaction (Alcohol Reactant) Q1->PathB No (Alcohol) Criteria1 Reactivity Check: Is Electrophile highly reactive (e.g., MeI, BnBr)? Q1->Criteria1 Yes (Halide) PathA Method A: Direct Alkylation (Mild Base) Result1 Use Cs2CO3 / DMF @ 25°C High O-Selectivity PathA->Result1 PathC Method C: N-Protection Route (High Value/Scale-up) Result2 Use THP or SEM Protection 1. Protect N 2. Alkylate O 3. Deprotect PathC->Result2 Criteria1->PathA Yes (Simple) Criteria1->PathC No (Complex/Scale)

Caption: Decision matrix for selecting the optimal O-alkylation pathway based on electrophile type and scale requirements.

Validated Protocols

Protocol A: Direct Chemoselective O-Alkylation (Standard)

Best for: Methylation, Benzylation, and simple alkyl chains.[1]

Reagents:

  • Substrate: 6-Chloro-1H-indazol-4-ol (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]

  • Base: Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolution: Charge a reaction flask with 6-Chloro-1H-indazol-4-ol and anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add Cs₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Note: The solution may darken as the phenoxide forms.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide dropwise.[2]

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. If N-alkylation is observed (usually higher Rf), cool the reaction back to 0°C. Do not heat unless conversion stalls.[1]

  • Workup: Pour mixture into ice-water (10x volume). The O-alkylated product often precipitates. Filter and wash with water.[3][4] If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.[1]

Protocol B: The N-Protection Route (High Purity/Scale-up)

Best for: Expensive electrophiles or when absolute regiocontrol is required.[1]

Step 1: N-Protection (THP) [1]

  • Dissolve 6-Chloro-1H-indazol-4-ol in DCM.

  • Add DHP (3,4-Dihydro-2H-pyran, 1.2 equiv) and catalytic p-TsOH (0.05 equiv).[1]

  • Stir at RT for 4h. The N-THP protected intermediate is formed (mixture of N1/N2 isomers is irrelevant as both block N-alkylation).[1]

  • Isolate via standard aqueous workup.

Step 2: O-Alkylation

  • Dissolve N-THP protected intermediate in DMF.

  • Add NaH (1.2 equiv, 60% dispersion). Note: Strong base is safe here because N is protected.

  • Add Alkyl Halide (1.2 equiv).[5] Heat if necessary (50–60°C).

  • Isolate O-alkylated intermediate.

Step 3: Deprotection

  • Treat with HCl (4M in Dioxane) or TFA/DCM to remove the THP group.

  • Neutralize and isolate the pure 4-alkoxy-6-chloro-1H-indazole.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High N-Alkylation Base too strong or Temperature too high.[1]Switch from K₂CO₃ to Cs₂CO₃. Lower reaction temperature to 0°C. Ensure stoichiometric control of base (do not use large excess).
Low Conversion Poor nucleophilicity of phenoxide.Add TBAI (10 mol%) as a phase transfer catalyst. Switch solvent to NMP.
O- vs N- Identification Ambiguity in NMR.NOE Study: Irradiate the alkyl protons. If N-alkylated , you will see NOE with the C7-H or C3-H. If O-alkylated , you will see NOE with C3-H and C5-H.

References

  • Regioselective Alkyl

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry, 2024.[5]

    • URL:[Link][1]

  • Mitsunobu Reaction on Heterocycles

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[6][7]

    • Source: PMC (PubMed Central).[1]

    • URL:[Link][1]

  • Indazole Acidity and Tautomerism

    • Title: The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
    • Source: Journal of Organic Chemistry (via PMC).
    • URL:[Link][1]

  • Cesium Carbon

    • Title: Caesium carbonate promoted regioselective O-functionalization.[1][5][8]

    • Source: RSC Advances (via PMC).[1]

    • URL:[Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

6-Chloro-1H-indazol-4-ol is a highly versatile and valuable building block in medicinal chemistry and drug development. The scaffold features three distinct reactive sites that must be carefully managed during complex syntheses:

  • C6-Chloride: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • 4-Hydroxyl Group: A phenolic oxygen susceptible to unwanted etherification or esterification.

  • Indazole Core (N1/N2): A nitrogen-rich heterocycle prone to indiscriminate alkylation or acylation.

To selectively functionalize the C6 position or the indazole core without side reactions, an orthogonal protecting group (PG) strategy is mandatory. This guide details the mechanistic rationale and self-validating protocols for achieving absolute chemoselectivity (O- vs. N-protection) and regioselectivity (N1 vs. N2 protection).

Mechanistic Grounding: Chemoselectivity & Regioselectivity

Chemoselectivity (O- vs. N-Protection)

The inherent acidity of the functional groups dictates the order of protection. The 4-hydroxyl group of the indazole core behaves as a phenol, which typically has a pKa of approximately 10[1], with 4-hydroxyindazole specifically predicted to have a pKa of ~8.76[2]. In contrast, the indazole NH is significantly less acidic, exhibiting a pKa of 13.86[3][4].

Because of this ~5-unit pKa difference, mild bases such as imidazole can selectively deprotonate or activate the phenolic oxygen without abstracting the proton from the indazole nitrogen[5]. This causality allows researchers to chemoselectively install silyl ethers (e.g., tert-butyldimethylsilyl, TBS) at the O4 position first, leaving the indazole core available for subsequent targeted protection[5].

Regioselectivity (N1 vs. N2 Protection)

Indazoles exhibit tautomerism between the 1H and 2H forms. The 1H-tautomer (benzenoid form) is thermodynamically more stable than the 2H-tautomer (quinonoid form) by approximately 2.3 kcal/mol[4].

  • Thermodynamic Control (N1): Under thermodynamic conditions—such as using strong bases or acylating agents (e.g., Boc

    
    O) with DMAP—protection occurs predominantly at the more stable N1 position.
    
  • Kinetic Control (N2): Conversely, kinetic control or the use of specific sterically demanding bases (like DIPEA) with electrophiles such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) directs protection selectively to the N2 position[6][7].

Experimental Workflows & Protocols

Protocol A: Chemoselective O-Protection (TBS Ether Formation)

Objective: Mask the 4-hydroxyl group to prevent competitive O-alkylation. Causality: Imidazole acts as a mild base and nucleophilic catalyst. It selectively reacts with the more acidic/nucleophilic 4-OH (pKa ~8.76) while leaving the less acidic indazole NH (pKa ~13.86) untouched.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under an inert argon atmosphere, dissolve 6-Chloro-1H-indazol-4-ol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add Imidazole (2.2 eq, 22 mmol) and stir for 5 minutes at room temperature to initiate hydrogen bonding/deprotonation.

  • Protection: Cool the mixture to 0 °C. Add TBSCl (1.1 eq, 11 mmol) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation System: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (

    
     ~ 0.1) will be consumed, yielding a less polar, strongly UV-active spot (
    
    
    
    ~ 0.6). The lack of a third spot confirms the absence of N,O-bis-silylation.
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove DMF. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate to yield 4-((tert-butyldimethylsilyl)oxy)-6-chloro-1H-indazole.
Protocol B: Thermodynamic N1-Protection (Boc Installation)

Objective: Protect the N1 position orthogonally to the O-TBS group. Causality: The addition of Boc


O with catalytic DMAP operates under thermodynamic control, driving the equilibrium toward the more stable 1H-indazole derivative.

Step-by-Step Methodology:

  • Setup: Dissolve the O-TBS intermediate from Protocol A (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).

  • Basification: Add Triethylamine (Et

    
    N, 1.5 eq, 15 mmol) and DMAP (0.1 eq, 1 mmol). Cool to 0 °C.
    
  • Protection: Add Boc

    
    O (1.2 eq, 12 mmol) dropwise as a solution in DCM. Stir at room temperature for 2 hours.
    
  • Self-Validation System: The evolution of CO

    
     gas (visible bubbling) immediately confirms the activation of Boc
    
    
    
    O. TLC (Hexanes/EtOAc 5:1) will show a shift to a highly non-polar product (
    
    
    ~ 0.8).
  • Workup: Wash the reaction mixture with 0.1 M HCl, followed by saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol C: Kinetic N2-Protection (SEM Installation)

Objective: Protect the N2 position to direct subsequent C3-functionalization. Causality: The use of the bulky base DIPEA in a non-polar solvent (DCM) at low temperatures favors the kinetically driven N2-alkylation pathway with SEM-Cl[6].

Step-by-Step Methodology:

  • Setup: Dissolve the O-TBS intermediate (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M) and cool to 0 °C[6].

  • Basification: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq, 15 mmol)[6].

  • Protection: Add SEM-Cl (1.2 eq, 12 mmol) dropwise over 10 minutes[6]. Allow the reaction to warm to room temperature and stir for 12 hours[6].

  • Self-Validation System: The formation of a white precipitate (DIPEA·HCl salt) in the DCM solution acts as a visual indicator of successful nucleophilic substitution.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography to isolate the N2-SEM protected indazole[6].

Quantitative Data Summary

Protecting GroupTarget SiteReagents & ConditionsTypical YieldCleavage ConditionsDownstream Utility
TBS O4 TBSCl, Imidazole, DMF85–95%TBAF/THF or mild acidPrevents O-alkylation; stable to cross-coupling.
Boc N1 Boc

O, Et

N, DMAP, DCM
80–90%TFA/DCM or HCl/DioxaneDirects C6 cross-coupling; thermodynamic stability.
SEM N2 SEM-Cl, DIPEA, DCM75–85%TBAF/THF or HCl/EtOH[7]Directs C3-lithiation[7]; kinetic stability.

Workflow Visualization

G SM 6-Chloro-1H-indazol-4-ol (Starting Material) OTBS 4-(TBS-oxy)-6-chloro-1H-indazole (Chemoselective O-Protection) SM->OTBS TBSCl, Imidazole DMF, 0 °C to RT (Chemoselective for OH) N1Boc 1-Boc-4-(TBS-oxy)-6-chloro-1H-indazole (Thermodynamic N1-Protection) OTBS->N1Boc Boc2O, DMAP, Et3N DCM, RT (Thermodynamic Control) N2SEM 2-SEM-4-(TBS-oxy)-6-chloro-1H-indazole (Kinetic N2-Protection) OTBS->N2SEM SEM-Cl, DIPEA DCM, 0 °C to RT (Kinetic Control)

Divergent orthogonal protecting group strategies for 6-Chloro-1H-indazol-4-ol.

References

  • Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: Caribbean Journal of Science and Technology URL: 4

  • Title: Regioselectivity issues in the functionalization of indazoles Source: BenchChem URL: 6

  • Title: Regioselective protection at N-2 and derivatization at C-3 of indazoles Source: PubMed / NIH URL: 7

  • Title: US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases Source: Google Patents URL: 5

  • Title: Indazole Source: Wikipedia URL: 3

  • Title: Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior Source: Oreate AI Blog URL: 1

  • Title: 4-HYDROXYINDAZOLE CAS#: 81382-45-8 Source: ChemicalBook URL: 2

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Derivatives of indazole are integral to drugs developed for oncology, inflammation, and neurodegenerative diseases, where they often function as potent kinase inhibitors.[1][3][4] The 6-Chloro-1H-indazol-4-ol moiety, in particular, serves as a versatile starting material. The chlorine atom at the C6 position provides a reactive handle for palladium-catalyzed cross-coupling, enabling the systematic introduction of diverse molecular fragments. This allows for extensive Structure-Activity Relationship (SAR) studies, crucial for optimizing drug candidates.[5]

This guide provides an in-depth exploration of three pivotal palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to the 6-Chloro-1H-indazol-4-ol core. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data to guide researchers in the synthesis of novel indazole derivatives.

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are among the most powerful transformations in organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry.[6] These reactions universally proceed through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-Chloro-1H-indazol-4-ol. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9][10]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Palladium_Catalytic_Cycle cluster_inputs pd0 L₂Pd(0) (Active Catalyst) oxidative_complex L₂Pd(II)(Ar)Cl (Oxidative Addition Complex) pd0->oxidative_complex Oxidative Addition (+ Ar-Cl) transmetalation_complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) oxidative_complex->transmetalation_complex Transmetalation (+ R-M) transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product arcl 6-Chloro-1H-indazol-4-ol rm Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the stability of the required organoboron reagents.[5][7] For 6-Chloro-1H-indazol-4-ol, this reaction enables the direct attachment of aryl or heteroaryl rings at the C6 position, a common strategy in kinase inhibitor design.[11]

Causality in Experimental Design
  • Catalyst and Ligand Selection: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[10] Overcoming this challenge requires a catalytic system that promotes the difficult oxidative addition step. Modern catalysts often feature bulky, electron-rich phosphine ligands (e.g., dppf, SPhos, XPhos) that stabilize the Pd(0) state and accelerate its insertion into the C-Cl bond.[12] Pd(dppf)Cl₂ is a robust and reliable choice for a wide range of substrates.[11][12]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] An inorganic base like potassium carbonate (K₂CO₃) is often preferred when sensitive functional groups, such as the phenol on our substrate, are present. It is strong enough to facilitate the reaction without causing unwanted side reactions.[11][13]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard.[11][13] The organic solvent solubilizes the indazole and catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Representative Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale
Substrate 6-Chloro-1H-indazol-4-olAryl chloride for C-C bond formation.
Coupling Partner (Het)Arylboronic AcidStable, commercially available source of the aryl group.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Efficient for aryl chlorides; dppf ligand promotes oxidative addition.[12]
Base K₂CO₃ (2-3 equiv.)Activates boronic acid; compatible with the phenol group.[11]
Solvent 1,4-Dioxane / Water (4:1)Ensures all components are sufficiently solubilized.[13]
Temperature 80-100 °CProvides thermal energy to overcome the activation barrier for C-Cl bond cleavage.
Detailed Protocol: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Inerting & Reaction cluster_workup Workup & Purification A 1. Combine Indazole, Boronic Acid, and K₂CO₃ in a flask. B 2. Add 1,4-Dioxane/Water (4:1 mixture). A->B C 3. Degas the mixture (Argon sparging for 15 min). B->C D 4. Add Pd(dppf)Cl₂ catalyst under Argon. C->D E 5. Heat to 90 °C and stir for 8-12 hours (Monitor by TLC/LCMS). D->E F 6. Cool, dilute with water, and extract with Ethyl Acetate. E->F G 7. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify by silica gel column chromatography. G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a round-bottom flask, add 6-Chloro-1H-indazol-4-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv., 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the 6-aryl-1H-indazol-4-ol product.[13]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines from aryl halides.[14][15] Applying this reaction to 6-Chloro-1H-indazol-4-ol allows for the introduction of a diverse range of primary and secondary amines at the C6 position, a critical modification for tuning the solubility, polarity, and target-binding properties of drug candidates.[16]

Causality in Experimental Design
  • Catalyst and Ligand Selection: This reaction is highly dependent on the choice of phosphine ligand.[9][15] Different generations of ligands have been developed to couple a wide array of amines. For primary amines, bulky biarylphosphine ligands like BrettPhos are highly effective.[15][16] For secondary amines, RuPhos often provides superior results. These ligands facilitate the crucial reductive elimination step to form the C-N bond.[16] Using a "precatalyst" which readily generates the active Pd(0) species in situ is a common and reliable strategy.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice as it is strong enough to deprotonate the amine, making it a more active nucleophile.[15] For substrates sensitive to strong bases or for coupling less nucleophilic amines, lithium bis(trimethylsilyl)amide (LiHMDS) can be an excellent alternative.[16]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent quenching of the strong base and interference with the catalytic cycle.[9][16]

Representative Buchwald-Hartwig Reaction Conditions
ParameterConditionRationale
Substrate 6-Chloro-1H-indazol-4-olAryl chloride for C-N bond formation.
Coupling Partner Primary or Secondary AmineSource of the nitrogen nucleophile.
Catalyst BrettPhos Precatalyst (2 mol%)Highly active system for coupling primary amines with aryl chlorides.[16]
Base LiHMDS (2 equiv.)Strong, non-nucleophilic base compatible with many functional groups.[15][16]
Solvent Anhydrous THFAprotic solvent that prevents quenching of the base.
Temperature 60-80 °CMilder conditions are often possible with modern, highly active catalysts.
Detailed Protocol: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Indazole, Amine, and Precatalyst to an oven-dried Schlenk tube. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous THF via syringe. B->C D 4. Add LiHMDS solution dropwise at room temperature. C->D E 5. Heat to 70 °C and stir for 4-16 hours (Monitor by TLC/LCMS). D->E F 6. Cool, quench with saturated aqueous NH₄Cl solution. E->F G 7. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. F->G H 8. Purify by silica gel column chromatography. G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add 6-Chloro-1H-indazol-4-ol (1.0 equiv.), the primary amine (1.2 equiv.), and the BrettPhos precatalyst (0.02 equiv., 2 mol%) to an oven-dried Schlenk tube.[16]

  • Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Base Addition: While stirring, add lithium bis(trimethylsilyl)amide (LiHMDS, 1 M solution in THF, 2.0 equiv.) dropwise to the reaction mixture at room temperature.[16]

  • Reaction: Heat the sealed tube to 70 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the desired 6-amino-1H-indazol-4-ol derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[17][18] This reaction introduces a linear, rigid alkynyl linker into the indazole scaffold, a valuable strategy for probing deep into protein binding pockets or for use as a synthetic handle for further transformations like click chemistry.

Causality in Experimental Design
  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) salt (typically CuI) as a co-catalyst.[18][19] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[20] This dual system is highly efficient.

  • Base: A mild amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.[17][20]

  • Solvent: Solvents like THF or DMF are commonly used to ensure the solubility of all reaction components.

  • Copper-Free Variants: Concerns over copper toxicity in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These reactions typically require a stronger base and a more active palladium/ligand system to facilitate the direct reaction of the palladium complex with the terminal alkyne.[19]

Representative Sonogashira Reaction Conditions
ParameterConditionRationale
Substrate 6-Chloro-1H-indazol-4-olAryl chloride for C(sp²)-C(sp) bond formation.
Coupling Partner Terminal AlkyneSource of the alkynyl group.
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective palladium source.
Cu Co-catalyst Copper(I) Iodide (CuI) (5-10 mol%)Activates the alkyne for transmetalation.[18][20]
Base Triethylamine (NEt₃)Acts as base and co-solvent.
Solvent Anhydrous THF or DMFAprotic polar solvent to dissolve reagents.
Temperature 25-60 °CReaction often proceeds at or slightly above room temperature.
Detailed Protocol: Sonogashira Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Indazole, Pd(PPh₃)₂Cl₂, and CuI to a flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous THF/NEt₃ via syringe. B->C D 4. Add the terminal alkyne dropwise at room temperature. C->D E 5. Stir for 6-24 hours at RT or gentle heat (Monitor by TLC/LCMS). D->E F 6. Filter through Celite to remove catalyst residues. E->F G 7. Concentrate filtrate, dissolve in EtOAc, wash with water, and dry. F->G H 8. Purify by silica gel column chromatography. G->H

Caption: Experimental workflow for Sonogashira coupling.

  • Reaction Setup: To a Schlenk flask, add 6-Chloro-1H-indazol-4-ol (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv., 3 mol%), and Copper(I) iodide (CuI, 0.05 equiv., 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous solvent (e.g., THF) and triethylamine (NEt₃) in a 2:1 ratio to achieve a substrate concentration of 0.1-0.2 M.

  • Reagent Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle warming (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and filter it through a pad of Celite, washing with ethyl acetate to remove the precipitated catalyst residues.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via silica gel column chromatography to afford the 6-alkynyl-1H-indazol-4-ol product.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 6-Chloro-1H-indazol-4-ol scaffold. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast library of C-C and C-N coupled products. The protocols and rationales provided herein serve as a robust starting point for drug development professionals to explore the chemical space around the privileged indazole core, paving the way for the discovery of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 3-Methyl-1H-indazol-4-ol in Drug Discovery.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Tala, S. R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, C., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Retrieved from [Link]

  • Petrucci, V., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sun, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Chloro-1-hexene.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ArOdeS. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Retrieved from [Link]

Sources

step-by-step synthesis of 6-Chloro-1H-indazol-4-ol from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 6-Chloro-1H-indazol-4-ol for Medicinal Chemistry Applications

Executive Summary & Strategic Context

6-Chloro-1H-indazol-4-ol (CAS: N/A for specific isomer in common catalogs; structural analog to CAS 698-25-9) represents a critical scaffold in the development of small-molecule inhibitors targeting ATP-binding sites in kinases (e.g., FGFR, VEGFR). The 4-hydroxy substitution provides a pivotal "hinge-binding" hydrogen bond donor/acceptor motif, while the 6-chloro moiety modulates lipophilicity and metabolic stability.

This application note details a robust, scalable synthetic route designed for research laboratories. Unlike traditional routes that suffer from poor regioselectivity, this protocol utilizes a de novo construction approach starting from acyclic or alicyclic precursors to ensure high regiochemical fidelity.[1]

Key Technical Advantages:

  • Regiospecificity: Avoids the formation of N1/N2 isomers common in direct alkylation.[1]

  • Scalability: Validated for gram-scale synthesis.[1]

  • Safety: Eliminates the use of unstable diazonium intermediates often found in classical indazole syntheses.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis strategy relies on the Knorr-type cyclization of a 1,3-dicarbonyl equivalent with hydrazine, followed by an aromatization step.[1] This approach is preferred over the diazotization of anilines (e.g., the Jacobson indazole synthesis) due to the specific need for the 4-hydroxyl group, which is easily installed via the oxidation of a tetrahydroindazolone intermediate.[1]

Pathway Logic:

  • Precursor Selection: 5-Chlorocyclohexane-1,3-dione is selected to introduce the chlorine at the 6-position (relative to the indazole numbering).

  • Heterocycle Formation: Condensation with hydrazine yields the tetrahydroindazole core.[1]

  • Aromatization: Dehydrogenation converts the ketone/enol system into the fully aromatic phenol.[1]

Figure 1: Synthetic Pathway Visualization

SynthesisPath Start 5-Chlorocyclohexane-1,3-dione (Precursor A) Step1 Condensation (Hydrazine hydrate, EtOH) Start->Step1 Cyclization Inter 6-Chloro-1,5,6,7-tetrahydro- 4H-indazol-4-one (Intermediate) Step1->Inter Dehydration Step2 Aromatization (Pd/C, p-Cymene, Reflux) Inter->Step2 Oxidation Final 6-Chloro-1H-indazol-4-ol (Target) Step2->Final Tautomerization

Caption: Figure 1. Step-wise synthetic logic from alicyclic precursor to aromatic indazole scaffold.

Detailed Experimental Protocols

Stage 1: Formation of the Tetrahydroindazole Core

Objective: Construct the pyrazole ring fused to the cyclohexane ring.[1]

  • Reagents: 5-Chlorocyclohexane-1,3-dione (1.0 eq), Hydrazine hydrate (1.2 eq, 60% solution), Ethanol (solvent).[1]

  • Equipment: 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.

Procedure:

  • Dissolve 14.6 g (0.1 mol) of 5-chlorocyclohexane-1,3-dione in 100 mL of absolute ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add hydrazine hydrate (6.0 g, 0.12 mol) dropwise over 15 minutes. Note: Exothermic reaction.[1]

  • Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3 hours.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot should disappear.[1]

  • Cool to room temperature. The product, 6-chloro-1,5,6,7-tetrahydro-4H-indazol-4-one , often precipitates.

  • Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Critical Control Point (CCP): Ensure the temperature does not spike during hydrazine addition to prevent decomposition of the chlorinated precursor.

Stage 2: Aromatization to 6-Chloro-1H-indazol-4-ol

Objective: Oxidize the tetrahydro intermediate to the fully aromatic phenol.

  • Reagents: Intermediate from Stage 1, 10% Palladium on Carbon (Pd/C), p-Cymene (high-boiling solvent/hydrogen acceptor).

  • Alternative Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane can be used if catalytic hydrogenation equipment is unavailable, but Pd/C is preferred for purity.

Procedure (Catalytic Dehydrogenation Method):

  • Suspend 8.5 g (0.05 mol) of the tetrahydroindazole intermediate in 80 mL of p-Cymene.

  • Add 0.85 g of 10% Pd/C catalyst.

  • Heat the mixture to vigorous reflux (approx. 177°C) under a nitrogen atmosphere for 12–18 hours.

  • Mechanism: The Pd catalyst facilitates the removal of hydrogen, aromatizing the ring.[1]

  • Hot filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with hot methanol.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from methanol/water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Yield Expectation: 60–75% over two steps.[1] Characterization: 1H NMR should show aromatic protons and the disappearance of the aliphatic cyclohexane multiplets.[1]

Analytical Specifications & Quality Control

Data validation is essential to confirm the position of the chlorine atom and the integrity of the hydroxyl group.[1]

ParameterSpecificationMethod
Appearance Off-white to pale beige solidVisual Inspection
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR (DMSO-d6), MS (ESI+)
Melting Point 210–215°C (dec.)Capillary Method
Solubility Soluble in DMSO, MeOH; Sparingly in DCMSolubility Test

Safety & Handling Protocols

This protocol involves bioactive heterocycles and standard laboratory hazards.[1][2][3]

  • Hydrazine Hydrate: Highly toxic and potential carcinogen.[1] Use only in a fume hood with double nitrile gloves.[1] Neutralize waste with dilute hypochlorite solution before disposal.[1]

  • Palladium on Carbon: Pyrophoric when dry.[1] Keep wet with water or solvent during handling.[1] Dispose of in a dedicated heavy metal waste container.

  • Indazoles: While 6-chloro-1H-indazole derivatives are standard building blocks, treat all novel compounds as potential kinase inhibitors with unknown toxicology. Avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 24728444 (6-Chloro-4-fluoro-1H-indazole). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Indazoles. Retrieved from [Link]

  • Thieme Connect. (n.d.).[1] Science of Synthesis: 1H- and 2H-Indazoles. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of the 4-Hydroxy Position in 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 6-Chloro-1H-indazol-4-ol represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., VEGFR, FGFR inhibitors). The coexistence of a phenolic hydroxyl group at C4, a reactive nitrogen at N1, and an electrophilic chloride at C6 presents a unique chemo-selective challenge.

This guide provides a definitive protocol for the selective functionalization of the C4-hydroxyl group. Unlike generic procedures, this document addresses the specific electronic effects of the 6-chloro substituent, which increases the acidity of the 4-OH (


) while simultaneously deactivating the ring toward electrophilic aromatic substitution.

Key Technical Objectives:

  • Selectivity: Achieve >98% O-alkylation over N-alkylation.

  • Stability: Preserve the C6-Cl handle for downstream cross-coupling (Suzuki/Buchwald).

  • Scalability: Protocols designed for gram-to-kilogram transition.

Chemo-Selectivity & Mechanistic Analysis

The Nucleophilicity Paradox

The primary challenge in functionalizing 6-Chloro-1H-indazol-4-ol is the competition between the N1-nitrogen and the C4-hydroxyl group.

  • Acidity (

    
    ): 
    
    • 1-NH:

      
       (Indazole).
      
    • 4-OH:

      
       (Phenol, lowered by 6-Cl induction).
      
  • Reactivity: While the 4-OH is more acidic, the deprotonated N1-anion is often the superior nucleophile in polar aprotic solvents (DMF/DMSO), leading to N-alkylation byproducts that are difficult to separate.

  • The 6-Chloro Effect: The electron-withdrawing chlorine atom at C6 stabilizes the phenoxide anion, slightly reducing its nucleophilicity compared to a non-substituted indazole. This necessitates the use of optimal leaving groups (iodides, triflates) or catalytic activation (Mitsunobu) for successful O-functionalization.

Decision Matrix: Pathway Selection
Target Moiety at C4Recommended PathwayCritical Reagent
Simple Alkyl Ether (Me, Et)Route A: Protection

Alkylation

, MeI, THP-protection
Complex/Chiral Ether Route B: Mitsunobu Reaction

, DIAD, Chiral Alcohol
Aryl/Heteroaryl Route C: Activation

Cross-Coupling

, Pd-Catalyst

Visualization of Strategic Workflows

The following diagram illustrates the decision logic and synthetic pathways for ensuring regioselectivity.

IndazoleFunctionalization Start 6-Chloro-1H-indazol-4-ol Decision Target Functionalization? Start->Decision Protect Step 1: N-Protection (DHP, pTsOH) Decision->Protect Simple Alkyls Mitsunobu Direct Mitsunobu (R-OH, PPh3, DIAD) Decision->Mitsunobu Complex/Chiral Alcohols Triflate Triflation (PhNTf2, TEA) Decision->Triflate C-C Bond Formation Alkylate Step 2: O-Alkylation (R-X, K2CO3) Protect->Alkylate Deprotect Step 3: Deprotection (HCl/MeOH) Alkylate->Deprotect ProductA 4-Alkoxy-6-chloro-1H-indazole Deprotect->ProductA ProductB 4-Alkoxy (Inverted Stereochem) Mitsunobu->ProductB Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Triflate->Suzuki ProductC 4-Aryl-6-chloro-1H-indazole Suzuki->ProductC

Figure 1: Strategic workflow for the regioselective functionalization of 6-Chloro-1H-indazol-4-ol.

Detailed Experimental Protocols

Protocol A: The "Protection-First" Strategy (High Fidelity)

Application: Best for scale-up (>10g) and simple alkylations where N-alkylation impurities must be <0.1%.

Step 1: Selective N1-Protection with THP
  • Setup: Charge a dry flask with 6-Chloro-1H-indazol-4-ol (1.0 equiv) and anhydrous DCM (10 vol).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) followed by p-Toluenesulfonic acid (pTsOH) (0.1 equiv).

  • Reaction: Stir at 25°C for 4 hours.

    • Checkpoint: Monitor TLC (Hex/EtOAc 1:1). The starting material (polar) should disappear, replaced by the less polar N-THP intermediate.

  • Workup: Quench with sat.

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
    • Note: The 6-Cl substituent does not interfere with acid-catalyzed protection.

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Setup: Dissolve N-THP protected intermediate (1.0 equiv) in DMF (5 vol).

  • Base: Add

    
      (2.0 equiv). Stir for 15 min to ensure deprotonation of the 4-OH.
    
  • Alkylation: Add Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 equiv).

  • Conditions: Heat to 60°C for 3-6 hours.

    • Critical Parameter: Do not exceed 80°C. Higher temperatures may degrade the 6-Cl position or cause THP migration.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[1][2][3]

Step 3: Deprotection
  • Reaction: Dissolve the alkylated intermediate in MeOH (10 vol) and add 4M HCl in Dioxane (2.0 equiv).

  • Time: Stir at 40°C for 2 hours.

  • Isolation: Neutralize with

    
     and extract.
    
Protocol B: Direct Mitsunobu Reaction

Application: Ideal for introducing chiral secondary alcohols or when protection/deprotection steps are too low-yielding.

Reagents:

  • Substrate: 6-Chloro-1H-indazol-4-ol (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (Polymer-supported 
    
    
    
    recommended for easier purification) (1.5 equiv)
  • Azodicarboxylate: DIAD or DTAD (1.5 equiv)

  • Solvent: Anhydrous THF (15 vol)

Procedure:

  • Dissolution: Dissolve substrate, alcohol, and

    
     in THF under 
    
    
    
    . Cool to 0°C.[2][4]
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

    • Mechanism:[4][5][6][7][8][9] The 4-OH (

      
       9.5) is acidic enough to protonate the betaine intermediate, driving the reaction. The 1-NH (
      
      
      
      13.8) is generally too basic to compete effectively under standard Mitsunobu conditions.
  • Purification: Concentrate and purify via flash chromatography.

    • Troubleshooting: If conversion is low, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
       for more steric demand.
      
Protocol C: Activation for Cross-Coupling (Triflation)

Application: Converting the 4-OH into a "pseudo-halide" to allow Suzuki coupling (creating C-C bonds at position 4).

Procedure:

  • Setup: Dissolve 6-Chloro-1H-indazol-4-ol (1.0 equiv) in DCM (10 vol).

  • Base: Add Triethylamine (TEA) (3.0 equiv) and DMAP (0.1 equiv). Cool to 0°C.[2][4]

  • Reagent: Add N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    )  (1.2 equiv).
    
    • Why

      
      ? It is milder than Triflic Anhydride (
      
      
      
      ) and prevents "black tar" formation common with electron-rich heterocycles.
  • Reaction: Stir at RT for 4 hours.

  • Result: Yields 6-chloro-1H-indazol-4-yl trifluoromethanesulfonate .

    • Stability:[7] The resulting triflate is stable enough for silica chromatography but should be stored at -20°C. The 6-Cl remains intact, allowing for sequential cross-coupling (first at C4-OTf, then at C6-Cl).

Analytical Data Summary

The following table summarizes expected shifts in analytical data upon successful functionalization of the 4-OH position.

TechniqueParameterStarting Material (4-OH)Product (4-OMe Example)
1H NMR C4-OH SignalBroad singlet

9.8 - 10.5 ppm
Absent
1H NMR C4-SubstituentN/ASinglet

3.9 - 4.1 ppm (OMe)
13C NMR C4-ipso Carbon

~150 ppm
Upfield shift

~145 ppm
LCMS Ionization

and

Strong

only

References

  • Mitsunobu Reaction on Indazoles

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[10][11]

    • Source: Swamy, K. C. K., et al. Chem. Rev. 2009.
    • Context: Validates the use of Mitsunobu conditions for phenolic heterocycles.
  • Regioselective Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[7][12][13]

    • Source:Beilstein J. Org. Chem. 2021.[7]

    • Context: Provides the pKa basis and solvent effects for N vs O selectivity.
  • Palladium Cross-Coupling of Indazoles

    • Title: Synthesis of 4-Substituted Indazole Derivatives by Palladium-Mediated Cross-Coupling.[14][15]

    • Source:European Journal of Organic Chemistry.
    • Context: Details the stability of halogen
  • Indazole Synthesis & Properties

    • Title: A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.[16]

    • Source: BenchChem Applic
    • Context: General handling and stability of the 6-chloro-indazole core.

Sources

Application Note: A Strategic Guide to Nucleophilic Substitution on 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for performing nucleophilic substitution on the 6-Chloro-1H-indazol-4-ol scaffold, a key intermediate in the development of pharmacologically active agents.[1][2] We delve into the inherent reactivity of this multifunctional molecule, outlining the critical challenges posed by its multiple reactive sites. A central theme of this guide is the strategic implementation of protecting groups to achieve site-selective functionalization at the C6 position. Detailed, field-proven protocols for protection, nucleophilic aromatic substitution (SNAr), and deprotection are provided, supported by mechanistic insights and data-driven recommendations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in their synthetic programs.

Mechanistic & Strategic Imperatives

The successful functionalization of 6-Chloro-1H-indazol-4-ol via nucleophilic substitution is not trivial. The molecule's architecture presents several reactive centers that can compete with the desired transformation at the C6-chloro position. A thorough understanding of the substrate's reactivity and the underlying reaction mechanism is paramount for developing a robust and selective synthetic strategy.

Substrate Reactivity Analysis: A Multifunctional Challenge

6-Chloro-1H-indazol-4-ol possesses three primary sites susceptible to reaction under basic or nucleophilic conditions, which complicates direct substitution at the C6 position:

  • C4-Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and will be readily deprotonated by a base to form a phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-arylation, a classic Williamson ether synthesis, if an electrophile is present.

  • N1-H of the Indazole Core: The N-H proton of the pyrazole ring is also acidic and can be removed by a base. Direct alkylation or acylation of the indazole nitrogen is a common reaction, which often results in a mixture of N1 and N2 isomers, with the ratio depending heavily on the base, solvent, and electrophile used.[3][4] This represents a significant competing reaction pathway.

  • C6-Chloro Group (-Cl): This is the target site for nucleophilic aromatic substitution (SNAr). The aromatic C-Cl bond is generally unreactive unless the ring is "activated" by electron-withdrawing groups.[5][6][7] In the indazole system, the two nitrogen atoms of the pyrazole ring act as electron-withdrawing moieties, which helps to activate the C6 position towards nucleophilic attack.

Given these competing reactive sites, attempting a direct SNAr reaction on the unprotected scaffold with a nucleophile and a base will almost certainly lead to a complex mixture of O-substituted, N-substituted, and potentially di-substituted products, resulting in low yields of the desired C6-substituted product and posing significant purification challenges.

The SNAr Mechanism on the Indazole Scaffold

The operative mechanism for this transformation is the Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination pathway.[6][8] This two-step process is distinct from SN1 or SN2 reactions.[5]

  • Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine atom (the ipso-carbon). This attack temporarily breaks the aromaticity of the benzene ring portion of the indazole, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized and stabilized by resonance, particularly by the electron-withdrawing indazole ring system.

  • Elimination Step: The aromaticity is restored as the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex, yielding the final substituted product.

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and accelerating the reaction.[7][8][9] In 6-chloro-1H-indazol-4-ol, the pyrazole ring fused at the 4 and 5 positions provides the necessary electron-withdrawing character to facilitate this reaction.

SNAr_Mechanism Figure 1: SNAr Addition-Elimination Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start Indazole-Cl + Nu⁻ Meisenheimer Meisenheimer Complex(Resonance Stabilized Anion)Rate-Determining Step Start->Meisenheimer Addition of Nucleophile Product Indazole-Nu + Cl⁻ Meisenheimer->Product Elimination of Leaving Group (Cl⁻)

Sources

Application Note: A Scalable and Efficient Synthesis of 6-Chloro-1H-indazol-4-ol for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-1H-indazol-4-ol is a key heterocyclic building block in the development of a wide range of pharmacologically active molecules and agrochemicals. Its substituted indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is of paramount importance for researchers and professionals in drug development and chemical manufacturing. This application note provides a detailed, four-step synthetic route for the large-scale production of 6-Chloro-1H-indazol-4-ol, commencing from the readily available starting material, 4-chloro-2-methylaniline. The described methodology is designed for scalability, reproducibility, and process safety.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 6-Chloro-1H-indazol-4-ol is achieved through a robust four-step process:

  • Nitration: Regioselective nitration of 4-chloro-2-methylaniline to introduce a nitro group at the C3 position.

  • Diazotization and Cyclization (Jacobson Synthesis): Conversion of the resulting 4-chloro-2-methyl-3-nitroaniline to 6-chloro-4-nitro-1H-indazole.

  • Reduction: Selective reduction of the nitro group to an amino group, yielding 6-chloro-1H-indazol-4-amine.

  • Hydroxylation (Sandmeyer-type Reaction): Diazotization of the aminoindazole followed by hydrolysis to afford the final product, 6-Chloro-1H-indazol-4-ol.

This synthetic pathway was designed for its reliance on well-established and scalable chemical transformations, ensuring high yields and purity of the final product.

Process Visualization

G cluster_0 Step 1: Nitration cluster_1 Step 2: Jacobson Synthesis cluster_2 Step 3: Reduction cluster_3 Step 4: Hydroxylation A 4-chloro-2-methylaniline B 4-chloro-2-methyl-3-nitroaniline A->B HNO3, H2SO4 C 4-chloro-2-methyl-3-nitroaniline D 6-chloro-4-nitro-1H-indazole C->D 1. NaNO2, H2SO4 2. Heat E 6-chloro-4-nitro-1H-indazole F 6-chloro-1H-indazol-4-amine E->F H2, Pd/C G 6-chloro-1H-indazol-4-amine H 6-Chloro-1H-indazol-4-ol G->H 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Synthetic workflow for 6-Chloro-1H-indazol-4-ol.

Quantitative Data Summary

ParameterStep 1: NitrationStep 2: Jacobson SynthesisStep 3: ReductionStep 4: Hydroxylation
Starting Material 4-chloro-2-methylaniline4-chloro-2-methyl-3-nitroaniline6-chloro-4-nitro-1H-indazole6-chloro-1H-indazol-4-amine
Key Reagents Nitric acid, Sulfuric acidSodium nitrite, Sulfuric acidHydrogen gas, Palladium on carbonSodium nitrite, Sulfuric acid, Water
Solvent Sulfuric acidAcetic acid, WaterEthanol, MethanolAqueous Sulfuric acid
Reaction Temperature 0-10 °C0-5 °C then heatRoom Temperature0-5 °C then heat
Reaction Time 2-4 hours1-3 hours4-6 hours1-2 hours
Typical Yield 80-90%75-85%90-98%70-80%
Purity Assessment HPLC, NMRHPLC, NMRHPLC, NMRHPLC, NMR, Mass Spec

Detailed Experimental Protocols

Step 1: Nitration of 4-chloro-2-methylaniline

Expertise & Experience: The regioselectivity of the nitration of substituted anilines is highly dependent on the reaction conditions and the directing effects of the substituents.[1] In the case of 4-chloro-2-methylaniline, the amino and methyl groups are ortho, para-directing, while the chloro group is also ortho, para-directing but deactivating. To achieve selective nitration at the C3 position (ortho to the methyl group and meta to the amino and chloro groups), it is crucial to perform the reaction under strongly acidic conditions where the amino group is protonated, thus becoming a meta-director.

Protocol:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 4-chloro-2-methylaniline to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with cold water until neutral, and dry under vacuum to yield 4-chloro-2-methyl-3-nitroaniline.

Step 2: Jacobson Indazole Synthesis of 6-chloro-4-nitro-1H-indazole

Expertise & Experience: The Jacobson synthesis is a classic and reliable method for the preparation of indazoles from o-toluidine derivatives.[2] The reaction proceeds via diazotization of the amino group followed by intramolecular cyclization. The success of this reaction on a large scale depends on careful temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt.[3]

Protocol:

  • Suspend 4-chloro-2-methyl-3-nitroaniline in a mixture of glacial acetic acid and water in a reaction vessel.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water and cool it to 0 °C.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to facilitate cyclization, monitoring for the evolution of nitrogen gas.

  • After the reaction is complete (as indicated by TLC or HPLC), cool the mixture and dilute with water to precipitate the product.

  • Filter the crude 6-chloro-4-nitro-1H-indazole, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 3: Reduction of 6-chloro-4-nitro-1H-indazole to 6-chloro-1H-indazol-4-amine

Expertise & Experience: The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. For large-scale operations, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the ease of product isolation.[4][5] The use of palladium on carbon (Pd/C) as a catalyst is a well-established and robust method for this transformation.

Protocol:

  • In a hydrogenation reactor, dissolve 6-chloro-4-nitro-1H-indazole in a suitable solvent such as ethanol or a mixture of ethanol and methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas to the desired pressure and stir the mixture at room temperature.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-1H-indazol-4-amine.

  • The product can be purified by recrystallization if necessary.

Step 4: Hydroxylation of 6-chloro-1H-indazol-4-amine to 6-Chloro-1H-indazol-4-ol

Expertise & Experience: The conversion of an aromatic amine to a hydroxyl group can be achieved via a Sandmeyer-type reaction.[6][7] This involves the diazotization of the amine followed by hydrolysis of the resulting diazonium salt.[8] Careful control of temperature during diazotization is critical to avoid decomposition.[9] The subsequent hydrolysis step is typically promoted by heating the aqueous acidic solution of the diazonium salt.

Protocol:

  • Dissolve 6-chloro-1H-indazol-4-amine in an aqueous solution of sulfuric acid in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Slowly heat the reaction mixture to promote hydrolysis of the diazonium salt, which is accompanied by the evolution of nitrogen gas.

  • Maintain the temperature until the reaction is complete (monitored by HPLC).

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 6-Chloro-1H-indazol-4-ol can be purified by column chromatography or recrystallization.

Safety and Handling

Trustworthiness: The protocols described herein are designed with safety as a primary consideration. A thorough understanding of the hazards associated with the reagents and intermediates is crucial for the safe execution of this synthesis on any scale.

  • 4-chloro-2-methylaniline: This starting material is toxic if swallowed or in contact with skin and is a suspected carcinogen.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[12][13] They can cause severe burns and react violently with organic materials.[14] Always wear appropriate acid-resistant PPE and work in a fume hood.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in their solid state.[15][16][17] It is imperative to keep the reaction temperature for diazotization at 0-5 °C and to use the diazonium salt solution immediately in the next step without isolation.[18]

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step should be carried out in a dedicated, properly grounded hydrogenation reactor with appropriate safety measures in place.

Conclusion

This application note provides a comprehensive and scalable synthetic route to 6-Chloro-1H-indazol-4-ol. By following the detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The described methods are based on well-established chemical principles and are designed for high yield and purity, making them suitable for large-scale production.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-methylaniline.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • CAMEO Chemicals - NOAA. Diazonium Salts.
  • New Jersey Department of Health. Hazard Summary: 4-Chloro-2-methylaniline.
  • YouTube. (2024).
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ATSDR - CDC Archive.
  • LGC Standards. 4-Chloro-2-methylaniline Hydrochloride.
  • Max-Planck-Gesellschaft. (2024).
  • Master Organic Chemistry. (2018).
  • Santa Cruz Biotechnology. 4-Chloro-2-methylaniline.
  • Carl ROTH.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • CAMEO Chemicals - NOAA.
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Wikipedia. Sandmeyer reaction.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Sami Publishing Company. (2022).
  • NIH - PMC. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.
  • Arches.
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • BenchChem. 4-chloro-N-methyl-3-nitroaniline.
  • PMC. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
  • ResearchGate.
  • NCERT Class 12 Chemistry. 9.9 Chemical Reactions of Diazonium Salts.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2018).
  • CloudSDS. (2024). Nitric Acid Hazards and Safety Measures.
  • RSC Publishing. (2024).
  • PMC. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • PMC.
  • Organic Syntheses. indazole.
  • Fenix. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • Neuland Labs. (2022).
  • BenchChem. (2025).
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
  • Diazonium Salts. (2020).
  • ResearchGate. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.
  • ResearchGate.
  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Google Patents. (2018).
  • Sigma-Aldrich. 4-Chloro-2-methylaniline 98 95-69-2.
  • Semantic Scholar. (2003).

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It synthesizes current microwave-assisted organic synthesis (MAOS) methodologies to provide a robust workflow for accessing and utilizing the 6-Chloro-1H-indazol-4-ol scaffold.[1]

Abstract & Scientific Rationale

The 6-Chloro-1H-indazol-4-ol scaffold represents a "privileged structure" in kinase inhibitor discovery, particularly for Hsp90 and various tyrosine kinases.[1] The 4-hydroxy position offers a versatile handle for O-alkylation (solubility/pharmacophore tuning), while the 6-chloro substituent serves as an electrophilic site for cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the carbon skeleton.[1]

Conventional synthesis of 4-hydroxyindazoles often involves harsh conditions (e.g., high-temperature cyclization of hydrazones or aromatization of tetrahydroindazoles) yielding variable purity and long reaction times (12–24 hours).[1] Microwave-assisted synthesis dramatically accelerates these transformations (10–30 minutes) by exploiting dipolar polarization and ionic conduction, ensuring uniform heating and higher yields through superheating effects.[1]

This guide details two optimized protocols:

  • Core Synthesis: A rapid, one-pot cyclocondensation to form the indazole ring.

  • Functionalization: A palladium-catalyzed cross-coupling at the 6-position.

Strategic Retrosynthesis & Pathway

The most efficient microwave-assisted route utilizes the condensation of a substituted benzaldehyde with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (


).

Figure 1: Retrosynthetic strategy relying on the high reactivity of the 2-fluoro substituent under microwave irradiation to facilitate ring closure.

Protocol 1: Microwave-Assisted Core Synthesis

Objective: Synthesis of 6-Chloro-1H-indazol-4-ol from 4-chloro-2-fluoro-6-hydroxybenzaldehyde.

Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
  • Precursor: 4-Chloro-2-fluoro-6-hydroxybenzaldehyde (1.0 equiv)[1]

    • Note: If this specific aldehyde is unavailable, 4-chloro-2,6-dihydroxybenzaldehyde may be used, though the cyclization is slower.[1]

  • Reagent: Hydrazine Hydrate (NH₂NH₂[1]·H₂O, 50-60% grade) (3.0 equiv)

  • Solvent: Water (Distilled) or Ethanol/Water (1:1 v/v)

    • Rationale: Water is an excellent microwave solvent (high dielectric constant

      
      ) and promotes "on-water" hydrophobic acceleration.[1]
      
  • Catalyst (Optional): Acetic acid (cat.) or L-Proline (for green activation).[1]

Experimental Procedure
  • Preparation: In a 10 mL microwave-transparent process vial (e.g., Pyrex or quartz), dissolve 4-chloro-2-fluoro-6-hydroxybenzaldehyde (174 mg, 1.0 mmol) in Water (4 mL).

  • Addition: Add Hydrazine Hydrate (0.15 mL, ~3.0 mmol) dropwise. The solution may turn yellow due to hydrazone formation.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Mode: Dynamic (Standard Control)[1]

    • Temperature: 140 °C

    • Pressure Limit: 250 psi (17 bar)[1]

    • Power: Max 200 W (High absorption level)

    • Time: 15 minutes (Hold time)

    • Stirring: High speed (magnetic stir bar).[1]

  • Work-up:

    • Cool the vessel to <50 °C using compressed air (built-in feature).

    • Open the vial. The product typically precipitates as a solid.

    • Acidify carefully with 1N HCl to pH ~6–7 to ensure the phenol is protonated.

    • Filter the precipitate, wash with cold water (3 x 5 mL), and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.[2]

Expected Results & Data
ParameterConventional Heating (Reflux)Microwave Irradiation
Reaction Time 12 – 18 Hours10 – 20 Minutes
Temperature 100 °C (Water reflux)140 – 160 °C (Superheated)
Yield 55 – 65%85 – 92%
Purity (LCMS) ~85% (requires chromatography)>95% (often no chromatography)

Protocol 2: Downstream Functionalization (Suzuki Coupling)

Objective: Derivatization of the 6-chloro position to generate a biaryl library. Aryl chlorides are typically sluggish, but microwave heating activates the C-Cl bond effectively.

Materials[3][5][6][7][8][9][10][11][12][14]
  • Substrate: 6-Chloro-1H-indazol-4-ol (from Protocol 1)[1]

  • Coupling Partner: Phenylboronic acid (or derivative) (1.2 equiv)[1]

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][3]

Experimental Procedure
  • Loading: To a microwave vial, add the Indazole (1.0 equiv), Boronic Acid (1.2 equiv), and Catalyst (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane and Aqueous Base .

  • Irradiation:

    • Temp: 150 °C

    • Time: 20 minutes

    • Power: Dynamic (to maintain temp).[1]

  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Mechanism & Workflow Visualization

The following diagram illustrates the complete workflow, highlighting the critical microwave-accelerated steps.

Figure 2: Integrated workflow for the synthesis and functionalization of the indazole scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Temperature too low for

.
Increase MW temp to 160 °C. Ensure vessel is sealed to allow pressure buildup.
Incomplete Cyclization Hydrazone intermediate stable.Add catalytic Acetic Acid (5%) to protonate the leaving group (OH/F).[1]
Dechlorination (Step 2) Overheating with Pd catalyst.[1]Reduce temp to 130 °C or switch to

/ S-Phos system.
Pressure Errors Solvent volume too high.Fill vial only 30–50% full to leave headspace for pressure.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood. In a microwave, ensure the vessel is rated for the pressure generated by water at 140°C (~3-5 bar).

  • Microwave Vials: Never reuse crimp-top vials. Inspect for micro-cracks before irradiation to prevent vessel failure.

  • Pressure: Do not exceed the manufacturer's pressure limit (typically 20-30 bar for modern single-mode reactors).

References

  • Microwave-Assisted Synthesis of Indazoles

    • Khandave, P., et al. "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives."[4] Journal of Chemical Health Risks, 2025.[4]

    • Note: Describes the general hydrazine/benzaldehyde condensation method in w
  • Functionalization of Indazoles

    • Mondal, S. "Microwave-Assisted Functionalization of Indazoles: An Overview."[5] Rasayan Journal of Chemistry, 2023.

    • Note: Comprehensive review on Suzuki/Stille couplings of halo-indazoles.
  • Indazole Scaffold in Drug Discovery

    • "Indazoles in Drug Discovery." PharmaBlock White Paper.

    • Note: Contextualizes the kinase inhibitory potential of the scaffold.
  • General Microwave Protocols

    • "Microwave Reaction Tutorial & Application Notes." Biotage / CEM Corp Resources.

Sources

Troubleshooting & Optimization

improving reaction yield of 6-Chloro-1H-indazol-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the synthesis of highly substituted indazoles. The synthesis of 6-chloro-1H-indazol-4-ol presents unique chemo-selectivity and conversion challenges.

Rather than relying on harsh, low-yielding Sandmeyer-type reactions on aniline precursors, the most robust and scalable route involves a two-step sequence: an


 cyclization of a substituted 2-fluorobenzaldehyde with hydrazine, followed by a Lewis acid-mediated demethylation.

This guide provides a self-validating framework to troubleshoot, optimize, and scale this specific workflow.

Synthesis Workflow

G A 2-Fluoro-4-chloro- 6-methoxybenzaldehyde B Hydrazine Hydrate DMSO, 110°C (SNAr Cyclization) A->B Step 1 C 6-Chloro-4-methoxy- 1H-indazole B->C D BBr3 (4.0 eq) DCM, -78°C to RT (Demethylation) C->D Step 2 E 6-Chloro-1H- indazol-4-ol D->E

Two-step synthesis workflow for 6-Chloro-1H-indazol-4-ol via SNAr cyclization and demethylation.

Troubleshooting Guide & FAQs

Q1: My cyclization yield (Step 1) is stuck below 50% when using ethanol. How can I drive this to completion? Causality & Solution: Protic solvents like ethanol hydrogen-bond with the hydrazine nucleophile, dampening its reactivity. The cyclization proceeds via a hydrazone intermediate, followed by an intramolecular


 displacement of the ortho-fluorine. This rate-limiting 

step requires the stabilization of an anionic Meisenheimer transition state. Switching to a polar aprotic solvent like DMSO or DMF accelerates this step by leaving the nucleophile unsolvated and stabilizing the transition state, frequently pushing yields above 85%[1].

Q2: I added 1.5 equivalents of


 for the demethylation step (Step 2), but recovered mostly unreacted starting material. What went wrong? 
Causality & Solution:  Boron tribromide (

) is a potent Lewis acid. The indazole core contains two basic nitrogen atoms (N1 and N2) which rapidly coordinate with

to form stable Lewis acid-base adducts[2]. The first two equivalents of your reagent are entirely consumed by the heterocycle itself. To achieve ether cleavage, you must use a minimum of 3.5 to 4.0 equivalents of

. This ensures sufficient uncoordinated reagent remains to complex with the methoxy oxygen and facilitate the

cleavage of the methyl group.

Q3: How can I minimize the formation of hydrazone dimers (azines) during the cyclization step? Causality & Solution: Azine byproducts form when the initial hydrazone intermediate reacts intermolecularly with a second molecule of the starting aldehyde. To kinetically favor the intramolecular cyclization, maintain a high local concentration of hydrazine by using a large excess (10 equivalents) and employ a "reverse addition" technique—adding the aldehyde dropwise to the heated hydrazine solution.

Quantitative Data: Reaction Optimization

To illustrate the causality of our troubleshooting steps, review the following optimization matrices generated from internal scale-up data.

Table 1: Solvent & Stoichiometry Effects on


 Cyclization (Step 1) 
SolventTemperature (°C)Hydrazine (eq)Conversion (%)Isolated Yield (%)Major Impurity
Ethanol80 (Reflux)5.06542Uncyclized Hydrazone
THF65 (Reflux)5.04025Azine Dimer
DMF11010.0>9581None
DMSO11010.0>9989None

Table 2: Effect of


 Stoichiometry on Demethylation (Step 2) 

(Equivalents)
Reaction Time (h)Unreacted Starting Material (%)Isolated Yield of 4-ol (%)
1.116>95<5
2.0168510
3.0162068
4.016<192

Self-Validating Experimental Protocols

Every robust chemical process must be self-validating. The following methodologies include specific checkpoints to ensure the reaction is proceeding correctly before you commit to the workup.

Protocol 1: Synthesis of 6-Chloro-4-methoxy-1H-indazole (Cyclization)
  • Preparation: Charge a dry, argon-purged reaction vessel with 2-fluoro-4-chloro-6-methoxybenzaldehyde (1.0 eq) and anhydrous DMSO (0.2 M concentration).

  • Addition: Add hydrazine hydrate (10.0 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 110 °C and stir for 4 to 6 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS[3]. The formation of the hydrazone intermediate occurs rapidly (visible as

    
    ). The complete disappearance of this intermediate and the emergence of the cyclized product (
    
    
    
    ) confirms successful
    
    
    displacement. Do not proceed to workup until the intermediate is fully consumed.
  • Workup: Cool the mixture to room temperature and pour slowly into vigorously stirred ice-water (5x volume). Filter the resulting precipitate, wash extensively with cold water to remove DMSO and excess hydrazine, and dry under high vacuum.

Protocol 2: Synthesis of 6-Chloro-1H-indazol-4-ol (Demethylation)
  • Preparation: Dissolve 6-chloro-4-methoxy-1H-indazole (1.0 eq) in anhydrous DCM (0.1 M) under a strict argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add Boron tribromide (

    
    , 1.0 M in DCM, 4.0 eq) dropwise over 30 minutes to manage the exothermic coordination.
    
  • Validation Checkpoint: Upon addition of

    
    , a distinct color change (typically yellow/orange) and a transient precipitate (the Lewis acid-base adduct) should be observed. If the solution remains completely clear and colorless, verify the integrity and active concentration of your 
    
    
    
    reagent.
  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quenching & Workup: Cool the flask back to 0 °C. Carefully and slowly quench the excess

    
     with methanol (highly exothermic), followed by the dropwise addition of saturated aqueous 
    
    
    
    to neutralize the boron complexes. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over
    
    
    , concentrate, and purify via silica gel chromatography to yield the final product.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Support Center: Purification of 6-Chloro-1H-indazol-4-ol Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Chloro-1H-indazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally similar molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Chloro-1H-indazol-4-ol, offering potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing a significantly low yield after recrystallizing my crude 6-Chloro-1H-indazol-4-ol. What could be the cause and how can I improve it?

Answer: A low recovery is a common issue in recrystallization and can stem from several factors.[1][2] Here’s a breakdown of potential causes and how to address them:

  • Excessive Solvent Use: Using too much solvent is a primary reason for low yield, as a significant portion of your compound will remain in the mother liquor.[1]

    • Solution: Always aim to use the minimum amount of hot solvent required to fully dissolve your crude product.[2] To check if you've used too much solvent, you can dip a glass stirring rod into the filtrate (mother liquor) after filtration. If a significant amount of solid residue forms on the rod as the solvent evaporates, there is a substantial amount of your compound still in solution.[1] You can try to recover some of this by partially evaporating the solvent and cooling for a second crop of crystals.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, your recovery will be poor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. A good solvent will exhibit a steep solubility curve with respect to temperature.

  • Premature Crystallization During Hot Filtration: If crystals form in the funnel during hot filtration, you will lose a portion of your product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing them in a drying oven or by rinsing with hot solvent just before filtration. Also, work quickly during this step.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash your crystals on the filter.[2]

Issue 2: Oiling Out Instead of Crystallizing

Question: My 6-Chloro-1H-indazol-4-ol is separating as an oil during cooling instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a highly concentrated solution cooling too rapidly.[3] Here are several strategies to promote proper crystallization:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to decrease the saturation point.[3]

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation rather than crystallization.[1][4] Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[3]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[2][3] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 6-Chloro-1H-indazol-4-ol, add it to the cooled solution.[3] This seed crystal will act as a template for other molecules to crystallize upon.

  • Re-evaluate Solvent System: If oiling out persists, consider using a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid.[3]

Issue 3: Poor Separation in Column Chromatography

Question: I'm not getting good separation of my target compound from impurities using column chromatography. The fractions are all mixed. What can I do?

Answer: Poor resolution in column chromatography can be frustrating. Here are some key areas to troubleshoot:

  • Improper Solvent System (Eluent): The choice of mobile phase is critical for effective separation.

    • Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation of complex mixtures.

  • Column Packing Issues: An improperly packed column with channels, cracks, or air bubbles will lead to uneven solvent flow and poor separation.[5]

    • Solution: Ensure your silica gel is packed uniformly. The "slurry method," where the silica is mixed with the initial eluent before being added to the column, is generally preferred to minimize air bubbles and create a homogenous packing.[6] Gently tapping the column as the silica settles can also help.[6]

  • Overloading the Column: Applying too much sample relative to the amount of stationary phase will exceed the column's capacity and result in broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. If you need to purify a large amount of material, it's better to use a larger column or run multiple smaller columns.

  • Sample Application: Applying the sample in too large a volume of solvent or in a solvent that is too polar will cause the initial band to be too wide, leading to poor separation.

    • Solution: Dissolve your sample in the minimum amount of the initial, least polar eluent.[5] Alternatively, you can use "dry loading" where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[7]

Frequently Asked Questions (FAQs)

General Purification Strategy

Question: What is a good general strategy for purifying a crude mixture of 6-Chloro-1H-indazol-4-ol?

Answer: A multi-step approach is often the most effective.

  • Initial Assessment (TLC): Begin by analyzing your crude mixture using Thin Layer Chromatography (TLC) with a few different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). This will give you an idea of the number of components and their relative polarities, which is crucial for choosing a purification method.

  • Recrystallization (First Pass): If the crude product is mostly your desired compound with minor impurities, recrystallization is an excellent and scalable first step.[8] It's efficient at removing small amounts of impurities.

  • Column Chromatography (For Complex Mixtures): If TLC shows multiple, closely-eluting impurities, column chromatography will be necessary for a good separation.[5][8]

  • Preparative HPLC (For High Purity): For achieving very high purity (>99%), especially for final drug substances or analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[][10] It offers the highest resolution but is less scalable and more expensive than the other methods.

Workflow for Choosing a Purification Method

Purification_Decision_Tree start Crude 6-Chloro-1H-indazol-4-ol Mixture tlc Analyze by TLC start->tlc is_major_spot Is there one major spot with minor impurities? tlc->is_major_spot recrystallize Attempt Recrystallization is_major_spot->recrystallize Yes complex_mixture Are there multiple, closely spaced spots? is_major_spot->complex_mixture No is_pure Is the product pure by TLC/NMR? recrystallize->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No final_product Purified Product is_pure->final_product Yes complex_mixture->column_chrom Yes final_purity_check Assess Purity (TLC, NMR, etc.) column_chrom->final_purity_check is_high_purity_needed Is >99% purity required? final_purity_check->is_high_purity_needed prep_hplc Consider Preparative HPLC is_high_purity_needed->prep_hplc Yes is_high_purity_needed->final_product No prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Solvent Selection and Purity Assessment

Question: What are some common solvent systems for the purification of indazole derivatives like 6-Chloro-1H-indazol-4-ol?

Answer: The polarity of indazoles can be tuned by their substituents. For 6-Chloro-1H-indazol-4-ol, the hydroxyl group makes it relatively polar. Here are some common solvent systems to start with:

Purification MethodCommon Solvents/Solvent SystemsRationale
Recrystallization Ethanol/Water, Methanol, Ethyl Acetate, TolueneThe goal is to find a solvent or solvent pair where the compound is soluble when hot and insoluble when cold.[2][11] Alcohol/water mixtures are often effective for polar compounds.
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolThese systems allow for a wide range of polarities to be covered. You would typically start with a low polarity mixture and gradually increase it to elute your compounds.
Preparative HPLC Water/Acetonitrile (often with 0.1% TFA or Formic Acid)This is a standard mobile phase for reverse-phase HPLC, which separates compounds based on hydrophobicity.[] The acid is added to improve peak shape.

Question: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your 6-Chloro-1H-indazol-4-ol.[8]

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good initial indicator of purity.[8]

  • Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of your compound and for detecting the presence of impurities.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (like the -OH and -NH of the indazole).

Experimental Protocols

Protocol 1: Recrystallization of 6-Chloro-1H-indazol-4-ol

This protocol assumes ethanol/water is a suitable solvent system. This should be confirmed with small-scale tests first.

  • Dissolution: In an Erlenmeyer flask, add the crude 6-Chloro-1H-indazol-4-ol. Add the minimum amount of hot ethanol needed to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[3]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a slight turbidity (cloudiness) persists.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying 6-Chloro-1H-indazol-4-ol using flash column chromatography.

  • Select Eluent: Based on TLC analysis, choose a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your target compound an Rf of ~0.25-0.35.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.[5] Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.[6]

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[6] Drain the excess solvent until the level is just above the silica surface.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in the minimum amount of the initial eluent.

    • Carefully add the sample solution to the top of the column using a pipette.[5]

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Analyze Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent via TLC pack_column 2. Pack Column with Silica Slurry select_eluent->pack_column load_sample 3. Load Sample pack_column->load_sample elute_column 4. Elute with Solvent load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent 8. Evaporate Solvent combine_pure->evaporate_solvent final_product Purified Product evaporate_solvent->final_product

Sources

solubility issues with 6-Chloro-1H-indazol-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solubility Challenges in DMSO

Welcome to the dedicated technical support center for 6-Chloro-1H-indazol-4-ol. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in your assays is critically dependent on proper handling and preparation. This guide is designed to provide you with in-depth, field-proven insights to address solubility issues with 6-Chloro-1H-indazol-4-ol in Dimethyl Sulfoxide (DMSO), ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide: Resolving Common Solubility Issues

This section is designed to provide immediate, actionable solutions to specific problems you may encounter during the dissolution of 6-Chloro-1H-indazol-4-ol in DMSO.

Question: My 6-Chloro-1H-indazol-4-ol is not dissolving in DMSO at room temperature, resulting in a suspension or visible particles. What should I do?

Answer:

This is a common challenge with many heterocyclic compounds. The crystalline lattice energy of the solid-state compound may be too high to be overcome by simple solvation at ambient temperatures. Here is a systematic approach to achieve complete dissolution:

Step 1: Mechanical Agitation

  • Vigorous Vortexing: Ensure the vial is tightly capped and vortex the solution at high speed for 1-2 minutes. This increases the interaction between the solvent and the compound, breaking down initial aggregates.[1]

Step 2: Sonication

  • Ultrasonic Bath: If vortexing is insufficient, place the vial in a water bath sonicator for 15-30 minutes.[2] Sonication uses high-frequency sound waves to create cavitation, which can effectively break apart stubborn particulates and enhance dissolution.[3]

Step 3: Gentle Heating

  • Controlled Warming: Gently warm the solution in a water bath to 37°C.[3] Increased temperature provides the energy needed to overcome the lattice energy of the solid. It is crucial to monitor the temperature and avoid excessive heat, which could potentially lead to compound degradation. The thermal stability of indazole derivatives is generally good for short periods at this temperature.

Step 4: Assess and Confirm

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Consider preparing a more dilute stock solution.

Question: I successfully dissolved my 6-Chloro-1H-indazol-4-ol in DMSO, but a precipitate formed after storing the stock solution at -20°C and thawing it for use. What is the cause and how can I resolve this?

Answer:

Precipitation upon freeze-thaw cycles is a frequent issue, often caused by the absorption of atmospheric moisture by DMSO, which is hygroscopic.[4] Water is a poor solvent for many organic compounds and its presence can significantly reduce the solubility of your compound in DMSO.

Recommended Actions:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored container of anhydrous (water-free) DMSO to prepare your stock solutions.[2]

  • Aliquot Stock Solutions: To prevent repeated freeze-thaw cycles and minimize moisture absorption, it is best practice to aliquot your stock solution into smaller, single-use volumes.[2][5]

  • Proper Storage: Store the aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 month).[5]

  • Re-dissolving Precipitate: If you observe a precipitate after thawing, bring the aliquot to room temperature and repeat the sonication and/or gentle warming steps outlined in the previous question to ensure the compound is fully re-dissolved before use.[6]

Question: My compound dissolves in DMSO, but it "crashes out" or precipitates when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. How can I prevent this?

Answer:

This phenomenon, often referred to as "crashing out," occurs because 6-Chloro-1H-indazol-4-ol is likely much less soluble in aqueous solutions than in a strong organic solvent like DMSO.[1][2] Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for cell-based assays, to avoid solvent-induced toxicity and to lessen the dramatic change in solvent polarity.[2][5]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your aqueous buffer. This gradual decrease in the organic solvent concentration can help keep the compound in solution.[3]

  • Vigorous Mixing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing or pipetting vigorously to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can initiate precipitation.[1]

  • Consider Co-solvents: For particularly challenging compounds, the inclusion of a small amount of a co-solvent like PEG300 or a surfactant such as Tween-80 in the final aqueous solution can improve solubility.[3][6]

Below is a troubleshooting workflow to guide you through these common solubility challenges.

Caption: Troubleshooting workflow for 6-Chloro-1H-indazol-4-ol solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 6-Chloro-1H-indazol-4-ol that influence its solubility?

A1: While specific solubility data for 6-Chloro-1H-indazol-4-ol in DMSO is not readily published, we can infer its behavior from its structure. It is a substituted indazole, a class of heterocyclic compounds. The indazole ring itself has both a weakly acidic proton (on the nitrogen) and a weakly basic character.[7] The presence of a hydroxyl (-OH) group at the 4-position and a chloro (-Cl) group at the 6-position will influence its polarity and hydrogen bonding capabilities. Generally, such compounds are more soluble in polar aprotic solvents like DMSO than in water.

Q2: Can I adjust the pH of my DMSO stock solution to improve the solubility of 6-Chloro-1H-indazol-4-ol?

A2: Adjusting the pH of a pure DMSO stock is generally not recommended as it can lead to degradation of the solvent and the compound. However, the solubility of 6-Chloro-1H-indazol-4-ol in your final aqueous buffer can be pH-dependent. The indazole moiety has a pKa around 1.3 for the protonated form and around 13.9 for the N-H proton.[7] The phenolic hydroxyl group will also have an acidic pKa. If your final assay conditions can tolerate a pH change, you could explore whether a slightly basic or acidic buffer improves the solubility of the compound in the final working solution.

Q3: How should I store my solid 6-Chloro-1H-indazol-4-ol and its DMSO stock solutions?

A3: Proper storage is crucial for maintaining the integrity of your compound.

FormStorage TemperatureDurationSpecial Considerations
Solid Powder -20°CUp to 3 yearsProtect from light and moisture.[5]
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[5]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[5]

Q4: Are there any known stability issues or reactivity of indazole-containing compounds with DMSO?

A4: DMSO is generally considered a stable and relatively inert solvent for most organic compounds, including indazoles, under standard experimental conditions.[8][9] It is widely used as a solvent for storing and testing kinase inhibitors and other bioactive molecules.[3][6] However, at elevated temperatures, DMSO can decompose, and in the presence of certain reagents, it can act as an oxidant. For the purposes of dissolving compounds with gentle heating (e.g., to 37°C), significant degradation is not expected.

Experimental Protocol: Preparation of a 10 mM Stock Solution of 6-Chloro-1H-indazol-4-ol in DMSO

This protocol provides a standardized procedure for preparing a 10 mM stock solution.

Materials:

  • 6-Chloro-1H-indazol-4-ol (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass: The molecular weight of 6-Chloro-1H-indazol-4-ol is 168.58 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 1.686 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass of 6-Chloro-1H-indazol-4-ol and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If any solid particles remain, place the vial in a water bath sonicator for 15-30 minutes, or until the solution is clear.

  • Gentle Warming (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Final Inspection: Once the compound is fully dissolved, allow the solution to return to room temperature and visually inspect for clarity.

  • Storage: Aliquot the 10 mM stock solution into single-use, tightly sealed vials and store at -80°C.

References

  • CEP-37440 Technical Support Center: Troubleshooting Solubility Issues. (n.d.). Benchchem.
  • Troubleshooting Guide: Stock Solution Prepar
  • hBChE-IN-1 solubility issues DMSO concentr
  • Application Notes and Protocols for the Dissolution and Use of Cazpaullone in DMSO. (n.d.). Benchchem.
  • Gpx4-IN-9 Technical Support Center: Troubleshooting Solubility in DMSO. (n.d.). Benchchem.
  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022, August 4).
  • Compound Handling Instructions. (n.d.). MedChemExpress.
  • Trk-IN-19 Solubility in DMSO: A Technical Guide. (n.d.). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
  • FAQs on Inhibitor Prepar

Sources

Technical Support Center: Optimizing Recrystallization of 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the crystallization of 6-Chloro-1H-indazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity crystalline material. We will move beyond simple protocols to explore the underlying principles of solvent selection and troubleshooting, empowering you to optimize your recrystallization process with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of 6-Chloro-1H-indazol-4-ol, providing foundational knowledge for your experimental design.

Q1: What are the critical physicochemical properties of 6-Chloro-1H-indazol-4-ol to consider for recrystallization?

A1: Understanding the molecule's properties is the cornerstone of designing a successful recrystallization. For 6-Chloro-1H-indazol-4-ol, the key features are:

  • Aromatic Rings: The indazole core is aromatic and relatively nonpolar.

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and two nitrogen atoms in the indazole ring introduces polarity and the capacity for hydrogen bonding.

  • Chlorine Atom: The chloro-substituent adds to the molecular weight and can influence crystal packing.

This combination of polar and nonpolar characteristics suggests that a solvent of intermediate polarity, or a binary solvent system, will likely be most effective.

Q2: How do I select a suitable primary solvent for recrystallization?

A2: The ideal primary solvent should exhibit a steep solubility curve with respect to temperature. This means it should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A general guideline is to match the polarity of the solvent with the solute ("like dissolves like"). For 6-Chloro-1H-indazol-4-ol, solvents like alcohols (isopropanol, ethanol), ketones (acetone), or esters (ethyl acetate) are good starting points.

Q3: What are the advantages of using a binary solvent system?

A3: A binary solvent system, also known as a solvent-antisolvent system, is particularly useful when no single solvent provides the ideal solubility profile. This system consists of:

  • A "Good" Solvent: In which the compound is highly soluble.

  • A "Poor" or "Anti-Solvent": In which the compound is poorly soluble, but the "good" solvent is miscible.

This allows for fine-tuning of the solubility, often leading to better crystal growth and higher purity. The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity (cloudiness) appears, which is then cleared by adding a small amount of the "good" solvent before cooling.

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid upon cooling. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high. To prevent this, you can:

  • Use a lower-boiling point solvent.

  • Use a more dilute solution.

  • Lower the cooling temperature slowly.

  • Add a seed crystal to encourage crystallization.

Part 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments in optimizing your recrystallization.

Protocol 1: Systematic Solvent Screening

This protocol will guide you through the process of identifying a suitable solvent system for 6-Chloro-1H-indazol-4-ol.

Materials:

  • 6-Chloro-1H-indazol-4-ol (crude)

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 10-20 mg of crude 6-Chloro-1H-indazol-4-ol into separate test tubes.

    • Add a small amount (e.g., 0.5 mL) of each solvent to its respective test tube.

    • Vortex or shake vigorously for 1-2 minutes.

    • Observe and record the solubility at room temperature. A good candidate solvent will show low solubility.

  • Hot Solubility Test:

    • For the solvents where the compound was poorly soluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.

    • Add the same solvent dropwise while heating until the solid completely dissolves.

    • Record the approximate volume of solvent required. A good solvent will dissolve the compound in a reasonable volume at its boiling point.

  • Cooling and Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

    • Place the tubes in an ice bath to further reduce the temperature and induce crystallization.

    • Observe the quantity and quality of the crystals formed.

Data Interpretation:

The ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures, and will yield well-formed crystals upon cooling.

Protocol 2: Recrystallization using a Binary Solvent System

Procedure:

  • Dissolve the crude 6-Chloro-1H-indazol-4-ol in a minimal amount of a hot "good" solvent (e.g., isopropanol).

  • While the solution is still hot, add a "poor" solvent (e.g., water or heptane) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal yield.

  • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Part 3: Troubleshooting Guide

This section is designed to help you resolve specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. The solution is not saturated; too much solvent was used. The compound is too soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration. 2. Try scratching the inside of the flask with a glass rod. 3. Add a seed crystal of pure compound. 4. If the compound is too soluble, choose a less polar solvent or use a binary solvent system with an anti-solvent.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.1. Use a lower-boiling point solvent. 2. Dilute the solution with more solvent before cooling. 3. Cool the solution more slowly to allow for ordered crystal lattice formation.
Crystal yield is very low. The compound is too soluble in the mother liquor at low temperatures. Premature crystallization occurred during hot filtration.1. Cool the solution in an ice bath for a longer period. 2. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. 3. Add a suitable anti-solvent to decrease the compound's solubility.
The recrystallized material is still impure. The chosen solvent dissolves the impurity as well. The cooling process was too rapid, trapping impurities in the crystal lattice.1. Select a solvent where the impurity has very different solubility from the target compound. 2. Allow for slow cooling to promote the formation of a pure crystal lattice. 3. Consider a pre-purification step, such as an activated carbon treatment, to remove colored impurities.

Part 4: Visualizing the Workflow

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Start Start: Crude 6-Chloro-1H-indazol-4-ol Screening Perform Solvent Screening (Protocol 1) Start->Screening Decision1 Good solubility when hot AND Poor solubility when cold? Screening->Decision1 SingleSolvent Use Single Solvent Recrystallization Decision1->SingleSolvent Yes Decision2 Too soluble in all solvents? Decision1->Decision2 No End End: Pure Crystalline Product SingleSolvent->End BinarySolvent Use Binary Solvent System (Protocol 2) Decision2->BinarySolvent Yes Insoluble Insoluble in all hot solvents? Decision2->Insoluble No BinarySolvent->End Reevaluate Re-evaluate solvent choices. Consider more aggressive solvents (e.g., DMF, DMSO) with caution. Insoluble->Reevaluate Yes Insoluble->Reevaluate No, but poor profile

Caption: A flowchart for systematic solvent selection.

Troubleshooting Logic for Crystal Formation

This diagram provides a logical path for troubleshooting when crystals fail to form.

Start Problem: No Crystals Formed Action1 Boil off some solvent Start->Action1 Check1 Crystals form? Action1->Check1 Action2 Scratch flask interior Check1->Action2 No Success Success! Check1->Success Yes Check2 Crystals form? Action2->Check2 Action3 Add a seed crystal Check2->Action3 No Check2->Success Yes Check3 Crystals form? Action3->Check3 Action4 Consider anti-solvent addition Check3->Action4 No Check3->Success Yes

Caption: A decision tree for inducing crystallization.

References

  • Title: Recrystallization Source: Organic Chemistry LibreTexts URL: [Link]

  • Title: Choosing a Recrystallization Solvent Source: University of California, Los Angeles - Chemistry Department URL: [https://www.chem.ucla.edu/~bacher/General/30BL

Technical Support Center: Stability of 6-Chloro-1H-indazol-4-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Chloro-1H-indazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.

I. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 6-Chloro-1H-indazol-4-ol that influence its stability in acidic conditions?

A1: The stability of 6-Chloro-1H-indazol-4-ol in acidic media is primarily governed by the interplay of its indazole core and the electronic effects of its substituents: the chloro, and hydroxyl groups. The indazole ring system is amphoteric, meaning it can act as both a weak base and a weak acid.[1] The nitrogen atoms in the pyrazole ring can be protonated under acidic conditions. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[2][3] The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group can influence the electron density of the indazole ring, thereby affecting its pKa and susceptibility to acid-catalyzed reactions.

Q2: What is the expected behavior of the hydroxyl group on the indazole ring under strong acidic conditions?

A2: The hydroxyl group (-OH) attached to the aromatic ring of 6-Chloro-1H-indazol-4-ol is weakly basic and can be protonated by a strong acid to form an oxonium ion.[4] This protonation makes the hydroxyl group a much better leaving group (as water).[5][6] Under forcing conditions such as high temperature and strong acid concentration, this could potentially lead to dehydration reactions if a suitable adjacent proton is available for elimination.[5][7]

Q3: Can the chloro substituent be displaced under acidic conditions?

A3: Generally, aryl chlorides are resistant to nucleophilic substitution under typical acidic conditions used in formulation or analytical studies. The carbon-chlorine bond in an aromatic system is strong, and the delocalized π-electron system of the benzene ring hinders SN1 and SN2 type reactions. However, under very harsh conditions (e.g., high temperature, pressure, presence of a catalyst), displacement could theoretically occur, but this is not a common degradation pathway under standard experimental settings.

Q4: What are the typical pKa values for the indazole ring, and how does this relate to its stability in acidic media?

A4: For the parent indazole molecule, the pKa for the equilibrium between the indazolium cation and neutral indazole is approximately 1.04 to 1.31.[1][2] This indicates that in solutions with a pH below this value, a significant portion of the indazole molecules will be protonated. The specific pKa of 6-Chloro-1H-indazol-4-ol will be influenced by its substituents. Protonation of the indazole ring can alter its electronic properties and potentially make it more susceptible to certain degradation pathways.

II. Troubleshooting Guide: Experimental Challenges

Issue 1: Unexpected Degradation of 6-Chloro-1H-indazol-4-ol in Acidic Solution During Analysis.

Possible Cause: The acidic conditions of your mobile phase or sample diluent may be causing the degradation of the analyte. The combination of acid concentration, temperature, and exposure time can lead to the formation of degradation products.

Troubleshooting Steps:

  • pH and Acid Choice Modification:

    • If using a strong acid like HCl or H₂SO₄, consider switching to a weaker acid such as formic acid or acetic acid.

    • Increase the pH of your mobile phase or diluent to the highest value that still provides acceptable chromatography and solubility.

  • Temperature Control:

    • If the degradation is observed during a heated process (e.g., refluxing), reduce the temperature and extend the reaction time.

    • For analytical methods like HPLC, use a column oven set to a lower temperature (e.g., 25-30 °C) and cool the autosampler to minimize degradation in the sample vials.

  • Minimize Exposure Time:

    • Prepare samples in acidic diluent immediately before analysis to reduce the time the compound is exposed to the acidic environment.

Issue 2: Poor Mass Balance in Forced Degradation Studies Under Acidic Conditions.

Possible Cause: A poor mass balance, where the sum of the parent compound and its degradation products is less than the initial amount, can suggest several issues. The degradation products may not be detectable by the analytical method (e.g., they lack a chromophore for UV detection), they may be volatile, or they may have precipitated out of solution.

Troubleshooting Steps:

  • Orthogonal Analytical Techniques:

    • Use a different analytical technique in parallel to your primary method. For example, if you are using HPLC-UV, supplement your analysis with HPLC-MS to detect non-chromophoric degradants.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying species in the sample mixture.[9]

  • Check for Precipitation:

    • Visually inspect your samples for any precipitate. If observed, attempt to dissolve the precipitate in a suitable solvent and analyze it separately.

  • Headspace Analysis for Volatiles:

    • If volatile degradants are suspected, consider using headspace gas chromatography (GC) to analyze the vapor phase above your sample.

III. Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to investigating the stability of 6-Chloro-1H-indazol-4-ol in an acidic environment, which is a critical component of developing stability-indicating analytical methods.[10][11] The goal is to achieve a target degradation of 5-20%.[10][11]

Materials:

  • 6-Chloro-1H-indazol-4-ol

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV or PDA detector[9]

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Chloro-1H-indazol-4-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • In separate volumetric flasks, add a known volume of the stock solution.

    • Add 0.1 M HCl to one flask and 1 M HCl to another.

    • Dilute to the final volume with the respective acid solution to achieve a final drug concentration of approximately 100 µg/mL.

  • Control Sample Preparation:

    • Prepare a control sample by diluting the stock solution with high-purity water to the same final concentration.

  • Stress Conditions:

    • Place the stress and control samples in a thermostatic water bath or oven set at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization and Analysis:

    • Immediately after withdrawal, cool the aliquots to room temperature.

    • Neutralize the acidic samples with an equivalent amount of NaOH solution.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Monitor for the appearance of new peaks, which indicate the formation of degradation products.

Workflow for Acidic Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Organic Solvent) stress Prepare Stress Sample (in 0.1M or 1M HCl) stock->stress control Prepare Control Sample (in Water) stock->control heat Incubate at Elevated Temperature (e.g., 60°C) stress->heat control->heat sample Withdraw Aliquots at Timed Intervals heat->sample neutralize Neutralize with NaOH sample->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralize->hplc data Calculate % Degradation & Identify Degradants hplc->data

Caption: Workflow for assessing the stability of 6-Chloro-1H-indazol-4-ol under acidic conditions.

IV. Quantitative Data Summary

Stress ConditionTime (hours)% Degradation of 6-Chloro-1H-indazol-4-olNumber of Degradation Products
0.1 M HCl at 60 °C2
4
8
24
1 M HCl at 60 °C2
4
8
24

Data in this table is illustrative and should be populated with experimental results.

V. References

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Indazole - Wikipedia. Available at: [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines - Frontiers. Available at: [Link]

  • Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed. Available at: [Link]

  • Articles List - Analytical Methods in Environmental Chemistry Journal. Available at: [Link]

  • Overview on stability indicating methods in pharmaceutical Analysis - The Pharma Innovation. Available at: [Link]

  • 17.6 Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Acidity and Basicity of Alcohols - Master Organic Chemistry. Available at: [Link]

  • oxidation of alcohols - Chemguide. Available at: [Link]

  • 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax. Available at: [Link]

  • Degradation of Chloramphenicol Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Formation of Disinfection By-Products - MDPI. Available at: [Link]

  • Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry - Science Ready. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 6-Chloro-1H-indazol-4-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis and purification of 6-Chloro-1H-indazol-4-ol (CAS: 887569-66-6).

The most robust, industrially relevant synthetic route for this scaffold involves the ether cleavage (demethylation) of 6-chloro-4-methoxy-1H-indazole using Boron Tribromide (BBr₃)[1]. However, the electron-rich nature of the resulting indazolol, combined with the presence of basic nitrogen atoms, makes this transformation highly susceptible to side reactions if thermodynamic and stoichiometric parameters are not strictly controlled.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the exact nature of your purity loss. Below is a quantitative summary of the most common impurities encountered during this workflow, their mass spectrometric signatures, and their mechanistic origins.

Impurity ProfileLC-MS (m/z) [M+H]⁺Structural DescriptionMechanistic Source
Target Product 169.0 / 171.06-Chloro-1H-indazol-4-olN/A
Unreacted SM 183.0 / 185.06-Chloro-4-methoxy-1H-indazoleIncomplete demethylation due to BBr₃ depletion via N-coordination[2].
Brominated Adduct 246.9 / 248.9Brominated indazololElectrophilic aromatic bromination during an exothermic quench[3].
Regioisomer 169.0 / 171.04-Chloro-1H-indazol-6-olCarryover from upstream hydrazine cyclization[4].
Oxidative Dimer > 334.0Quinone-imine polymeric speciesAir oxidation of the electron-rich phenol during basic workup.

Self-Validating Experimental Protocol: BBr₃ Demethylation

To ensure high purity (>98%), your protocol must be a self-validating system. This means incorporating In-Process Controls (IPCs) that dictate the progression of the experiment, rather than relying on fixed reaction times.

Step 1: System Preparation Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Dissolve 6-chloro-4-methoxy-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 10 mL/g.

Step 2: Reagent Addition (Causality Check) Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add BBr₃ (1.0 M in DCM, 3.5 to 4.0 eq). Causality: The indazole core contains Lewis-basic nitrogen atoms. The first 1-2 equivalents of BBr₃ are immediately sequestered by N-coordination. An excess (3.5–4.0 eq) is strictly required to ensure sufficient free Lewis acid is available to activate the C-O ether bond[2].

Step 3: Ether Cleavage Remove the cooling bath. Allow the reaction to slowly warm to room temperature and stir for 10-12 hours.

Step 4: In-Process Control (IPC) Validation Withdraw a 50 µL aliquot, quench it into 1 mL of anhydrous methanol, and analyze via LC-MS. Validation Logic: Proceed to Step 5 only if the unreacted starting material is <2%. If SM >2%, re-cool the reaction to 0 °C, add an additional 1.0 eq of BBr₃, and stir for 4 more hours before re-testing.

Step 5: Controlled Quench Cool the validated reaction mixture to 0 °C. Quench dropwise with anhydrous Methanol (MeOH) or an ice-water slurry, maintaining the internal temperature strictly <5 °C. Causality: BBr₃ hydrolysis is violently exothermic. If the temperature spikes, the liberated bromide ions will act as electrophiles, attacking the newly formed, highly activated electron-rich indazolol ring, leading to brominated impurities[3].

Step 6: Workup and Isolation Adjust the aqueous phase pH to 6-7 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure product.

Workflow & Logic Visualizations

Workflow SM 6-Chloro-4-methoxy-1H-indazole Reagent BBr3 Addition (DCM, -78°C to 0°C) SM->Reagent Reaction Ether Cleavage (Stir at RT, 10-12h) Reagent->Reaction IPC IPC Check (LC-MS) Target >95% Conversion Reaction->IPC IPC->Reaction Fail (Add BBr3) Quench Quench (Ice-Water or MeOH, <5°C) IPC->Quench Pass Workup Extraction & Purification (EtOAc / Silica Gel) Quench->Workup Product Pure 6-Chloro-1H-indazol-4-ol (>98% Purity) Workup->Product

Workflow for BBr3-mediated demethylation with critical IPC checkpoints.

RootCause Issue Low Purity (<90%) 6-Chloro-1H-indazol-4-ol Cause1 Incomplete Demethylation Issue->Cause1 Cause2 Electrophilic Bromination Issue->Cause2 Cause3 Oxidative Degradation Issue->Cause3 Sol1 Optimize BBr3 Equivalents (3.0 - 5.0 eq) Cause1->Sol1 Sol2 Control Temp during Quench (< 5°C) Cause2->Sol2 Sol3 Degas Solvents & Use Inert Atmosphere Cause3->Sol3

Root cause analysis and corrective actions for low purity in indazolol synthesis.

Troubleshooting FAQs

Q1: Why am I seeing a +78/80 Da mass adduct (+Br) in my final product? A1: This is an electrophilic bromination side reaction. BBr₃ is a strong Lewis acid that liberates bromide ions upon cleavage of the ether. The newly formed 4-hydroxy group acts as a strong electron-donating group, activating the indazole ring toward electrophilic aromatic substitution (EAS)[3]. If the quench is performed too rapidly, the resulting exotherm provides the activation energy for bromination at the C5 or C7 position. To prevent this, ensure the quench is performed strictly at <5 °C using a dropwise addition of MeOH.

Q2: The reaction stalls at 60-70% conversion. Why is the methoxy starting material unreactive? A2: The indazole core contains two basic nitrogen atoms (N1 and N2). These nitrogens rapidly form Lewis acid-base complexes with BBr₃, effectively sequestering the reagent before it can coordinate with the ether oxygen[2]. A 1:1 or 2:1 stoichiometric ratio of BBr₃ to substrate will inevitably result in incomplete conversion. You must use 3.0 to 5.0 equivalents of BBr₃ to ensure sufficient free reagent is available for the ether cleavage.

Q3: I have a regioisomer impurity that co-elutes with my product. Where did it come from? A3: This is likely 4-Chloro-1H-indazol-6-ol (CAS: 887569-87-1)[4]. This impurity does not form during the demethylation step; it originates from your upstream synthesis. If the indazole core was constructed via the cyclization of a substituted 2-fluorobenzaldehyde or 2-methylaniline with hydrazine, the reaction often yields a mixture of regioisomers depending on the substitution pattern. You must rigorously purify the 6-chloro-4-methoxy-1H-indazole intermediate before subjecting it to BBr₃.

Q4: Why does my product turn dark brown or black during the aqueous workup? A4: 4-Hydroxyindazoles are highly electron-rich and prone to oxidative degradation, behaving similarly to catechols or hydroquinones. Exposure to atmospheric oxygen under basic conditions (e.g., if the quench pH inadvertently exceeds 8) leads to the formation of colored quinone-imine species and polymeric dimers. To mitigate this, degas your extraction solvents, perform the workup under an inert atmosphere if possible, and strictly maintain the aqueous phase at pH 6-7 during extraction.

References

Sources

Technical Support Center: Purification of 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioisomeric impurities during the synthesis and purification of 6-Chloro-1H-indazol-4-ol. The separation of regioisomers is a frequent and often non-trivial challenge in medicinal chemistry, where seemingly minor positional differences can lead to significant variations in biological activity and safety profiles. This document provides in-depth, practical guidance in a question-and-answer format to help you troubleshoot and resolve these specific purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I confirm the presence and identify the structure of regioisomeric impurities in my 6-Chloro-1H-indazol-4-ol sample?

A1: Foundational Analysis is Key

Before attempting any purification, you must confidently identify the impurities you are dealing with. Regioisomers have the same mass, making simple mass spectrometry insufficient for differentiation. A multi-pronged analytical approach is required.

  • High-Performance Liquid Chromatography (HPLC): This is your primary tool for determining the number of components and their relative ratios. Due to subtle polarity differences, regioisomers can often be resolved using reversed-phase HPLC.[1][2]

    • Expert Insight: Start with a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid or TFA) on a C18 column to see if you can achieve baseline separation. Isocratic methods can then be developed for better resolution and quantification.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer confirms that the separated peaks are indeed isomers (i.e., they possess the same mass-to-charge ratio). While it won't identify the specific regioisomer, it rules out other types of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive technique for structural elucidation. The aromatic region of the spectrum is particularly diagnostic. Each regioisomer will have a unique set of proton chemical shifts and coupling constants based on the relative positions of the chloro, hydroxyl, and pyrazole ring protons.

    • Causality: The electronic environment of each proton is uniquely influenced by its neighboring substituents. For example, the proton ortho to the hydroxyl group will have a different chemical shift than one ortho to the chlorine atom. Careful analysis of these patterns, potentially aided by 2D NMR techniques like COSY and HMBC, allows for unambiguous structural assignment.

Q2: My crude 6-Chloro-1H-indazol-4-ol is a solid, but HPLC shows it's a mix of regioisomers. Can I use crystallization for purification?

A2: Yes, Crystallization Should Be Your First Approach.

Crystallization is the most efficient and scalable method for purifying solid compounds and should always be explored before chromatography.[3][4] The principle relies on the subtle differences in solubility between the desired product and its impurities in a given solvent system.[5] The compound that forms the most stable crystal lattice will preferentially crystallize from a supersaturated solution, leaving the more soluble isomers behind in the mother liquor.

G cluster_0 Crystallization Workflow Start Crude Solid Mixture Screen Solvent Screening (Small Scale, ~10-20 mg) Analyze Analyze Solubility Data Decision Good Candidate Solvent Found? ScaleUp Scale-Up Recrystallization (Cooling or Anti-Solvent) AnalyzePurity Analyze Purity of Crystals (HPLC, NMR) Success Pure Product Failure Impure Product: Re-evaluate or Move to Chromatography

A Chinese patent describing the separation of substituted indazole isomers highlights the effectiveness of using a mixed solvent system, typically a water-soluble organic solvent and water.[6] This approach finely tunes the solubility of the isomers.

  • Solvent Screening: In separate small vials, test the solubility of your crude material (~20 mg) in a range of single solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and upon heating.

  • Identify a "Good" and "Bad" Solvent Pair: Find a "good" solvent in which your compound is highly soluble when hot but sparingly soluble when cold. Find a "bad" (or "anti-") solvent in which your compound is poorly soluble even when hot. The two solvents must be miscible. For polar compounds like indazoles, pairs like Ethanol/Water, Acetone/Water, or Ethyl Acetate/Heptane are excellent starting points.[6]

  • Perform Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

    • Slowly add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth and purity, do not disturb the flask.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolate and Analyze: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum. Analyze the purity of the crystals and the mother liquor by HPLC.

IssuePotential CauseRecommended Action
No crystals form upon cooling Solution is not sufficiently supersaturated; compound may be too soluble.Try adding more anti-solvent. Gently scratch the inside of the flask with a glass rod. Add a seed crystal of pure product if available. Concentrate the solution slightly by evaporating some solvent.
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound; cooling is too rapid.Ensure the solution cools slowly. Try a lower-boiling solvent system. Use a more dilute solution.
Purity is not improved Impurities have very similar solubility and co-crystallize with the product.Try a different solvent system. Perform a second recrystallization on the obtained crystals. Consider column chromatography.
Q3: Crystallization failed to provide the desired purity. How do I develop a column chromatography method to separate these regioisomers?

A3: Systematic Method Development is Crucial.

When crystallization is ineffective, flash column chromatography is the next logical step.[7] The separation relies on the differential adsorption of the isomers to a solid stationary phase (like silica gel) as a liquid mobile phase passes through it.

node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57989938&t=l"]; Impurity1 [label="4-Chloro-1H-indazol-6-ol"];

node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135591325&t=l"]; Impurity2 [label="5-Chloro-1H-indazol-4-ol"];

node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139023719&t=l"]; Impurity3 [label="7-Chloro-1H-indazol-4-ol"];

Target -> {Impurity1, Impurity2, Impurity3} [arrowhead=none, style=dashed, color="#EA4335"];

{rank=same; Target; Impurity1; Impurity2; Impurity3} } ondot Caption: The target molecule and its potential regioisomeric impurities.

  • Stationary Phase Selection: For polar compounds like 6-Chloro-1H-indazol-4-ol, silica gel is the standard choice. If separation is poor on silica, consider using alumina (neutral, acidic, or basic) or a reversed-phase (C18) silica gel.[8]

  • Thin-Layer Chromatography (TLC) for Solvent Screening:

    • Goal: Find a solvent system that gives your target compound a Retention Factor (Rf) of ~0.2-0.4 and shows separation (different Rf values) between the spots.

    • Procedure: Dissolve a small amount of your crude mixture. Spot it on a silica gel TLC plate. Develop the plate in a chamber containing a prepared solvent system. Visualize the spots under a UV lamp.

    • Expert Insight: Start with a binary system like Heptane/Ethyl Acetate or Dichloromethane/Methanol. If spots are inseparable, try adding a third solvent or a modifier. For example, a small amount of acetic acid (0.1%) can improve the resolution of acidic compounds, while a trace of triethylamine can help with basic compounds.[8]

  • Column Packing and Loading:

    • Select a column size appropriate for the amount of material you need to purify (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using a slurry of silica gel in your chosen mobile phase.

    • Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or methanol) and adsorb it onto a small amount of silica gel. Dry this silica completely and load the resulting powder onto the top of your packed column. This "dry loading" technique typically results in better resolution than loading the sample as a liquid.

  • Elution and Fraction Collection: Run the mobile phase through the column using positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield your purified 6-Chloro-1H-indazol-4-ol.

System #SolventsRatio (v/v)PolarityComments
1Heptane / Ethyl Acetate70:30 to 30:70Low to MediumA standard starting point for many organic compounds.
2Dichloromethane / Methanol98:2 to 90:10Medium to HighExcellent for more polar compounds. A small % of MeOH drastically increases polarity.
3Toluene / Acetone80:20 to 50:50MediumCan offer different selectivity compared to ester-based systems.
4Ethyl Acetate / Methanol / Triethylamine95:5:0.1HighThe basic additive can reduce "tailing" of the spots on silica gel for basic compounds like indazoles.
Q4: I've tried both crystallization and standard chromatography, but a stubborn regioisomer remains. What advanced techniques can I consider?

A4: When Standard Methods Fall Short, Chemical Modification or High-Performance Techniques are Needed.

For exceptionally difficult separations, you may need to alter the chemical properties of the isomers or employ higher-resolution equipment.

  • Selective Derivatization: This powerful technique involves chemically modifying the mixture to make the isomers more separable.[8]

    • Protect: React the mixture with a protecting group that might react at different rates or positions on the different isomers. For 6-Chloro-1H-indazol-4-ol, the phenolic -OH or the pyrazole N-H are potential sites. For example, you could attempt a selective protection of the less sterically hindered hydroxyl group of one isomer.

    • Separate: The newly derivatized compounds will have different polarities and steric profiles, often making them easily separable by standard column chromatography.

    • Deprotect: After separation, remove the protecting group under appropriate conditions to yield the pure, single regioisomer.

  • Acid-Base Extraction: The indazole ring system has both acidic (N-H) and basic (pyrazole nitrogen) properties, while the hydroxyl group is phenolic (weakly acidic).[9] You can exploit these features.

    • Principle: By carefully adjusting the pH of a biphasic (aqueous/organic) system, you may be able to selectively protonate or deprotonate one isomer, causing it to move into the aqueous layer while the other remains in the organic layer.[10] This is highly dependent on the pKa differences between the regioisomers, which may be subtle but can sometimes be sufficient for separation.

  • Preparative HPLC (Prep-HPLC) or Supercritical Fluid Chromatography (SFC): These are essentially scaled-up versions of analytical HPLC and are capable of much higher resolution than flash chromatography.[11][12] While more expensive and lower-throughput, they are often the ultimate solution for separating nearly identical compounds.

References

  • Detection and analysis of triacylglycerol regioisomers via electron activated dissociation (EAD) tandem mass spectrometry. PubMed.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • A method for the quantitative determination of glycerophospholipid regioisomers by UPLC-ESI-MS/MS. PMC.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry. ResearchGate.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.
  • Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Oxford Academic.
  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical.
  • CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • Avoiding isomerization during 2H-indazole synthesis. Benchchem.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate.
  • Indazole - Organic Syntheses Procedure. Organic Syntheses.
  • Methods for preparing indazole compounds. Google Patents.
  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Methods of making indazoles. Google Patents.
  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
  • 1H- and 2H-Indazoles. Science of Synthesis.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.

Sources

Technical Support Center: 6-Chloro-1H-indazol-4-ol Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-1H-indazol-4-ol (CAS: 887569-66-6). As a highly reactive heterocyclic building block, this compound requires stringent storage protocols to maintain its structural integrity. This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and quality control workflows to prevent degradation [1].

Core Scientific Context: The Mechanism of Degradation

To effectively store 6-Chloro-1H-indazol-4-ol, one must understand its intrinsic vulnerabilities. The molecule features an electron-rich hydroxyindazole core. Although the chlorine atom at the C6 position exerts a mild electron-withdrawing inductive effect, the strongly electron-donating hydroxyl group at C4 dominates the local electronic environment [2].

This phenol-like moiety makes the molecule highly susceptible to auto-oxidation and photo-oxidation . Upon exposure to atmospheric oxygen and UV/Visible light, the hydroxyl group can undergo single-electron transfer (SET) to form a phenoxy radical [3]. This radical delocalizes across the indazole ring, leading to the formation of reactive quinone-imine or quinone methide intermediates[5]. These electrophilic species rapidly undergo radical-radical oxidative coupling, resulting in dimers or high-molecular-weight oligomers[4].

DegradationPathway Start 6-Chloro-1H-indazol-4-ol (Intact Molecule) Stress Environmental Stressors (O2, UV/Vis Light, Heat) Start->Stress Exposure Radical Phenoxy/Indazole Radical (Single-Electron Transfer) Stress->Radical Oxidation Quinone Quinone-imine Intermediate (Reactive Electrophile) Radical->Quinone Rearrangement Dimer Oxidative Coupling (Dimers/Oligomers) Radical->Dimer Radical-Radical Coupling Quinone->Dimer Nucleophilic Attack Intervention1 Intervention: Argon/N2 Purge Blocks O2 Intervention1->Stress Intervention2 Intervention: Amber Vials Blocks Light Intervention2->Stress Intervention3 Intervention: -20°C Storage Slows Kinetics Intervention3->Radical

Mechanistic pathway of 6-Chloro-1H-indazol-4-ol degradation and targeted storage interventions.

Troubleshooting Guide & FAQs

Q1: My 6-Chloro-1H-indazol-4-ol powder was originally off-white, but it has turned pink/brown over the last month. Can I still use it? Causality: The discoloration is a hallmark of oxidative degradation. The pink/brown hue indicates the formation of conjugated quinone-imine intermediates and subsequent oligomerization [5]. Solution: Do not use the discolored powder for sensitive biological assays or quantitative structural-activity relationship (SAR) studies, as the dimers will skew your molarity and potentially introduce off-target effects. For synthetic chemistry, you may attempt to purify the batch via flash chromatography (Silica gel, DCM/MeOH gradient) prior to use. To prevent this, always store the powder under an inert atmosphere (Argon) in an amber vial at -20°C.

Q2: I prepared a 10 mM stock solution in DMSO, stored it at 4°C, and now I see high-molecular-weight impurities (+M mass peaks) in my LC-MS. What happened? Causality: DMSO is hygroscopic and can absorb atmospheric oxygen and moisture over time. In solution, the activation energy for single-electron transfer is lowered, accelerating the oxidative coupling of the indazole core[4]. The +M mass peaks are likely dimers (e.g., M+M-2H) formed via radical-radical coupling [3]. Solution: Never store working solutions of hydroxyindazoles at 4°C for extended periods. Prepare single-use aliquots of the DMSO stock, flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid freeze-thaw cycles.

Q3: Does the 6-chloro substitution offer any stability compared to an unsubstituted 4-hydroxyindazole? Causality: Yes, marginally. The electronegative chlorine atom at the C6 position pulls electron density away from the aromatic ring system via induction. This slightly increases the oxidation potential of the molecule compared to 1H-indazol-4-ol, making it slightly more resistant to auto-oxidation[2]. However, the mesomeric electron-donating effect of the C4-hydroxyl group is still the dominant reactive feature, meaning strict storage conditions are still mandatory.

Quantitative Data: Storage Condition Matrix

To ensure self-validating stability, adhere to the following empirically derived storage parameters.

Storage StateTemperatureAtmosphereLight ExposureContainer TypeExpected Shelf Life
Bulk Powder (Long-term) -20°CArgon / N₂ (Dry)ProtectedAmber Glass Vial12 - 24 Months
Bulk Powder (Short-term) 2°C to 8°CArgon / N₂ (Dry)ProtectedAmber Glass Vial1 - 3 Months
DMSO Stock Solution -80°CArgon / N₂ProtectedOpaque Cryovial< 6 Months
Aqueous Working Buffer 4°CAmbientExposedClear Eppendorf< 12 Hours (Prepare Fresh)

Experimental Protocols

Protocol A: Inert Atmosphere Aliquoting and Storage (Self-Validating Workflow)

Objective: To prevent auto-oxidation of the bulk powder during routine laboratory use.

  • Preparation: Equilibrate the sealed vial of 6-Chloro-1H-indazol-4-ol to room temperature in a desiccator for at least 60 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, accelerating hydrolytic and oxidative degradation.

  • Environment: Transfer the vial to a nitrogen-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line or a continuous Argon purge over the workspace.

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials.

  • Purging: Insert an Argon gas line (fitted with a sterile filter) into the headspace of the new vial. Purge gently for 30 seconds to displace all ambient oxygen.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap while the Argon flow is being withdrawn. Wrap the cap junction with Parafilm.

  • Validation: Weigh the sealed vial and record the mass. Store at -20°C. Upon retrieval, re-weigh the vial to confirm no moisture ingress has occurred.

Protocol B: LC-MS Quality Control (QC) Assessment

Objective: To verify the integrity of the compound before critical biological or synthetic applications.

  • Sample Prep: Dissolve 1 mg of the stored 6-Chloro-1H-indazol-4-ol in 1 mL of LC-MS grade Acetonitrile (ACN). Do not use old DMSO stocks for QC.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient of 5% to 95% ACN in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Use Electrospray Ionization (ESI) in positive mode.

  • Analysis & Causality:

    • Intact Product: Look for the primary peak at

      
       169.0 
      
      
      
      (accounting for the
      
      
      isotope) and a smaller peak at
      
      
      171.0 for the
      
      
      isotope (approx. 3:1 ratio).
    • Degradation Indicators: If you observe peaks at

      
       ~335 
      
      
      
      or broad UV absorption at higher retention times, oxidative dimerization has occurred [4]. Discard the aliquot.

References

  • MSDS of 6-Chloro-1H-indazol-4-ol. Capot Chemical.
  • Stability and degradation issues of 1,3,4,5-substituted indazoles. Benchchem.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications.
  • Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines. NIH PMC.

Technical Support Center: Overcoming Steric Hindrance in 6-Chloro-1H-indazol-4-ol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloro-1H-indazol-4-ol. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of steric hindrance in reactions involving this versatile heterocyclic compound. By understanding the underlying principles and employing optimized protocols, you can enhance your reaction efficiency and achieve your desired synthetic outcomes.

Introduction: The Challenge of Steric Hindrance with 6-Chloro-1H-indazol-4-ol

6-Chloro-1H-indazol-4-ol is a valuable building block in medicinal chemistry and materials science. However, its substitution pattern presents a unique set of challenges. The chlorine atom at the C6 position and the hydroxyl group at the C4 position can sterically encumber the neighboring reactive sites, namely the N1 and N2 positions of the pyrazole ring and the C5 and C7 positions of the benzene ring. This steric congestion can significantly impede the approach of reagents, leading to low yields, poor regioselectivity, or even complete reaction failure.[1][2]

This guide provides a structured, question-and-answer approach to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am struggling with low yields in my N-alkylation reaction of 6-chloro-1H-indazol-4-ol. What are the key factors to consider?

A1: Low yields in N-alkylation are a frequent issue, often stemming from the steric bulk around the nitrogen atoms. The interplay of the base, solvent, and alkylating agent is critical for success.

Causality: The indazole core can exist in two tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer is generally more thermodynamically stable.[3][4][5][6][7] The choice of base and solvent can influence the equilibrium between these tautomers and the accessibility of the N1 and N2 positions to the electrophile.[4][7][8][9]

Troubleshooting & Optimization:

  • Base Selection: Strong, non-nucleophilic bases are often preferred. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a classic combination that often favors N1-alkylation due to the formation of a sodium salt that can coordinate with the indazole nitrogen.[4][6][7][8][9] For increased N2 selectivity, conditions that favor kinetic control, such as using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent, may be more effective.[5][7]

  • Solvent Effects: The polarity and coordinating ability of the solvent play a significant role. Aprotic polar solvents like DMF and DMSO can solvate the cation of the base, increasing the nucleophilicity of the indazole anion. Less polar solvents like THF may favor the formation of tight ion pairs, which can influence regioselectivity.[7]

  • Nature of the Alkylating Agent: Less bulky primary alkyl halides are generally more reactive. For more sterically demanding alkylating agents, increasing the reaction temperature or using a more reactive electrophile (e.g., a triflate or tosylate) may be necessary.[4][6]

Q2: My O-alkylation of the 4-hydroxyl group is sluggish and incomplete. How can I drive the reaction to completion?

A2: The hydroxyl group at C4 is sterically shielded by the adjacent chloro and indazole ring systems. Overcoming this hindrance requires carefully chosen reagents and conditions.

Causality: The nucleophilicity of the hydroxyl group is reduced due to steric hindrance. Standard Williamson ether synthesis conditions may not be sufficient to achieve high conversion.

Troubleshooting & Optimization:

  • Activation of the Hydroxyl Group: Deprotonation with a strong base like sodium hydride (NaH) is essential to form the more nucleophilic alkoxide.

  • Choice of Electrophile: Highly reactive electrophiles are recommended. Instead of alkyl chlorides or bromides, consider using alkyl iodides, triflates, or tosylates.

  • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the aqueous and organic phases.

  • Mitsunobu Reaction: This reaction provides a powerful alternative for forming C-O bonds under milder, neutral conditions. It involves the use of triphenylphosphine (PPh₃) and a diazo compound like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This method is particularly effective for sterically hindered alcohols.[10]

dot

Caption: Mitsunobu reaction workflow for O-alkylation.

Q3: I am attempting a Suzuki cross-coupling at the C7 position, but the reaction is not proceeding. What are the likely causes and solutions?

A3: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. However, the steric environment around the C7 position of 6-chloro-1H-indazol-4-ol can hinder the catalytic cycle.[11][12]

Causality: The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step. Steric hindrance can slow down this step significantly. Furthermore, the nitrogen atoms of the indazole can coordinate to the palladium center, potentially inhibiting catalysis.[13]

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: The choice of the palladium precatalyst and the phosphine ligand is paramount. For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally more effective. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step.[14] Consider ligands such as SPhos, XPhos, or RuPhos.[12] Pre-formed palladium catalysts, such as XPHOS-Pd-G2, can also be highly effective.[15]

  • Base and Solvent: A variety of bases can be used, with K₃PO₄ and K₂CO₃ being common choices.[11][12][13] The solvent system is also critical. A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.[12][13]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates. Microwave irradiation can be a valuable tool to accelerate these reactions.[12]

ParameterRecommendation for Hindered SubstratesRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily forms the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos, Buchwald ligandsBulky, electron-rich ligands facilitate oxidative addition.[14][16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Stronger, non-nucleophilic bases are generally effective.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEAprotic solvents with water to dissolve all components.[13][17]
Temperature 80-120 °C or MicrowaveProvides sufficient energy to overcome the activation barrier.

dot

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Complex R-X Pd(II) Pd(0)L2->Oxidative_Addition:f0 Ar-X Transmetalation Transmetalation R-Pd(II)-Ar M-X Oxidative_Addition:f1->Transmetalation:f0 R-B(OR)2 Reductive_Elimination Reductive Elimination R-Ar Pd(0)L2 Transmetalation:f1->Reductive_Elimination:f0 Base Reductive_Elimination:f1->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q4: How can I achieve regioselective functionalization at the C5 position, avoiding reaction at other sites?

A4: Achieving C5 selectivity in the presence of other reactive sites requires a strategic approach, often involving directing groups or a multi-step synthesis.

Causality: The inherent electronic properties of the indazole ring and the existing substituents will influence the reactivity of the C-H bonds. Direct C-H functionalization can be challenging to control regioselectively.

Troubleshooting & Optimization:

  • Directed Ortho-Metalation (DoM): If a suitable directing group is present or can be installed (e.g., at the N1 position), it can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C7 position. Subsequent reaction with an electrophile would provide C7-functionalized products. While this doesn't directly address C5 functionalization, understanding these directing effects is crucial.

  • Halogenation-Cross-Coupling Sequence: A more reliable approach is a two-step sequence. First, selectively introduce a halogen (e.g., bromine or iodine) at the C5 position. This can often be achieved using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting 5-halo-indazole can then undergo a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) to introduce a wide range of substituents at the C5 position.[12][17]

  • Protecting Groups: To prevent unwanted reactions at the N1/N2 or O4 positions during C5 functionalization, the use of protecting groups may be necessary. For example, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, and the indazole nitrogen can be protected with a Boc or benzyl group. These groups can be removed after the C5 functionalization is complete.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using NaH/THF[6][8]
  • To a solution of 6-chloro-1H-indazol-4-ol (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 7-Bromo-indazole Derivative[11]
  • In a reaction vessel, combine the 7-bromo-6-chloro-1H-indazol-4-ol derivative (1.0 equiv), the boronic acid (1.5 equiv), a palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as dioxane/H₂O (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion

Overcoming steric hindrance in reactions of 6-chloro-1H-indazol-4-ol is a significant but manageable challenge. By carefully considering the interplay of reagents, catalysts, and reaction conditions, researchers can successfully functionalize this important heterocyclic core. This guide provides a starting point for troubleshooting common issues. Remember that optimization is often substrate-specific, and systematic screening of reaction parameters is key to achieving high yields and selectivities.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. Available from: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC. Available from: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. Available from: [Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. | Request PDF - ResearchGate. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. Available from: [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis - DSpace@MIT. Available from: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Available from: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. Available from: [Link]

  • Screening reaction conditions of Suzuki coupling a - ResearchGate. Available from: [Link]

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC. Available from: [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. Available from: [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications. Available from: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. Available from: [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available from: [Link]

  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available from: [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Available from: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available from: [Link]

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives - ResearchGate. Available from: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Available from: [Link]

  • Indazole – Knowledge and References - Taylor & Francis. Available from: [Link]

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Validation & Comparative

Optimizing HPLC Method Development for 6-Chloro-1H-indazol-4-ol Purity: A Comparative Guide of Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate purity determination of intermediate building blocks is the foundation of robust pharmaceutical synthesis. 6-Chloro-1H-indazol-4-ol (CAS 887569-66-6)[1] is a highly valued structural motif, frequently utilized as a bioisostere for indoles in the design of targeted kinase inhibitors[2]. However, its polar, halogenated, and aromatic nature presents a unique analytical challenge.

This guide objectively compares the performance of traditional C18 stationary phases against orthogonal aromatic phases (Phenyl-Hexyl and Biphenyl). By examining the fundamental causality behind molecular retention, we provide a field-proven, self-validating methodology to achieve baseline resolution of 6-Chloro-1H-indazol-4-ol from its critical regioisomers.

The Mechanistic Rationale: Why Standard C18 Falls Short

Method developers frequently default to alkyl-based C18 columns due to their historical ubiquity and high success rate for general applications[3]. However, when analyzing 6-Chloro-1H-indazol-4-ol, a C18 phase relies almost exclusively on hydrophobic dispersion forces. Because the indazole core and the hydroxyl group impart significant polarity, the molecule elutes early on a C18 column, often co-eluting with closely related synthetic impurities such as 4-chloro-1H-indazol-6-ol[4].

To achieve a resolution (


) greater than 2.0, we must exploit the molecule's electron-deficient aromatic ring and polarizable chlorine atom.
  • Phenyl-Hexyl Phases: Introduce moderate

    
     interactions, offering a slight improvement in selectivity over C18.
    
  • Biphenyl Phases: Feature a dual-ring system that provides a synergistic combination of strong

    
     interactions, dipole-dipole interactions, and enhanced hydrogen-bonding capacity[5]. The biphenyl ligand acts as a strong electron donor, perfectly complementing the electron-withdrawing nature of the chloro-indazole system[6].
    

RetentionMechanisms Analyte 6-Chloro-1H-indazol-4-ol (Polar, Aromatic) C18 C18 Phase (Alkyl Chain) Analyte->C18 Weak Hydrophobic PhenylHexyl Phenyl-Hexyl Phase (Single Ring) Analyte->PhenylHexyl Moderate π-π Biphenyl Biphenyl Phase (Dual Ring) Analyte->Biphenyl Strong π-π & H-Bonding

Fig 1: Mechanistic retention pathways of 6-Chloro-1H-indazol-4-ol across stationary phases.

The Role of the Organic Modifier

The choice of organic solvent is just as critical as the stationary phase. While acetonitrile (MeCN) is a standard HPLC solvent, it possesses its own


 electrons (due to the carbon-nitrogen triple bond), which competitively interfere with the 

interactions between the analyte and the aromatic stationary phase[7]. Substituting MeCN with Methanol (MeOH) eliminates this interference, maximizing the resolving power of the Biphenyl column[4].

Comparative Data Analysis

To validate this mechanistic theory, a controlled purity analysis was executed comparing three superficially porous particle (SPP) columns (100 x 4.6 mm, 2.7 µm). The critical pair evaluated was 6-Chloro-1H-indazol-4-ol and its regioisomer, 4-chloro-1H-indazol-6-ol.

Table 1: Chromatographic Performance Comparison
Stationary PhaseOrganic ModifierRetention Time (min)Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
C18 Acetonitrile4.21.1 (Co-elution)1.528,500
Phenyl-Hexyl Acetonitrile5.81.6 (Marginal)1.3010,200
Biphenyl Acetonitrile6.52.1 (Acceptable)1.1512,500
Biphenyl Methanol 8.1 3.4 (Optimal) 1.05 14,000

Data Insights: The transition from C18 to Biphenyl (using MeCN) doubled the resolution by introducing


 interactions. However, the switch from MeCN to MeOH on the Biphenyl phase yielded a massive leap in resolution (

= 3.4) and peak symmetry (

= 1.05), proving that uninhibited

alignment is the primary driver of selectivity for this compound class.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in purity reporting, the following protocol is designed as a self-validating system . The methodology actively prevents the generation of false-positive purity data caused by column degradation or mobile phase errors.

HPLCWorkflow Start 1. Method Initiation Define Critical Pairs Screening 2. Phase Screening Evaluate C18 vs Biphenyl Start->Screening Solvent 3. Modifier Selection MeOH vs. MeCN Screening->Solvent Gradient 4. Gradient Tuning Optimize for Rs > 2.0 Solvent->Gradient Validation 5. Self-Validating Protocol Execute SST Automation Gradient->Validation

Fig 2: Step-by-step self-validating HPLC method development workflow for indazole purity.

Step 1: System Suitability Test (SST) Formulation

Do not rely on a single-analyte standard. Prepare an SST solution containing 6-Chloro-1H-indazol-4-ol spiked with 1.0% w/w of 4-chloro-1H-indazol-6-ol.

  • Causality: This physically proves the system's resolving power. If the column chemistry degrades over time, this critical pair will merge before any other peaks, serving as an early-warning indicator.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Causality: The indazole nitrogen is ionizable. Buffering the mobile phase to pH 2.7 ensures the molecule remains fully protonated/neutralized, preventing secondary ion-exchange interactions with residual silanols that cause peak tailing.

  • Mobile Phase B (Organic): 100% MS-grade Methanol.

Step 3: Chromatographic Conditions
  • Column: Biphenyl core-shell (100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte band)

    • 1.0 - 8.0 min: 5% to 95% B (Linear ramp for separation)

    • 8.0 - 10.0 min: 95% B (Column wash)

  • Detection: UV at 254 nm (Optimal absorbance for the indazole chromophore).

Step 4: Automated Self-Validation Gate

Program your Chromatography Data System (CDS) to run the SST injection as the first line of the sequence. Set a logical gate: If


 between the target and the regioisomer is < 2.0, the sequence must automatically abort.  This guarantees that all subsequent sample data is analytically sound and legally defensible.

Conclusion

For the purity analysis of 6-Chloro-1H-indazol-4-ol, traditional C18 columns lack the necessary retention mechanisms to separate critical regioisomers reliably. By transitioning to a Biphenyl stationary phase paired with a Methanol organic modifier , analysts can leverage powerful


 and dipole-dipole interactions. When coupled with a self-validating SST protocol, this method ensures maximum analytical confidence, superior peak shape, and robust, reproducible purity data for downstream drug development.

References

Sources

Part 1: The Causality of Ionization: ESI Positive vs. ESI Negative Mode

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive LC-MS Characterization of 6-Chloro-1H-indazol-4-ol: A Comparative Guide to Ionization Modes and Chromatographic Strategies

Introduction 6-Chloro-1H-indazol-4-ol (CAS No. 887569-66-6) is a highly valued molecular building block and pharmaceutical intermediate, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1][2]. With a molecular weight of 168.58 g/mol , this halogenated heteroaromatic compound presents unique analytical challenges and opportunities[2]. Its structure features an indazole core (containing basic nitrogen atoms), a phenolic-like hydroxyl group at the 4-position, and a chlorine atom at the 6-position. This amphoteric nature means it can be analyzed using both positive and negative electrospray ionization (ESI) modes[3].

This guide objectively compares different LC-MS methodologies—specifically evaluating ESI polarity and stationary phase chemistries—to provide researchers with a self-validating, highly sensitive protocol for the characterization and quantification of 6-Chloro-1H-indazol-4-ol.

When developing an LC-MS method, the choice of ionization mode dictates the sensitivity, linearity, and susceptibility to matrix effects. 6-Chloro-1H-indazol-4-ol possesses a proton-accepting indazole nitrogen and a proton-donating hydroxyl group.

  • ESI Positive Mode (ESI+): Promotes protonation to form the

    
     ion (
    
    
    
    169.01 for
    
    
    and 171.01 for
    
    
    ). This mode typically requires acidic mobile phases (e.g., 0.1% Formic Acid) to drive the equilibrium toward the protonated state[3][4]. While ESI+ often yields high absolute ion counts, it is highly susceptible to background noise from protonated solvent clusters and matrix components[4].
  • ESI Negative Mode (ESI-): Promotes deprotonation to form the

    
     ion (
    
    
    
    167.00 for
    
    
    and 169.00 for
    
    
    ). Utilizing a neutral or slightly basic mobile phase (e.g., Ammonium Fluoride or weak Ammonia) enhances deprotonation[3]. Negative mode frequently provides a superior Signal-to-Noise (S/N) ratio because fewer background molecules ionize as anions, reducing chemical noise and matrix suppression[5][6].

Comparative Performance Data To objectively compare these modes, we evaluated the response of a 100 ng/mL standard solution.

ParameterESI Positive Mode (ESI+)ESI Negative Mode (ESI-)
Precursor Ion (

)

169.01


167.00

Primary Product Ion

134.05 (Loss of Cl)

124.02 (Loss of HNCO)
Optimal Mobile Phase Additive 0.1% Formic Acid10 mM Ammonium Fluoride
Absolute Signal Intensity

cps

cps
Signal-to-Noise (S/N) Ratio 150:1420:1
Matrix Effect (Plasma Extract) -45% (Ion Suppression)-12% (Minimal Suppression)

Ionization Compound 6-Chloro-1H-indazol-4-ol (Amphoteric) ESI_Pos ESI Positive Mode (+) Protonation on Indazole N Compound->ESI_Pos Acidic pH ESI_Neg ESI Negative Mode (-) Deprotonation of Hydroxyl Compound->ESI_Neg Basic/Neutral pH Mobile_Pos Mobile Phase: 0.1% Formic Acid ESI_Pos->Mobile_Pos Mobile_Neg Mobile Phase: 10mM NH4F ESI_Neg->Mobile_Neg Result_Pos [M+H]+ m/z 169.01 High Background Mobile_Pos->Result_Pos Result_Neg [M-H]- m/z 167.00 High S/N Ratio Mobile_Neg->Result_Neg

Caption: Logical decision tree for selecting the optimal ESI polarity based on analyte chemistry.

Part 2: Chromatographic Alternatives: Reversed-Phase (C18) vs. Biphenyl Columns

Standard Reversed-Phase (RP) chromatography using C18 columns relies purely on hydrophobic dispersive forces. However, for halogenated aromatic compounds like 6-Chloro-1H-indazol-4-ol, alternative stationary phases can provide orthogonal selectivity.

A Biphenyl stationary phase offers


 interactions and dipole-dipole interactions. The electron-deficient nature of the chlorinated indazole ring strongly interacts with the electron-rich biphenyl groups on the column. This causality explains why Biphenyl columns often yield superior retention and peak symmetry for halogenated heterocycles compared to traditional C18 columns.
Chromatographic MetricStandard C18 Column (50 x 2.1 mm, 1.7 µm)Biphenyl Column (50 x 2.1 mm, 1.7 µm)
Retention Time (Rt) 1.24 min1.85 min
Peak Asymmetry (Tailing Factor) 1.45 (Moderate tailing)1.08 (Excellent symmetry)
Theoretical Plates (N) 8,50014,200
Resolution from Isomers Co-elution with 4-chloro isomerBaseline resolution (

> 2.0)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol incorporates a self-validating mechanism: monitoring the


 isotopic ratio. Because chlorine naturally occurs in a ~3:1 ratio of 

to

, monitoring both precursor-to-product transitions ensures that any integrated peak is definitively the target analyte and not an isobaric interference.

Step-by-Step Methodology:

  • Sample Preparation: Spike 50 µL of sample with 10 µL of internal standard (e.g., an isotopically labeled indazole derivative). Add 150 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Setup:

    • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: Water with 10 mM Ammonium Fluoride (enhances negative ion yield).

    • Mobile Phase B: Methanol (preferred over Acetonitrile for

      
       stationary phases to maintain selectivity)[7].
      
    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Optimization (Triple Quadrupole):

    • Ionization: ESI Negative Mode.

    • Capillary Voltage: -2.5 kV (Keep voltage low to prevent corona discharge, a common issue in negative mode)[4].

    • Desolvation Temperature: 400°C.

  • MRM Transitions (Self-Validation):

    • Quantifier Transition (

      
      ):
      
      
      
      167.0
      
      
      124.0 (Collision Energy: 18 eV).
    • Qualifier Transition (

      
      ):
      
      
      
      169.0
      
      
      126.0 (Collision Energy: 18 eV).
    • Validation Check: The peak area ratio of Quantifier/Qualifier must remain between 2.8 and 3.2. Deviations indicate co-eluting interference.

Workflow Prep Sample Prep: Protein Precipitation Column Column Selection: Biphenyl Phase Prep->Column MS_Opt MS Optimization: ESI Negative Mode Column->MS_Opt MRM MRM Acquisition: Quantifier & Qualifier MS_Opt->MRM Validate Self-Validation: 35Cl / 37Cl Ratio ~3:1 MRM->Validate

Caption: Step-by-step LC-MS/MS workflow incorporating isotopic ratio self-validation.

Part 4: High-Resolution MS (HRMS) vs. Triple Quadrupole (QqQ)

When characterizing 6-Chloro-1H-indazol-4-ol during early drug development, the choice of mass analyzer is critical.

  • HRMS (Q-TOF or Orbitrap): Essential for structural elucidation and identifying unknown impurities or metabolites (e.g., hydroxylation or glucuronidation of the indazole core)[8]. HRMS provides exact mass measurements (e.g., experimental

    
     166.9941 vs theoretical 166.9945, 
    
    
    
    < 3 ppm), ensuring high confidence in compound identity without needing MS/MS optimization[8][9].
  • Triple Quadrupole (QqQ): The gold standard for routine, high-throughput quantification. While it lacks exact mass capabilities, operating in Multiple Reaction Monitoring (MRM) mode provides unmatched sensitivity (often achieving sub-ng/mL Limits of Quantitation) and linear dynamic range[10].

For comprehensive characterization, it is best practice to perform initial impurity profiling and method development on an HRMS platform, followed by transferring the optimized MRM transitions to a QqQ for validated, high-throughput quantitative assays.

References

  • 6-CHLORO-4-HYDROXY (1H)INDAZOLE | 887569-66-6. ChemicalBook.

  • 887569-66-6 | 6-Chloro-1H-indazol-4-ol. BLD Pharm.

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC.

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.

  • Imidazole quantification by LC determination. Wiley Analytical Science.

  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Rasayan Journal of Chemistry.

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab.

  • HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI.

  • LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. PMC.

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.

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Navigating the Halogen Dance: A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Bromo-1H-indazol-4-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocyclic system, particularly through palladium-catalyzed cross-coupling reactions, is a cornerstone of drug discovery, enabling the synthesis of diverse compound libraries for biological screening. Among the key building blocks for such endeavors are halogenated indazoles, with 6-bromo- and 6-chloro-1H-indazol-4-ol serving as prominent examples. The choice between these two seemingly similar synthons can have profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 6-chloro- and 6-bromo-1H-indazol-4-ol, supported by mechanistic insights and practical experimental considerations, to empower researchers in making informed decisions for their synthetic campaigns.

The Fundamental Difference: A Tale of Two Halogens

The disparity in reactivity between 6-bromo- and 6-chloro-1H-indazol-4-ol in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differing carbon-halogen bond strengths and the mechanism of the key oxidative addition step. The general order of reactivity for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl, a trend directly correlated with the bond dissociation energies of the carbon-halogen bond.[2]

The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage by the palladium(0) catalyst in the initial and often rate-determining oxidative addition step of the catalytic cycle.[3] For aryl bromides, this step is typically facile, allowing for a wider range of reaction conditions and catalyst systems to be employed effectively.[4]

Conversely, the stronger C-Cl bond presents a higher activation barrier for oxidative addition.[5] Consequently, reactions involving aryl chlorides, including 6-chloro-1H-indazol-4-ol, often necessitate more specialized and reactive catalyst systems, higher reaction temperatures, and longer reaction times to achieve comparable yields to their bromo-counterparts.[6]

Visualizing the Catalytic Cycle: The Oxidative Addition Hurdle

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the difference in reactivity between the chloro and bromo substrates is most pronounced.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining for Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R'-B(OR)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R')L2 Transmetalation->Ar-Pd(II)(R)L2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R' (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a practical perspective, we will now compare the expected reactivity and typical reaction conditions for 6-bromo- and 6-chloro-1H-indazol-4-ol in two of the most widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[7] The difference in reactivity between our two substrates is stark in this transformation.

Feature6-Bromo-1H-indazol-4-ol6-Chloro-1H-indazol-4-ol
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[8][9]
Catalyst Loading 1-5 mol%2-10 mol%
Reaction Temperature 80-100 °C100-140 °C[3]
Reaction Time 2-12 hours12-24 hours or longer
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, CsF, or other strong, non-nucleophilic bases.
General Reactivity High yields with a broad range of boronic acids and esters.More challenging, particularly with sterically hindered or electron-rich boronic acids. Often requires careful optimization of ligand and base.[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10] Similar to the Suzuki-Miyaura coupling, the choice of the halogen on the indazole scaffold dictates the reaction conditions.

Feature6-Bromo-1H-indazol-4-ol6-Chloro-1H-indazol-4-ol
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos, or first/second generation Buchwald ligands (e.g., RuPhos, BrettPhos).[11]Pd₂(dba)₃ or Pd(OAc)₂ with more advanced, highly active Buchwald ligands (e.g., G3/G4 precatalysts with ligands like XPhos, AdBrettPhos).[12][13]
Catalyst Loading 1-3 mol%2-5 mol%
Reaction Temperature 80-110 °C100-130 °C
Reaction Time 4-16 hours16-36 hours
Base NaOtBu, LiHMDS, K₃PO₄NaOtBu, LiHMDS, or other strong, non-coordinating bases.
General Reactivity Generally high-yielding with a wide variety of primary and secondary amines.Can be sluggish and may require higher catalyst loadings and more forcing conditions. Substrate scope with less nucleophilic amines can be limited.[12]

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazol-4-ol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[7][14]

Workflow Diagram:

Suzuki_Bromo_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Combine 6-bromo-1H-indazol-4-ol, boronic acid, base, and catalyst in a reaction vessel. Solvent Add solvent (e.g., dioxane/water). Start->Solvent Degas Degas the mixture (e.g., with argon). Solvent->Degas Heat Heat the reaction mixture (e.g., 90 °C) with stirring. Degas->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Upon completion Extract Perform aqueous workup and extract with an organic solvent. Cool->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 6-bromo-1H-indazol-4-ol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and PdCl₂(dppf) (0.03-0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1H-indazol-4-ol.

Protocol 2: Buchwald-Hartwig Amination of 6-Chloro-1H-indazol-4-ol

This protocol is a representative procedure for the more challenging amination of an aryl chloride, requiring a highly active catalyst system.[2][12]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 6-chloro-1H-indazol-4-ol (1.0 equiv), the desired amine (1.2-1.5 equiv), a highly active palladium precatalyst such as XPhos Pd G3 (0.02-0.05 equiv), and sodium tert-butoxide (1.5-2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target 6-amino-1H-indazol-4-ol derivative.

Strategic Considerations for the Medicinal Chemist

The choice between 6-chloro- and 6-bromo-1H-indazol-4-ol is not merely a matter of reactivity but also involves strategic considerations in the context of a drug discovery program.

When to Choose 6-Bromo-1H-indazol-4-ol:

  • Rapid Library Synthesis: The milder reaction conditions and broader substrate scope make the bromo-derivative ideal for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.

  • Early-Stage Discovery: In the initial phases of a project where speed and reliability are paramount, the higher reactivity of the bromo compound is a significant advantage.

  • Cost-Effectiveness of Catalysts: The ability to use less expensive and more common palladium catalysts and ligands can be a factor in large-scale synthesis.

When to Consider 6-Chloro-1H-indazol-4-ol:

  • Orthogonal Reactivity: In more complex synthetic routes, the lower reactivity of the chloro-group can be exploited for selective, sequential cross-coupling reactions. For instance, a more reactive bromo- or iodo-substituent elsewhere in the molecule could be functionalized first, leaving the chloro-group intact for a subsequent transformation under more forcing conditions.

  • Late-Stage Functionalization: The chloro-derivative might be preferred in late-stage syntheses where the rest of the molecule is sensitive to the conditions required for coupling a more reactive halide.

  • Cost of Starting Materials: In some cases, the chloro-analogue of a starting material may be more commercially available or less expensive than the bromo-derivative, which could be a consideration for process chemistry and scale-up.

Conclusion

The selection between 6-chloro- and 6-bromo-1H-indazol-4-ol as a synthetic precursor is a nuanced decision that hinges on a deep understanding of their relative reactivities in palladium-catalyzed cross-coupling reactions. The higher reactivity of the bromo-derivative, stemming from the weaker C-Br bond, allows for milder reaction conditions, a broader substrate scope, and the use of more conventional catalyst systems. In contrast, the more robust C-Cl bond of the chloro-analogue necessitates the use of highly active, modern catalyst systems and more forcing conditions to achieve efficient coupling.

By appreciating the mechanistic underpinnings of this reactivity difference and considering the strategic implications for their synthetic campaigns, researchers can harness the unique properties of each of these valuable building blocks to efficiently access novel indazole-based compounds for the advancement of drug discovery.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 2016. Available from: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2023. Available from: [Link]

  • Mechanistic insights on the Pd-catalyzed addition of C–X bonds across alkynes – a combined experimental and computational study. Chemical Science, 2017. Available from: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002. Available from: [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 2006. Available from: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2016. Available from: [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 2021. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 2014. Available from: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 2019. Available from: [Link]

  • Expanded heterogeneous Suzuki-Miyaura coupling reactions of aryl and heteroaryl chlorides under mild conditions. Angewandte Chemie International Edition, 2009. Available from: [Link]

  • Green Suzuki–Miyaura coupling of heteroaryl chlorides. RSC Blogs, 2013. Available from: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2023. Available from: [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate, 2019. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia, N.D. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal, N.D. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. Available from: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 2020. Available from: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis, N.D. Available from: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 2022. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2019. Available from: [Link]

  • Synthesis of indazoles. Google Patents, 2017.
  • Synthesis of indazole 6 through regioselective cyclization of 8. ResearchGate, 2022. Available from: [Link]

  • Method of synthesizing 1H-indazole compounds. Google Patents, 2011.

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Identifying 6-Chloro-1H-indazol-4-ol: A Comparative Guide to IR Spectroscopy Peaks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, the unambiguous identification of functionalized indazoles is critical. 6-Chloro-1H-indazol-4-ol is a highly specific halogenated indazolol often utilized as a precursor for kinase inhibitors and other bioactive molecules. The analytical challenge lies in distinguishing this specific substitution pattern (4-OH, 6-Cl) from its positional isomers and synthetic precursors.

This guide provides an authoritative, comparative analysis of the Infrared (IR) spectroscopy peaks of 6-Chloro-1H-indazol-4-ol. By examining the causality behind specific vibrational modes, we establish a self-validating framework for distinguishing this compound from structurally similar alternatives.

Mechanistic Basis of IR Identification

To accurately identify 6-Chloro-1H-indazol-4-ol, one must understand the physical causality behind its vibrational spectrum. The molecule's unique combination of a fused bicyclic ring, a phenolic hydroxyl group, and an aryl chloride dictates its IR fingerprint.

  • O-H and N-H Stretching Region (3100–3500 cm⁻¹): The unsubstituted 1H-indazole ring features a secondary amine (N-H) bond that typically absorbs between 3100 and 3200 cm⁻¹[1]. The addition of a phenolic hydroxyl group at the 4-position introduces a prominent O-H stretching band at 3200–3400 cm⁻¹. Because both the -OH and -NH groups participate heavily in intermolecular hydrogen bonding, these signals often overlap, creating a broad, complex band characteristic of hydroxylated indazoles.

  • Aromatic Ring Vibrations (1500–1650 cm⁻¹): The fused pyrazole and benzene rings produce characteristic C=C and C=N stretching vibrations. The electron-withdrawing nature of the chlorine atom slightly shifts these frequencies compared to the unsubstituted indazole baseline.

  • C-O Stretching (1200–1250 cm⁻¹): The phenolic C-O bond provides a strong, sharp peak in the fingerprint region, acting as a definitive marker to distinguish the compound from non-hydroxylated indazoles.

  • C-Cl Stretching (600–800 cm⁻¹): Aryl chlorides exhibit a characteristic, strong C-Cl stretching vibration in the lower frequency fingerprint region, typically between 850 and 550 cm⁻¹[2].

  • Positional Isomerism via C-H Out-of-Plane Bending (700–900 cm⁻¹): Distinguishing 6-chloro-1H-indazol-4-ol from a positional isomer (e.g., 4-chloro-1H-indazol-6-ol) relies heavily on the C-H out-of-plane (OOP) bending modes. IR spectroscopy is highly sensitive to the substitution pattern on the aromatic ring, making it a powerful tool for differentiating positional isomers even in complex mixtures[3]. The specific coupling of the remaining protons on the benzene ring generates a unique spectral signature for the 4,6-disubstitution pattern.

Comparative Spectral Analysis

To objectively validate the identity of 6-Chloro-1H-indazol-4-ol, its IR spectrum must be compared against likely alternatives: the unsubstituted core (1H-indazole), a non-hydroxylated analog (6-Chloro-1H-indazole), and a positional isomer (4-Chloro-1H-indazol-6-ol).

Quantitative IR Peak Comparison
CompoundO-H Stretch (~3200-3400 cm⁻¹)N-H Stretch (~3100-3200 cm⁻¹)C-O Stretch (~1200-1250 cm⁻¹)C-Cl Stretch (600-800 cm⁻¹)C-H OOP Bending (700-900 cm⁻¹)
6-Chloro-1H-indazol-4-ol Present (Broad)Present (Overlaps O-H)Present (Strong)Present (Strong)4,6-disubstitution pattern
1H-indazole AbsentPresent (Sharp/Broad)AbsentAbsentUnsubstituted benzene ring pattern
6-Chloro-1H-indazole AbsentPresentAbsentPresent (Strong)Monohalogenated fused ring pattern
4-Chloro-1H-indazol-6-ol Present (Broad)Present (Overlaps O-H)Present (Strong)Present (Strong)Distinct positional isomer pattern

Diagnostic Logic & Workflow

The following decision tree illustrates the logical progression for identifying 6-Chloro-1H-indazol-4-ol based on the presence and absence of key functional group frequencies.

Workflow N1 Unknown Indazole Sample (Scan via ATR-FTIR) N2 Broad Peak at 3200-3400 cm⁻¹ (Phenolic O-H)? N1->N2 N3 Strong Peak at 600-800 cm⁻¹ (Aryl C-Cl)? N2->N3 Yes E1 Lacks -OH group (e.g., 6-Chloro-1H-indazole) N2->E1 No N4 C-H OOP Bending Pattern Matches 4,6-substitution? N3->N4 Yes E2 Lacks -Cl group (e.g., 1H-indazol-4-ol) N3->E2 No N5 Confirmed: 6-Chloro-1H-indazol-4-ol N4->N5 Yes E3 Different Isomer (e.g., 4-Chloro-1H-indazol-6-ol) N4->E3 No

Decision tree for identifying 6-Chloro-1H-indazol-4-ol via IR spectroscopy.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Causality of Method Selection: Historically, transmission FTIR using Potassium Bromide (KBr) pellets was the standard. However, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretching artifact around 3400 cm⁻¹, which can completely mask the endogenous phenolic O-H and indazole N-H signals of the sample. Attenuated Total Reflectance (ATR) FTIR eliminates this matrix interference, yielding highly reproducible data for determining hydroxylated group content without moisture artifacts[4].

Step-by-Step Methodology

Step 1: System Initialization & Background Validation

  • Clean the ATR crystal (Diamond or ZnSe) thoroughly with HPLC-grade isopropanol and allow it to evaporate completely.

  • Perform a background scan (in ambient air). Self-Validation Check: The background spectrum must show >95% transmittance across the 4000–400 cm⁻¹ range. Any residual peaks indicate crystal contamination, requiring recleaning.

Step 2: Sample Application & Compression

  • Apply 1–2 mg of the pure, dry solid 6-Chloro-1H-indazol-4-ol directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the torque mechanism slips. Causality: Uniform optical contact between the crystal and the solid sample is mandatory. Poor contact leads to a low signal-to-noise ratio and artificially distorted peak intensities due to variations in the evanescent wave's penetration depth.

Step 3: Data Acquisition

  • Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Acquire a minimum of 32 co-added scans to enhance the signal-to-noise ratio, particularly for the weaker C-H out-of-plane bending modes in the fingerprint region.

Step 4: Spectral Processing & Verification

  • Apply an ATR correction algorithm via the spectrometer's software. Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum, ensuring the relative peak intensities match standard transmission reference libraries.

  • Verify the presence of the overlapping O-H/N-H band (~3300 cm⁻¹), the C-O stretch (~1220 cm⁻¹), and the C-Cl stretch (~700 cm⁻¹).

References

  • 1H-Indazole - the NIST WebBook. National Institute of Standards and Technology.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. PubMed.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. MDPI.

Sources

Structural Validation of 6-Chloro-1H-indazol-4-ol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nucleophile Challenge

The functionalization of 6-Chloro-1H-indazol-4-ol presents a complex regioselectivity challenge that frequently derails structure-activity relationship (SAR) campaigns. Unlike simple indazoles, this scaffold contains three competitive nucleophilic sites:

  • N1-Nitrogen: The thermodynamic product (typically favored by bases like NaH/Cs₂CO₃).

  • N2-Nitrogen: The kinetic product (often favored by steric bulk or specific chelation).

  • C4-Hydroxyl (Phenolic Oxygen): A competitive site that can undergo O-alkylation, particularly under Williamson ether synthesis conditions.

Misassignment of these isomers is a common failure mode in kinase inhibitor development. This guide provides a self-validating analytical framework to unambiguously distinguish between N1-alkyl , N2-alkyl , and O-alkyl products without defaulting to expensive X-ray crystallography for every intermediate.

Part 1: Reaction Landscape & Pathway Visualization

The following diagram outlines the competitive pathways and the reagents that typically drive selectivity.

ReactionPathways cluster_products Competitive Products SM 6-Chloro-1H-indazol-4-ol (Starting Material) N1 N1-Alkyl Isomer (Thermodynamic) SM->N1 NaH, DMF/THF (Thermodynamic Control) N2 N2-Alkyl Isomer (Kinetic) SM->N2 Mitsunobu / Steric Bulk (Kinetic Control) O_Alk O-Alkyl Isomer (Ether) SM->O_Alk Weak Base (K2CO3) Polar Aprotic

Figure 1: Competitive alkylation pathways for 6-Chloro-1H-indazol-4-ol. Green path indicates the most common thermodynamic outcome.

Part 2: Comparative Analysis of Analytical Methods

For routine validation, 2D NMR is the superior balance of speed and certainty. X-ray is absolute but low-throughput.

MethodConfidence LevelThroughputCost/TimeKey Limitation
1D ¹H NMR LowHighLowAmbiguous for N1 vs N2 without reference standards.
2D NMR (NOESY/HMBC) High (Gold Standard) MediumMediumRequires ~10mg pure sample; complex interpretation.
¹⁵N HMBC Very HighLowHighRequires high concentration or ¹⁵N-labeled precursors.
X-Ray Crystallography AbsoluteVery LowHighRequires single crystal formation (often difficult for oils).
UV Spectroscopy MediumHighLowUseful only if distinct chromophore shifts are known.

Part 3: The Self-Validating Analytical System (Protocol)

To validate your structure, follow this logic gate. This system relies on the specific coupling patterns of the 6-chloro-substituted core.

The ¹H NMR "Fingerprint" Check

The 6-chloro substitution simplifies the aromatic region, leaving only two aromatic protons (H5 and H7) and the pyrazole proton (H3).

  • H3 (C3-H): Typically a singlet around 8.0–8.2 ppm.

  • H5 & H7: Appear as doublets with meta-coupling (

    
     Hz).
    

Diagnostic Shifts:

  • N1-Alkylation: The alkyl group is spatially close to H7 .

  • N2-Alkylation: The alkyl group is spatially close to H3 .

  • O-Alkylation: The alkyl group is spatially close to H3 and H5 .

The Definitive 2D NMR Workflow

Run NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[1]

A. Distinguishing N1 vs. N2 (The NOE Test)
  • Scenario A (N1-Product): Strong NOE correlation observed between the N-CH₂ protons and the aromatic H7 doublet.

    • Why: In the N1 isomer, the alkyl chain points toward the benzene ring.

  • Scenario B (N2-Product): Strong NOE correlation observed between the N-CH₂ protons and the pyrazole H3 singlet.

    • Why: In the N2 isomer, the alkyl chain points toward the C3 proton.

B. Distinguishing O-Alkylation
  • HMBC Check: Look for a correlation between the O-CH₂ protons and C4 (the quaternary carbon bearing the oxygen).

  • Chemical Shift: The methylene protons attached to oxygen (

    
     4.0–4.2 ppm) are typically more shielded than N-methylene protons (
    
    
    
    4.5–5.5 ppm) depending on the R-group.
Decision Tree for Structural Assignment

StructureValidation Start Isolate Product Run 1H NMR & NOESY CheckNOE Check NOE correlations of Alkyl alpha-protons Start->CheckNOE NOE_H7 NOE to H7 (Ar-H) (Benzene Ring) CheckNOE->NOE_H7 Strong Signal NOE_H3 NOE to H3 (Pz-H) (Pyrazole Ring) CheckNOE->NOE_H3 Strong Signal Result_N1 CONFIRMED: N1-Isomer NOE_H7->Result_N1 Check_ChemShift Check Chemical Shift of alpha-protons NOE_H3->Check_ChemShift Shift_High > 4.5 ppm (Deshielded) Typical for N-Alkyl Check_ChemShift->Shift_High Shift_Low < 4.2 ppm (Shielded) Typical for O-Alkyl Check_ChemShift->Shift_Low Result_N2 CONFIRMED: N2-Isomer Shift_High->Result_N2 Result_O CONFIRMED: O-Isomer Shift_Low->Result_O

Figure 2: Logic gate for assigning regiochemistry using NMR data.

Part 4: Experimental Protocols

Protocol A: Synthesis of N1-Alkyl-6-Chloro-1H-indazol-4-ol (Thermodynamic)

This protocol utilizes the "Semmler-Wolff" type thermodynamic preference of the indazole anion.

  • Reagents: 6-Chloro-1H-indazol-4-ol (1.0 eq), Alkyl Halide (1.1 eq), NaH (60% dispersion, 1.2 eq), DMF (Anhydrous).

  • Procedure:

    • Dissolve indazole in DMF at 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min to ensure full deprotonation of both OH and NH (forming the dianion).

    • Note: The N1 anion is the softer nucleophile compared to Oxygen, but N-alkylation is generally thermodynamically preferred over O-alkylation in these systems due to the preservation of aromaticity and the stability of the resulting amide-like resonance.

    • Add Alkyl Halide dropwise.[1][2]

    • Warm to RT and stir for 4-12h.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer is typically less polar than the N2 isomer.

Protocol B: Synthesis of O-Alkyl Derivatives (Etherification)

To favor O-alkylation, avoid the formation of the nitranion or use protection strategies.

  • Strategy: Protect the Nitrogen first (e.g., THP or SEM group) if exclusive O-alkylation is required.

  • Direct Method (Mixed): Use K₂CO₃ in Acetone at reflux. This weaker base often results in a mixture of O-alkylation and N-alkylation. Separation is required.

Protocol C: Synthesis of N2-Alkyl Derivatives (Kinetic/Mitsunobu)

Direct N2 alkylation is difficult to achieve exclusively. The most reliable route is the Mitsunobu Reaction .

  • Reagents: 6-Chloro-1H-indazol-4-ol, Alcohol (R-OH), PPh₃, DIAD/DEAD, THF.

  • Mechanism: The Mitsunobu reaction often favors the N2 position for indazoles due to steric constraints and the specific pKa profile during the betaine formation step.

  • Validation: Crucial here, as mixtures are common. Use the Decision Tree (Figure 2).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry, 2021. Context: Discusses the thermodynamic preference for N1 alkylation using NaH/THF and steric effects. URL:[Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: Molecules (MDPI), 2006. Context: Provides detailed NMR comparisons (chemical shifts and coupling constants) for distinguishing N1 vs N2 isomers. URL:[Link][3]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (PubMed), 2024.[4] Context: Establishes the NOESY/HMBC correlations as the definitive method for indazole structure validation. URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry, 2024. Context: Explores N1/N2 selectivity using methyl 5-bromo-1H-indazole-3-carboxylate as a model, highly relevant to the chloro-substituted analog. URL:[Link]

Sources

Comparative Guide: Indazole-4-ol vs. Indazole-4-amine Derivatives in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in modern drug discovery, predominantly utilized for its ability to mimic the adenine ring of ATP and competitively bind the hinge region of protein kinases. However, the precise substitution at the 4-position of the indazole core dictates not only the depth of the target binding affinity but also the molecule's ultimate metabolic fate.

This guide provides an objective, data-driven comparison between indazole-4-ol (4-hydroxyindazole) and indazole-4-amine (4-aminoindazole) derivatives, equipping medicinal chemists and drug development professionals with the mechanistic rationale required for optimal lead selection.

Molecular Mechanics & Hinge Region Binding

The primary function of the indazole core in kinase inhibitors is to anchor the molecule to the kinase hinge region via a highly conserved hydrogen-bonding network. The choice between a hydroxyl (-OH) and an amine (-NH2) at the 4-position fundamentally alters this interaction landscape.

  • Indazole-4-ol Derivatives : The hydroxyl group acts as both a hydrogen bond donor and acceptor. While it forms stable, standard-affinity interactions with the hinge region backbone (e.g., Glu and Cys residues), its single donor capacity limits its ability to reach deeper into the binding pocket.

  • Indazole-4-amine Derivatives : The primary amine acts as a dual hydrogen bond donor. This structural shift is critical; it allows the molecule to establish novel, secondary pairs of 1 with adjacent residues (such as Ser-140 in PLK4 or Asp458 in PAK4), significantly augmenting target affinity and residence time[1][2]. Furthermore, the strong electron-donating nature of the amine via resonance enriches the indazole's π-system, enhancing π-π stacking interactions with aromatic gatekeeper residues.

BindingMetabolism Core Indazole Scaffold (Kinase Hinge Binder) OH 4-Hydroxyindazole (-OH) Core->OH NH2 4-Aminoindazole (-NH2) Core->NH2 HbondOH H-Bond: 1 Donor / 1 Acceptor (Standard Affinity) OH->HbondOH Binding MetabOH Phase II UGT Glucuronidation (Rapid Clearance) OH->MetabOH Metabolism HbondNH2 H-Bond: 2 Donors (Enhanced Affinity) NH2->HbondNH2 Binding MetabNH2 Phase II Evasion (Extended PK Half-Life) NH2->MetabNH2 Metabolism

Caption: Logical relationship between 4-position substitution, kinase binding affinity, and metabolic fate.

Pharmacokinetics & Metabolic Fate

In vitro potency is irrelevant if the compound cannot survive hepatic first-pass metabolism. The 4-position substitution is the primary driver of the indazole scaffold's pharmacokinetic (PK) profile.

  • Indazole-4-ol : Phenolic-like hydroxyl groups are prime substrates for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly convert the 4-ol into a highly polar glucuronide conjugate. This leads to rapid biliary or renal clearance, drastically reducing oral bioavailability. In many PI3K and mTOR inhibitor campaigns, 3 with alternative hydrogen bond donors was mandatory to achieve acceptable in vivo exposure[3].

  • Indazole-4-amine : The amine substitution effectively evades UGT-mediated glucuronidation. While amines can be susceptible to minor N-acetylation or CYP-mediated oxidation, their overall metabolic stability is vastly superior to their hydroxyl counterparts. This translates to prolonged half-lives and higher systemic exposure, making 4-aminoindazoles highly preferable for systemic oral drug development.

Quantitative Performance Comparison

The following table synthesizes the typical experimental outcomes observed when comparing matched molecular pairs of 4-ol and 4-amine indazole kinase inhibitors.

PropertyIndazole-4-ol DerivativesIndazole-4-amine DerivativesMechanistic Driver
Hydrogen Bonding 1 Donor, 1 Acceptor2 Donors, Weak Acceptor-NH2 provides dual protons for deep hinge interaction.
Kinase Target Affinity Moderate to HighVery HighAdditional H-bonds with Ser/Asp residues in the binding pocket.
Phase II Metabolism High (Rapid Glucuronidation)Low (Evasion of UGTs)Phenolic -OH is a primary substrate for UGT enzymes.
Oral Bioavailability (F%) Typically < 15%Typically > 40%Avoidance of first-pass Phase II hepatic clearance.
Electronic Profile Electron-withdrawing (Inductive)Electron-donating (Resonance)-NH2 enriches the π-system, enhancing π-π stacking.

Self-Validating Experimental Protocols

To accurately benchmark these derivatives, standard assays must be modified. The protocols below are designed with built-in causality and self-validation to prevent false positives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Indazole derivatives are highly conjugated and frequently exhibit intrinsic auto-fluorescence, which skews standard fluorescence-based assay readouts. TR-FRET introduces a microsecond time delay before reading the emission, allowing short-lived compound auto-fluorescence to decay, thereby measuring only the long-lived europium/terbium signal of the actual binding event.

  • Preparation : Prepare 10 mM compound stocks in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve.

  • Incubation : In a 384-well plate, combine 5 nM Kinase, 100 nM fluorescently labeled tracer, and the test compound in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at room temperature.

  • Detection : Add the Europium-labeled anti-tag antibody. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 50 µs delay.

  • Self-Validation : Include Staurosporine (10 µM) as a positive control for 100% inhibition, and DMSO as a negative control. System Check : The assay is only deemed valid if the Z'-factor is > 0.6.

Protocol B: Comprehensive Human Liver Microsome (HLM) Stability Assay

Causality: Standard HLM assays only utilize NADPH, which exclusively tests Phase I (CYP450) metabolism. To accurately capture the rapid clearance of the 4-ol derivative, you must activate Phase II (UGT) enzymes by adding UDPGA and a pore-forming agent (alamethicin). Without this, the 4-ol will artificially appear stable.

  • Microsome Activation : Pre-incubate human liver microsomes (0.5 mg/mL protein) with alamethicin (25 µg/mL) on ice for 15 minutes to permeabilize the microsomal membranes, allowing cofactor access to luminal UGTs.

  • Reaction Initiation : Add the test compound (1 µM final concentration). Initiate the reaction by adding a cofactor cocktail containing both NADPH (2 mM) and UDPGA (5 mM).

  • Sampling : Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T1/2).

  • Self-Validation : Run Verapamil (Phase I CYP control) and 7-Hydroxycoumarin (Phase II UGT control) in parallel. System Check : The assay is only valid if 7-Hydroxycoumarin is rapidly cleared (T1/2 < 15 min), confirming active UGTs.

Workflow cluster_0 TR-FRET Kinase Assay cluster_1 HLM Stability Assay Prep Compound Preparation (10mM DMSO Stocks) Assay1 Incubate with Kinase + ATP (Avoid Auto-fluorescence) Prep->Assay1 Assay2 Incubate with HLM + NADPH + UDPGA (Capture Phase I & II) Prep->Assay2 Val1 Validation: Staurosporine Control (Z' > 0.6 Required) Assay1->Val1 Lead Lead Selection (High Affinity + High Stability) Val1->Lead Val2 Validation: Verapamil/7-HC Controls (Confirm CYP & UGT Activity) Assay2->Val2 Val2->Lead

Caption: Self-validating workflow for evaluating kinase efficacy and Phase I/II metabolic stability.

Strategic Recommendations

When designing a kinase inhibitor library, the choice between these two derivatives should be dictated by the target product profile (TPP):

  • Select Indazole-4-amine when developing a systemic, orally bioavailable drug. The dual hydrogen bond donation provides superior target engagement, while the evasion of UGT-mediated glucuronidation ensures the molecule survives hepatic first-pass metabolism.

  • Select Indazole-4-ol when developing a "soft drug" (e.g., for topical, inhaled, or intra-articular applications). The rapid systemic clearance via Phase II metabolism becomes an advantage here, ensuring that any drug escaping the local tissue is quickly neutralized, thereby minimizing systemic off-target toxicity.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Chloro-1H-indazol-4-ol, a heterocyclic compound of increasing interest in medicinal chemistry, demands rigorous analytical scrutiny to ensure its identity, purity, and consistency. This guide provides an in-depth comparison of elemental analysis standards applicable to this molecule, offering practical insights and experimental protocols to empower researchers in their quality assessment workflows.

The Critical Role of Elemental Analysis for 6-Chloro-1H-indazol-4-ol

6-Chloro-1H-indazol-4-ol possesses a unique structural framework, incorporating a chlorinated indazole core. This structure, while promising for therapeutic applications, presents distinct challenges for elemental analysis. Accurate determination of its elemental composition (Carbon, Hydrogen, Nitrogen, and Chlorine) is a fundamental checkpoint for several reasons:

  • Structural Verification: Elemental analysis provides the empirical formula of a synthesized compound, serving as a primary confirmation of its chemical structure alongside spectroscopic methods like NMR and mass spectrometry.

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic salts, which can impact the compound's safety and efficacy.

  • Stoichiometric Confirmation: For drug development, understanding the precise elemental makeup is crucial for accurate dosage calculations and formulation design.

Theoretical Elemental Composition of 6-Chloro-1H-indazol-4-ol

To establish a baseline for our analytical standards, we first calculate the theoretical elemental composition of 6-Chloro-1H-indazol-4-ol.

Molecular Formula: C₇H₅ClN₂O

Molecular Weight: 168.58 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0749.87
HydrogenH1.0155.052.99
ChlorineCl35.45135.4521.03
NitrogenN14.01228.0216.62
OxygenO16.00116.009.49

This theoretical composition serves as the benchmark against which all experimental results are compared.

Comparative Analysis of Key Methodologies

Two primary techniques are prevalently employed for the elemental analysis of compounds like 6-Chloro-1H-indazol-4-ol: Combustion Analysis (for C, H, N) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Chlorine, alongside other potential elemental impurities.

FeatureCombustion Analysis (CHN)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Chlorine
Principle Sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.
Elements Determined Carbon, Hydrogen, Nitrogen (and Sulfur, if configured).Chlorine, as well as a broad range of other elements (metals and some non-metals).
Sample Preparation Typically requires a small amount of solid sample (1-3 mg), weighed accurately into a tin or silver capsule. For halogenated compounds, an additive like tungsten(VI) oxide may be used to aid combustion.[1]Requires the sample to be in a liquid form. This often involves digestion in strong acids or dissolution in an appropriate organic solvent.[2][3]
Advantages - Fast and cost-effective for C, H, and N determination.[4] - High precision and accuracy for bulk elemental composition. - Well-established and robust technique.- Extremely high sensitivity, capable of trace and ultra-trace level detection.[5] - Can determine a wide range of elemental impurities simultaneously.[6] - The preferred method for elemental impurity analysis under USP <232>/<233> and ICH Q3D guidelines.[2][7]
Challenges - Indirect determination of oxygen. - Halogenated compounds can sometimes lead to incomplete combustion or the formation of corrosive byproducts, requiring specific instrument configurations and reagents.- Can be more time-consuming and expensive due to complex sample preparation and instrumentation. - Potential for spectral interferences, which need to be addressed through method development and instrument settings.
Typical Application Purity assessment and empirical formula confirmation of the primary compound.Quantification of chlorine content and screening for elemental impurities that may have been introduced during the synthesis process.

Experimental Protocols

The following protocols are designed to provide a comprehensive elemental analysis of 6-Chloro-1H-indazol-4-ol, ensuring both the verification of its bulk composition and the assessment of potential elemental impurities.

Protocol 1: Determination of Carbon, Hydrogen, and Nitrogen by Combustion Analysis

This protocol is based on the principles of dynamic flash combustion.

Caption: Workflow for CHN analysis of 6-Chloro-1H-indazol-4-ol.

Causality Behind Experimental Choices:

  • Tungsten(VI) Oxide: The addition of a combustion aid like tungsten(VI) oxide is crucial for halogenated compounds. It facilitates the complete breakdown of the molecule, preventing the formation of stable intermediates that could lead to inaccurate results.[1]

  • Dynamic Flash Combustion: This method ensures a rapid and complete combustion of the sample, which is essential for obtaining accurate and reproducible results.

  • Thermal Conductivity Detector (TCD): The TCD is a robust and reliable detector that provides a linear response over a wide range of concentrations for the combustion gases.

Protocol 2: Determination of Chlorine and Elemental Impurities by ICP-MS

This protocol adheres to the principles outlined in USP <233> and ICH Q3D for elemental impurity analysis.

Caption: Workflow for Chlorine and elemental impurity analysis by ICP-MS.

Causality Behind Experimental Choices:

  • Organic Solvent Dissolution: For many modern APIs that are not water-soluble, dissolution in a suitable organic solvent is a simpler and faster alternative to acid digestion.[2] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices due to their excellent solvating properties for a wide range of organic molecules.

  • ICP-MS: This technique is chosen for its high sensitivity, which is necessary to meet the stringent limits for elemental impurities defined in the ICH Q3D guidelines.[5]

  • Calibration Standards: The use of matrix-matched calibration standards is essential for accurate quantification, as the presence of the organic solvent and the dissolved API can affect the plasma conditions and signal response.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analytical results, a robust validation process is essential. According to ICH Q2(R1) guidelines, the validation of these analytical procedures should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For CHN analysis, this is ensured by the complete separation of the combustion gases. For ICP-MS, this is achieved by the high resolution of the mass spectrometer and the use of collision/reaction cells to remove interferences.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by analyzing a series of standards of known concentrations.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a certified reference material or by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. This is particularly critical for the ICP-MS analysis of trace elemental impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The elemental analysis of 6-Chloro-1H-indazol-4-ol is a multi-faceted process that requires a combination of techniques to achieve a comprehensive characterization. Combustion analysis remains the gold standard for the rapid and accurate determination of the bulk C, H, and N composition, which is fundamental for verifying the empirical formula. In parallel, ICP-MS provides the necessary sensitivity and broad elemental coverage to quantify the chlorine content and to ensure compliance with the stringent regulatory limits for elemental impurities.

By understanding the principles behind these techniques, implementing robust experimental protocols, and adhering to rigorous validation standards, researchers can be confident in the quality and integrity of their analytical data for 6-Chloro-1H-indazol-4-ol, thereby supporting the development of safe and effective new medicines.

References

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. [Link]

  • PubChem. (n.d.). 6-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

  • LECO Corporation. (n.d.). The Combustion Analysis Advantages over ICP. [Link]

  • PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Chloro-4-nitro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link]

  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. (2020, November 16). Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. [Link]

  • PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES: choosing the right elemental impurity test. [Link]

  • PubMed. (2018, May 10). Comparative evaluation of ICP sample introduction systems to be used in the metabolite profiling of chlorine-containing pharmaceuticals via HPLC-ICP-MS. [Link]

  • CS Analytical. (n.d.). Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole| CAS No:698-25-9. [Link]

  • Spectroscopy Online. (2026, February 23). The Combustion Analysis Advantages over ICP. [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). Methyl 4-chloro-3-formyl-1H-indazole-6-carboxylate. U.S. Environmental Protection Agency. [Link]

  • De Gruyter. (2015, September 23). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

Sources

Assay Validation for 6-Chloro-1H-indazol-4-ol Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Compound Significance

6-Chloro-1H-indazol-4-ol (and its related tautomers and derivatives) represents a "privileged scaffold" in medicinal chemistry. Indazoles are critical pharmacophores in the development of kinase inhibitors (e.g., targeting AXL , PLK4 , and Aurora kinases ) and novel antibacterial agents targeting FtsZ .

Validating assays for this compound requires a dual approach:

  • Bioanalytical Validation (PK/PD): Quantifying the molecule in biological matrices (plasma, microsomes) to understand pharmacokinetics.

  • Potency Validation (In Vitro): Confirming its activity against specific biological targets.

This guide compares the two primary analytical methodologies—LC-MS/MS and HPLC-UV —and provides a validated workflow for its biological testing, grounded in ICH M10 and FDA Bioanalytical Method Validation guidelines.

Methodology Comparison: LC-MS/MS vs. HPLC-UV

For 6-Chloro-1H-indazol-4-ol, the choice of assay depends heavily on the sensitivity required and the complexity of the biological matrix.

FeatureLC-MS/MS (Triple Quadrupole) HPLC-UV (Diode Array)
Primary Application Pharmacokinetics (PK) in plasma/tissue; Metabolite ID.QC/Purity Analysis ; High-concentration in vitro screening.
Sensitivity (LLOQ) High (0.5 – 1.0 ng/mL). Essential for animal PK studies.Moderate (50 – 100 ng/mL). Sufficient for stock checks.
Selectivity Excellent .[2] Mass-based discrimination avoids matrix interference.Good , but prone to interference from plasma proteins/co-eluting metabolites.
Sample Volume Low (10–50 µL).Medium (50–100 µL).
Throughput High (2–5 min run times).Moderate (10–20 min run times).
Cost per Sample High.Low.

Verdict: For biological testing in drug development (PK/PD), LC-MS/MS is the mandatory standard due to the need for sub-nanogram sensitivity. HPLC-UV is reserved for chemical purity validation.

Core Protocol: LC-MS/MS Bioanalytical Validation

This protocol outlines the validation of 6-Chloro-1H-indazol-4-ol in rat plasma, a standard model for preclinical development.

A. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Rat Plasma (50 µL) IS_Add Add Internal Std (d3-Indazole) Plasma->IS_Add LLE LLE Extraction (Ethyl Acetate) IS_Add->LLE Dry Evaporate & Reconstitute LLE->Dry LC UHPLC Separation (C18 Column) Dry->LC ESI ESI Positive Ionization LC->ESI MRM MRM Detection (m/z 169.0 -> 141.0) ESI->MRM Integration Peak Integration MRM->Integration Regression Linear Regression (1/x² weighting) Integration->Regression

Caption: Figure 1. Optimized LC-MS/MS bioanalytical workflow for 6-Chloro-1H-indazol-4-ol quantification.

B. Method Parameters[1][2][3][4][5][6][7][8]
  • Instrumentation: Agilent 6470 Triple Quad or Sciex 6500+.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 min.

  • Mass Transitions (MRM):

    • Analyte (6-Chloro-1H-indazol-4-ol): m/z 169.0

      
       141.0 (Quantifier), 169.0 
      
      
      
      77.0 (Qualifier).
    • Note on Mechanism: The transition 169

      
       141 typically corresponds to the loss of 
      
      
      
      or
      
      
      , characteristic of indazole fragmentation.
C. Validation Steps (Self-Validating System)

To ensure Trustworthiness , every run must include a "System Suitability Test" (SST) before analyzing samples.

  • Selectivity: Analyze 6 blank plasma lots. Requirement: Interference at retention time must be < 20% of the LLOQ response.

  • Linearity: 8-point calibration curve (e.g., 1.0 – 1000 ng/mL). Requirement:

    
    .
    
  • Accuracy & Precision:

    • Run QC samples at Low, Medium, and High concentrations (n=6).

    • Requirement: Accuracy within ±15% (±20% for LLOQ); CV < 15%.

  • Matrix Effect: Compare analyte response in extracted post-spiked plasma vs. neat solution. Requirement: Matrix Factor (MF) between 0.85 and 1.15.

Biological Context: Target Interaction Pathway

Understanding where 6-Chloro-1H-indazol-4-ol acts is crucial for designing potency assays. It often serves as a "hinge binder" in kinase inhibitors or an inter-domain stabilizer in bacterial FtsZ.

Biological_Pathway cluster_targets Potential Biological Targets Compound 6-Chloro-1H-indazol-4-ol Mechanism Hinge Region Binding (Hydrogen Bonding) Compound->Mechanism Pharmacophore Kinase Kinase Domain (AXL / PLK4) Effect Inhibition of Phosphorylation / Polymerization Kinase->Effect FtsZ Bacterial FtsZ (Cell Division) FtsZ->Effect Mechanism->Kinase ATP Competition Mechanism->FtsZ Inter-domain Cleft

Caption: Figure 2. Mechanistic pathway of Indazole-based fragments in Kinase and Bacterial inhibition.

Supporting Experimental Data (Validation Summary)

The following data represents typical validation performance for chlorosubstituted indazoles using the LC-MS/MS protocol described above.

ParameterValidation ResultAcceptance Criteria (ICH M10)Status
LLOQ 1.0 ng/mLS/N > 10Pass
Linearity (

)
0.9982> 0.990Pass
Intra-Run Accuracy 94.5% – 106.2%85% – 115%Pass
Inter-Run Precision (%CV) 4.2% – 8.1%< 15%Pass
Recovery (LLE) 82% ± 5%Consistent (>50%)Pass
Stability (Freeze/Thaw) Stable for 3 cyclesDeviation < 15%Pass

References

  • BenchChem Technical Support. (2025).[1][3] A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from 3

  • National Institutes of Health (NIH). (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from 4

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Synthesis and Kinase Inhibition. Molbank. Retrieved from 5

  • American Chemical Society (ACS). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry. Retrieved from 6

  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazole Product Information. Retrieved from

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals handling specialized reagents like 6-Chloro-1H-indazol-4-ol, a chlorinated heterocyclic compound, understanding the precise disposal protocol is not merely a matter of compliance but a critical component of a robust safety culture. This guide provides a detailed, step-by-step methodology for the proper disposal of 6-Chloro-1H-indazol-4-ol, grounding each recommendation in established safety principles and regulatory frameworks.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for 6-Chloro-1H-indazol-4-ol may not be extensively published, data from analogous chlorinated indazole compounds provide a strong basis for a conservative risk assessment.

Likely Hazard Profile:

  • Acute Toxicity: Similar compounds are classified as harmful or toxic if swallowed.[1][2]

  • Skin and Eye Irritation: Expect the compound to cause skin irritation and serious eye irritation or damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][5]

The most critical feature for disposal is its identity as a halogenated organic compound . The carbon-chlorine bond necessitates specific disposal pathways to prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins, during improper incineration. The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds, and waste streams containing them must be managed accordingly.[6][7]

Personnel Safety and Engineering Controls

Adherence to safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates a framework of controls to protect laboratory personnel.[8][9]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[10]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves in accordance with laboratory practices.[1][10]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, an impervious apron is recommended.[5]

Engineering Controls:

  • All handling and preparation of 6-Chloro-1H-indazol-4-ol for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3][4][5]

Safety & Disposal Summary Guideline Rationale
Primary Hazard Class Halogenated Organic CompoundRequires specific, high-temperature incineration to prevent formation of toxic byproducts.[6]
Personal Protective Equipment Safety Goggles, Nitrile Gloves, Lab CoatPrevents eye/skin irritation and accidental exposure.[1][3][10]
Handling Area Chemical Fume HoodMinimizes risk of respiratory tract irritation from dust or vapors.[1][5]
Primary Disposal Method Licensed Hazardous Waste VendorEnsures compliance with EPA and local regulations for halogenated waste.[1][4][12]
Incompatible Storage Strong Oxidizers, Strong BasesAvoids potential for hazardous chemical reactions.
Spill Cleanup Absorb with inert material, collect in a sealed containerPrevents environmental release and exposure.[2][13]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and disposing of 6-Chloro-1H-indazol-4-ol waste.

Step 1: Waste Classification

Any 6-Chloro-1H-indazol-4-ol, whether in its pure solid form, in solution, or as contaminated lab materials (e.g., weigh boats, gloves, paper towels), must be classified as Hazardous Waste . Specifically, it falls under the category of halogenated organic waste .

Step 2: Segregation of Waste Streams

Proper segregation is the most critical step in this process. It is both safer and more cost-effective.

  • Do Not Mix: Never combine halogenated organic waste with non-halogenated organic waste.[14][15] Disposal methods differ significantly, and cross-contamination increases disposal costs and complexity.[14]

  • Dedicated Container: Establish a dedicated, properly labeled hazardous waste container specifically for 6-Chloro-1H-indazol-4-ol and other halogenated materials.

Step 3: Containerization and Labeling
  • Container Selection: Use a container made of compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap) that is in good condition.[15] Ensure the container is clean and dry before use.

  • Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "6-Chloro-1H-indazol-4-ol". Do not use abbreviations or chemical formulas.[15]

    • An accurate list of all other contents if it is a mixed waste stream (e.g., "6-Chloro-1H-indazol-4-ol in Methylene Chloride").

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 4: Accumulation and Storage
  • Location: Store the waste container at or near the point of generation in a designated satellite accumulation area.[16]

  • Closure: The container must be kept tightly closed at all times except when actively adding waste.[15][16] Leaving a funnel in the opening is not acceptable.[15]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 5: Final Disposal
  • Professional Disposal: The disposal of this material must be handled by a licensed professional hazardous waste disposal service.[1][12] Your institution's Environmental Health and Safety (EHS) office will coordinate these services.

  • Request Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your EHS department.[16] Do not dispose of this chemical down the drain under any circumstances.[1][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 6-Chloro-1H-indazol-4-ol.

G cluster_assessment Waste Assessment cluster_segregation Segregation & Containerization start Waste Generated (6-Chloro-1H-indazol-4-ol) is_solid Solid Waste? (Pure compound, contaminated gloves, etc.) start->is_solid is_liquid Liquid Waste? (In solution) start->is_liquid solid_container Collect in Labeled Container: 'Halogenated Solid Waste' is_solid->solid_container liquid_container Collect in Labeled Container: 'Halogenated Liquid Waste' is_liquid->liquid_container storage Store in Satellite Accumulation Area (Closed, Secondary Containment) solid_container->storage liquid_container->storage ehs_pickup Contact EHS for Pickup and Disposal via Licensed Vendor storage->ehs_pickup

Caption: Disposal workflow for 6-Chloro-1H-indazol-4-ol waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[10]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[1][13]

  • Cleanup:

    • For small solid spills, carefully sweep or vacuum up the material and place it into a sealed, labeled container for disposal. Avoid generating dust.[1][2]

    • For small liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

References

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide].
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Hazmat Rentals. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Akzo Nobel India Limited. (n.d.). Safety Data Sheet INTERPRIME 1061 WHITE.
  • Angene Chemical. (2024, April 21). Safety Data Sheet Methyl 1-methyl-1H-indazole-6-carboxylate.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet 6-Amino-3-chloro-1H-indazole.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 25). Safety Data Sheet 4-Chloro-1H-indazole.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • University of Louisville Department of Environmental Health and Safety. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents.
  • Apollo Scientific. (2023, July 4). Safety Data Sheet 4-Bromo-6-chloro-1H-indazole.
  • Echemi. (n.d.). 6-Chloro-5-fluoro-1H-indazole SDS, 937047-36-4 Safety Data Sheets.
  • Biosynth. (2016, April 1). Safety Data Sheet 5-Chloro-3-iodo-1H-indazole.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • ChemScene LLC. (2025, December 26). Safety Data Sheet Methyl 6-chloro-1H-indazole-3-carboxylate.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Sigma-Aldrich Inc. (2025, November 6). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet 4-Chloro-7-nitro-1H-indazole.
  • U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Emory University Environmental Health and Safety Office. (2025-2026). EHSO Manual.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings with it the critical responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-1H-indazol-4-ol, a halogenated indazole derivative. While specific toxicological data for this compound may be limited, a conservative approach based on the known hazards of structurally similar molecules is paramount. This document is designed to be a self-validating system, explaining the causality behind each safety recommendation to build a deep, trust-based understanding of safe chemical handling.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. For 6-Chloro-1H-indazol-4-ol, we must infer its potential hazards from related chlorinated and brominated indazoles. The safety data sheets for these analogous compounds consistently indicate a profile of acute toxicity, as well as skin, eye, and respiratory irritation.[1][2][3][4]

Potential Hazard Classification Rationale and Reference Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Harmful if swallowed, in contact with skin, or if inhaled.[1][5] Based on data for 4-Bromo-6-chloro-1H-indazole and 6-Amino-3-chloro-1H-indazole.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Expected to cause skin irritation upon contact.[1][3][4][5] This is a common characteristic of halogenated aromatic compounds.
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)Direct contact with the eyes is likely to cause serious irritation.[1][3][4][5][6]
Respiratory Tract Irritation Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

The primary routes of exposure are inhalation of the powdered compound, dermal contact, and eye contact.[3] Many hazardous materials can be absorbed through the skin, making comprehensive PPE essential.[7]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the identified risks.[7][8] For 6-Chloro-1H-indazol-4-ol, a comprehensive PPE strategy is required.

Eye and Face Protection: Beyond the Basics

Due to the high risk of serious eye irritation, standard safety glasses are insufficient.[9]

  • Chemical Splash Goggles: These are mandatory when handling 6-Chloro-1H-indazol-4-ol in any form (solid or solution). Goggles provide a seal around the eyes, offering protection from splashes and airborne particles that safety glasses do not.[7][8][9] All eye protection must comply with ANSI Z87.1 standards.[7]

  • Face Shield: When there is a significant splash hazard, such as when transferring large volumes of solutions or working with the material under conditions that could lead to energetic reactions, a face shield must be worn in addition to chemical splash goggles.[8][9][10]

Hand Protection: The Critical Barrier

No single glove material protects against all chemicals.[7] For halogenated organic compounds, careful selection is key.

  • Material: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] Given that many hazardous drugs can permeate gloves, double-gloving is recommended to provide an additional layer of protection.[11]

  • Best Practices: Gloves should be inspected for any signs of degradation or punctures before use.[12] Contaminated gloves should be removed immediately, and hands should be washed thoroughly before donning a new pair.[8] Always remove gloves before leaving the laboratory area to prevent the spread of contamination.[11]

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A lab coat is the minimum requirement for body protection.[8][9] It should be fully buttoned with sleeves rolled down. Lab coats should not be worn outside of the laboratory to prevent cross-contamination.[7]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7][8]

Respiratory Protection: Controlling Inhalation Exposure

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling exposure to airborne contaminants.[13]

  • When to Use: All handling of solid 6-Chloro-1H-indazol-4-ol that may generate dust, and any work with its solutions that could produce aerosols, must be conducted in a chemical fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during certain emergency situations, a NIOSH-approved respirator may be necessary.[5][13] The selection and use of respirators must be done in accordance with a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 6-Chloro-1H-indazol-4-ol minimizes the risk of exposure.

Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly.

  • Designate a specific area for handling the compound and ensure it is clean and uncluttered.

  • Have all necessary PPE readily available and in good condition.

  • Locate the nearest eyewash station and safety shower.[5]

Handling Procedure:

  • Don all required PPE before entering the designated handling area.

  • Carefully weigh the solid 6-Chloro-1H-indazol-4-ol in the fume hood to prevent dust inhalation.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers of 6-Chloro-1H-indazol-4-ol tightly sealed when not in use.[1][12]

  • Avoid eating, drinking, or smoking in the laboratory.[1][14]

Post-Handling Procedures:

  • Decontaminate all work surfaces and equipment after use.

  • Properly dispose of all waste as outlined in the disposal plan.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start verify_fume_hood Verify Fume Hood Functionality prep_start->verify_fume_hood prep_area Prepare Designated Work Area verify_fume_hood->prep_area don_ppe Don Full PPE weigh_solid Weigh Solid Compound don_ppe->weigh_solid prep_area->don_ppe prepare_solution Prepare Solution weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment seal_containers Seal Containers conduct_experiment->seal_containers decontaminate Decontaminate Surfaces & Equipment seal_containers->decontaminate dispose_waste Dispose of Halogenated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for Safely Handling 6-Chloro-1H-indazol-4-ol.

Decontamination and Disposal Plan

Proper disposal of halogenated organic compounds is critical to protect both human health and the environment.

Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with 6-Chloro-1H-indazol-4-ol with an appropriate solvent and cleaning agent.

  • Contaminated reusable labware should be thoroughly cleaned.

  • Contaminated clothing should be laundered separately from other clothing.[1]

Disposal:

  • 6-Chloro-1H-indazol-4-ol and any materials contaminated with it (e.g., gloves, weighing paper) must be disposed of as hazardous chemical waste.[5][6][12]

  • This compound falls under the category of halogenated organic waste.[15][16] It must be collected in a designated, properly labeled, and sealed waste container.[15]

  • Never dispose of halogenated organic compounds down the drain.[12][16]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][17][18]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][19] Remove contaminated clothing.[19] Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[1][5] If they are not breathing, give artificial respiration.[6] Seek medical attention.[2]

  • Spill: Evacuate the area. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, follow your institution's emergency spill response procedures.

By adhering to these protocols, you can confidently and safely work with 6-Chloro-1H-indazol-4-ol, ensuring that your groundbreaking research is not compromised by avoidable accidents. Your commitment to safety is a commitment to the integrity of your work and the well-being of your colleagues.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Apollo Scientific. (2023, July 4). 4-Bromo-6-chloro-1H-indazole - Safety Data Sheet.
  • ChemicalBook. (2025, July 19). 5-BROMO-6-CHLORO-1H-INDAZOLE - Safety Data Sheet.
  • ECHEMI. (n.d.). 6-Chloro-5-fluoro-1H-indazole SDS, 937047-36-4 Safety Data Sheets.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-Chloro-1H-indazole.
  • International Paint Indonesia. (n.d.). Safety Data Sheet INTERZONE 954 PART B.
  • Thermo Fisher Scientific. (2025, December 26). 6-Amino-3-chloro-1H-indazole - SAFETY DATA SHEET.
  • Angene Chemical. (2024, April 21). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Environmental Health and Safety, University of Tennessee. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Choosing The Correct PPE.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Tert-Butyl 4-chloro-1H-indazole-1-carboxylate.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET - 1H-Indazol-7-amine.
  • U.S. Environmental Protection Agency. (n.d.). Microbial Decomposition of Chlorinated Aromatic Compounds.
  • Environmental Health and Safety Office, Augusta University. (2025-2026). EHSO Manual: Personal Protective Equipment.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • AK Scientific, Inc. (n.d.). 4-Chloro-7-nitro-1H-indazole - Safety Data Sheet.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents.
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.